Product packaging for H-Gly-Sar-Sar-OH(Cat. No.:)

H-Gly-Sar-Sar-OH

Cat. No.: B1365524
M. Wt: 217.22 g/mol
InChI Key: UUAYUNPQUMIFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Gly-Sar-Sar-OH is a synthetically designed tripeptide, with the sequence Glycyl-Sarcosyl-Sarcosine, that serves as a critical research tool for studying the function and kinetics of the human intestinal peptide transporter PepT1 (SLC15A1). Its core research value lies in its high stability against enzymatic degradation, a property conferred by the N-methylation of its peptide bonds in the sarcosine (Sar) residues. This stability makes it an ideal and reliable model substrate for investigating intestinal absorption mechanisms. In experimental settings, this compound is actively transported through the PepT1 transporter within in vitro models like Caco-2 cell monolayers. This transport is proton-dependent, and the compound is widely used in inhibitor screening assays to identify potential substrates and evaluate drug-drug interactions. Research demonstrates its stability in biological systems; for instance, it shows insignificant hydrolysis during kidney perfusion and is detected in full form after oral administration in animal models, with a plasma half-life (T 1/2 ) of approximately 75-83 minutes in spontaneously hypertensive rats. Its primary applications include: serving as a gold-standard substrate for characterizing PEPT1-mediated uptake and inhibition; functioning as a stable model compound for pharmacokinetic and intestinal absorption studies; and aiding in the development of prodrug strategies targeting PepT1 to improve the oral bioavailability of therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B1365524 H-Gly-Sar-Sar-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C8H15N3O4/c1-10(6(12)3-9)4-7(13)11(2)5-8(14)15/h3-5,9H2,1-2H3,(H,14,15)

InChI Key

UUAYUNPQUMIFQH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N(C)CC(=O)O)C(=O)CN

sequence

GGG

Synonyms

Gly-Sar-Sar
glycyl-sarcosyl-sarcosine
glycylsarcosylsarcosine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and stability of the tripeptide H-Gly-Sar-Sar-OH (Glycyl-sarcosyl-sarcosine). The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Properties

This compound is a synthetic tripeptide composed of glycine and two sarcosine (N-methylglycine) residues. The presence of N-methylated peptide bonds in its structure significantly influences its chemical properties and biological stability.

Table 1: Summary of Chemical Properties for this compound

PropertyValueSource/Method
IUPAC Name 2-({2-[(2-aminoacetyl)(methyl)amino]acetyl}(methyl)amino)acetic acidIUPAC Nomenclature
CAS Number 57836-11-0[1][2]
Chemical Formula C₈H₁₅N₃O₄[1][3]
Molecular Weight 217.22 g/mol [1]
Appearance White to off-white powder (typical)General Knowledge
Melting Point Not experimentally determined; peptides generally decompose at high temperatures.
Boiling Point Not applicable; decomposes upon heating.General Knowledge
Water Solubility Soluble in DMSO. Solubility in aqueous solutions can be challenging due to its neutral charge at physiological pH.
Predicted pKa pKa₁ (COOH): ~3.1, pKa₂ (NH₃⁺): ~8.0Prediction Tools
Predicted logP -2.5 to -3.0Prediction Tools

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in research and drug development. The N-methylated peptide bonds between the sarcosine residues confer significant resistance to enzymatic degradation.

Degradation Pathways

Peptides can degrade through various chemical pathways, including hydrolysis, oxidation, and deamidation. For this compound, the primary degradation pathway under hydrolytic conditions (acidic or basic) is the cleavage of its peptide bonds. The fragmentation of protonated this compound in mass spectrometry has been studied, indicating that the b₂ ion is a major fragment.

In Vivo Stability

This compound has demonstrated notable stability in in vivo studies. It is largely resistant to hydrolysis in the kidneys of Sprague-Dawley rats when administered via perfusion. Furthermore, when administered orally to spontaneously hypertensive rats, it is detected in its intact form, indicating good stability in the gastrointestinal tract. This tripeptide is a known substrate for the PepT1 transporter in Caco-2 cells, which is relevant for its absorption.

Storage and Handling

For long-term storage, this compound should be kept at -20°C or -80°C. Once in solution, it is advisable to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties and stability of this compound.

Determination of Water Solubility

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Distilled, deionized water

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system

Protocol:

  • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear vial.

  • Add a small, measured volume of water (e.g., 100 µL) to the vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the peptide has dissolved, continue adding measured volumes of water and vortexing until precipitation is observed. The concentration at which the last clear solution was observed is the approximate solubility.

  • If the peptide does not dissolve in the initial volume of water, incrementally add more water and vortex until a clear solution is obtained or it is determined to be insoluble at the tested concentrations.

  • For a more quantitative assessment, prepare a saturated solution, centrifuge to pellet undissolved solid, and analyze the supernatant by a validated HPLC method to determine the concentration.

Stability-Indicating HPLC Method for Purity and Degradation Analysis

Objective: To develop and validate an HPLC method to assess the purity of this compound and monitor its degradation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

Protocol:

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.

  • Stability Assessment: Subject the peptide solution to stress conditions (see Section 3.3) and analyze the samples at various time points using this HPLC method. The appearance of new peaks and a decrease in the main peak area indicate degradation.

Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a buffer).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to the stress conditions as described below.

  • At specified time points, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.

  • Analyze the samples to determine the percentage of degradation and to identify major degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the peptide solution and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid peptide or a solution of the peptide at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the peptide to UV light (254 nm) and visible light for an extended period (e.g., 24 hours).

Visualizations

The following diagrams illustrate key experimental workflows related to the analysis of this compound.

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Results Results & Interpretation Start Start: this compound Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Base Basic Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidative Degradation (3% H2O2, RT) Thermal Thermal Degradation (80°C) Photo Photolytic Degradation (UV/Vis Light) Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Purity & Degradation %) Sampling->HPLC LCMS LC-MS Analysis (Degradant Identification) Sampling->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Pathways Degradation Pathways LCMS->Pathways Report Stability Report Kinetics->Report Pathways->Report

Caption: Workflow for Forced Degradation Stability Testing.

HPLC_Method_Development cluster_Parameters Parameter Optimization cluster_Validation Method Validation cluster_Application Application Col Column Selection (e.g., C18, C8) MP Mobile Phase (ACN/Water, pH) Grad Gradient Profile (%B vs. time) Temp Column Temperature Flow Flow Rate Spec Specificity Flow->Spec Lin Linearity Acc Accuracy Prec Precision Robust Robustness Purity Purity Testing Robust->Purity Stability Stability Monitoring Robust->Stability

Caption: Logical Flow for HPLC Method Development.

References

Glycylsarcosylsarcosine synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Glycylsarcosylsarcosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for the tripeptide glycylsarcosylsarcosine (Gly-Sar-Sar). Due to the presence of N-methylated amino acids, the synthesis of this peptide presents unique challenges that will be addressed in the following sections. This document outlines a detailed methodology for its synthesis primarily through Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is a common and effective method for such peptides. Additionally, a conceptual solution-phase approach is discussed.

Introduction

Glycylsarcosylsarcosine is a tripeptide composed of glycine and two successive sarcosine (N-methylglycine) residues. The N-methylated peptide bonds in Gly-Sar-Sar confer increased resistance to enzymatic degradation and can influence the peptide's conformational properties, making it a molecule of interest in peptidomimetic and drug delivery research. Its synthesis requires special considerations to overcome the steric hindrance presented by the N-methyl groups during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis is the preferred method for the routine synthesis of peptides like glycylsarcosylsarcosine. The following protocol is based on standard Fmoc/tBu chemistry, with modifications to enhance coupling efficiency for N-methylated residues.

Materials and Reagents
Reagent/MaterialSupplier/GradeNotes
Fmoc-Sar-OHPeptide Synthesis Grade
Fmoc-Gly-OHPeptide Synthesis Grade
Wang Resin100-200 mesh, 1.0 mmol/g substitution
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
N,N'-Diisopropylethylamine (DIEA)Peptide Synthesis Grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeRecommended for N-methylated couplings
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCan be used, but may be less effective
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
Deionized Water (H₂O)
Diethyl EtherACS Grade, coldFor peptide precipitation
Experimental Protocol

The synthesis is performed on a 0.1 mmol scale.

Step 1: Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Swell 100 mg of Wang resin (0.1 mmol) in DMF (5 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Loading of Fmoc-Sar-OH:

    • Dissolve Fmoc-Sar-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in DMF (2 mL).

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 2: Iterative Peptide Chain Elongation (Coupling and Deprotection Cycles)

This cycle is repeated for the subsequent sarcosine and glycine residues.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 20 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL).

  • Coupling of the Next Amino Acid (Fmoc-Sar-OH and then Fmoc-Gly-OH):

    • Activation: In a separate vial, dissolve the corresponding Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL). Add DIEA (0.8 mmol, 8 eq) to the mixture.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. Coupling to N-methylated amino acids is often slower and may require longer reaction times or double coupling.

    • Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: Cleavage and Deprotection

  • Final Fmoc Removal: Remove the N-terminal Fmoc group from the final glycine residue with 20% piperidine in DMF as described in Step 2.1.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL), then dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (5 mL) to the dried resin.

    • Gently agitate for 2 hours at room temperature.

Step 4: Peptide Precipitation and Purification

  • Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution (40 mL). A white precipitate of the crude peptide should form.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final glycylsarcosylsarcosine as a white, fluffy powder.

Quantitative Data Summary
StepReagentMolar Equiv. (relative to resin)Volume/Mass (0.1 mmol scale)Reaction TimeTemperature
Resin Swelling DMF-5 mL1 hourRoom Temp.
First AA Loading Fmoc-Sar-OH4125.3 mg2-4 hoursRoom Temp.
HBTU3.9147.9 mg
DIEA8139 µL
Fmoc Deprotection 20% Piperidine/DMF-5 mL20 minRoom Temp.
Coupling (Sar) Fmoc-Sar-OH4125.3 mg1-2 hoursRoom Temp.
HATU3.9148.3 mg
DIEA8139 µL
Coupling (Gly) Fmoc-Gly-OH4118.9 mg1-2 hoursRoom Temp.
HATU3.9148.3 mg
DIEA8139 µL
Cleavage TFA/TIS/H₂O (95:2.5:2.5)-5 mL2 hoursRoom Temp.

Solution-Phase Synthesis Approach (Conceptual)

While less common for routine peptide synthesis, a solution-phase approach is also feasible. This method involves the sequential coupling of protected amino acids in a suitable organic solvent, followed by deprotection steps.

Conceptual Workflow
  • Dipeptide Formation (Sar-Sar):

    • Protect the N-terminus of the first sarcosine residue (e.g., with a Boc group) and the C-terminus of the second sarcosine residue (e.g., as a methyl ester).

    • Couple the two protected sarcosine units using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Purify the resulting dipeptide.

  • Tripeptide Formation (Gly-Sar-Sar):

    • Selectively deprotect the N-terminus of the Sar-Sar dipeptide.

    • Couple N-terminally protected glycine (e.g., Boc-Gly-OH) to the deprotected dipeptide.

    • Purify the protected tripeptide.

  • Final Deprotection:

    • Remove all protecting groups to yield the final glycylsarcosylsarcosine.

This method requires purification after each coupling and deprotection step, making it more labor-intensive than SPPS.

Visualizations

Solid-Phase Synthesis Workflow

SPPS_Workflow Resin Wang Resin Swell Swell in DMF Resin->Swell Load Load Fmoc-Sar-OH (HBTU/DIEA) Swell->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-Sar-OH (HATU/DIEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Fmoc-Gly-OH (HATU/DIEA) Deprotect2->Couple2 FinalDeprotect Final Fmoc Deprotection Couple2->FinalDeprotect Cleave Cleave from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Purify Purify (RP-HPLC) Cleave->Purify FinalProduct Gly-Sar-Sar Purify->FinalProduct

Caption: Solid-Phase Synthesis Workflow for Glycylsarcosylsarcosine.

Conceptual Solution-Phase Synthesis Pathway

Solution_Phase_Workflow cluster_dipeptide Dipeptide Synthesis cluster_tripeptide Tripeptide Synthesis BocSar Boc-Sar-OH Couple1 Couple (EDC/HOBt) BocSar->Couple1 SarOMe H-Sar-OMe SarOMe->Couple1 BocSarSar Boc-Sar-Sar-OMe Couple1->BocSarSar DeprotectN N-Deprotection (TFA) BocSarSar->DeprotectN HSarSar H-Sar-Sar-OMe DeprotectN->HSarSar Couple2 Couple (EDC/HOBt) HSarSar->Couple2 BocGly Boc-Gly-OH BocGly->Couple2 BocGlySarSar Boc-Gly-Sar-Sar-OMe Couple2->BocGlySarSar FinalDeprotect Final Deprotection (Acid/Base Hydrolysis) BocGlySarSar->FinalDeprotect FinalProduct Gly-Sar-Sar FinalDeprotect->FinalProduct

Caption: Conceptual pathway for the solution-phase synthesis of Gly-Sar-Sar.

Conclusion

The synthesis of glycylsarcosylsarcosine is most efficiently achieved through solid-phase peptide synthesis. The key to a successful synthesis is the use of potent coupling reagents, such as HATU, to overcome the steric hindrance imposed by the N-methyl groups of the sarcosine residues. While a solution-phase synthesis is theoretically possible, it is more complex and less suited for routine production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry and drug development to synthesize and further investigate this interesting tripeptide.

The Biological Relevance of Sarcosine-Containing Tripeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of tripeptides incorporating sarcosine (N-methylglycine). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, bioactivity, and potential therapeutic applications of these modified peptides. The inclusion of sarcosine can significantly alter the conformational flexibility, proteolytic stability, and receptor-binding properties of peptides, making them attractive candidates for novel therapeutics.

Introduction to Sarcosine and its Impact on Peptide Biology

Sarcosine, an N-methylated derivative of glycine, is a naturally occurring amino acid intermediate in choline metabolism.[1] Its incorporation into peptide chains introduces a tertiary amide bond, which has profound implications for the peptide's structure and function. This modification restricts the conformational freedom of the peptide backbone and can render the adjacent peptide bond resistant to enzymatic degradation by proteases. These properties have sparked interest in sarcosine-containing peptides as tools to enhance the pharmacokinetic profiles of peptide-based drugs.

Synthesis and Characterization of Sarcosine-Containing Tripeptides

The synthesis of sarcosine-containing tripeptides is most commonly achieved through solid-phase peptide synthesis (SPPS). The N-methylation of the amide bond requires specific considerations during the synthesis process.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc/tBu chemistry is typically employed for the synthesis of sarcosine-containing peptides.

Protocol for Manual SPPS of a Sarcosine-Containing Tripeptide:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Sarcosine Coupling:

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Sar-OH using the same activation and coupling procedure as in step 2. The lack of a proton on the amide nitrogen of sarcosine can sometimes lead to slower coupling kinetics, so extended reaction times or double coupling may be necessary.

  • Third Amino Acid Coupling:

    • Repeat the Fmoc deprotection step.

    • Couple the final Fmoc-protected amino acid as described in step 2.

  • Final Deprotection and Cleavage:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

    • Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

SPPS_Workflow Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple 1st Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Sarcosine Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple 3rd Amino Acid Deprotection3->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification Analysis MS/NMR Analysis Purification->Analysis

Fig. 1: Solid-Phase Peptide Synthesis Workflow

Biological Activities of Sarcosine-Containing Tripeptides

While research on linear sarcosine-containing tripeptides is still emerging, several studies have highlighted the biological activities of cyclic peptides that contain a sarcosine-tripeptide motif.

Opioid Receptor Modulation

A notable example is the cyclic tetrapeptide cyclo[Pro-Sar-Phe-D-Phe] , which has been identified as a mixed-profile opioid receptor modulator.[2][3] This peptide exhibits agonist activity at mu- and kappa-opioid receptors and antagonist activity at the kappa-opioid receptor, leading to a unique pharmacological profile with potential for treating substance abuse and pain with reduced side effects.[2][3]

Quantitative Data for Opioid Receptor Activity:

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
cyclo[Pro-Sar-Phe-D-Phe] Mu-OpioidData not available in a tabular formatED50 (antinociception, i.c.v.) = 0.15 nmol
Kappa-OpioidData not available in a tabular formatActs as an antagonist

Note: Specific Ki and EC50/IC50 values from radioligand binding and functional assays were not consistently presented in a tabular format in the reviewed literature.

Opioid_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein KOR Kappa-Opioid Receptor KOR->G_protein Reduced_Side_Effects Reduced Side Effects KOR->Reduced_Side_Effects Antagonism AC Adenylyl Cyclase G_protein->AC Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel K_channel ↑ K⁺ Efflux G_protein->K_channel Peptide cyclo[Pro-Sar-Phe-D-Phe] Peptide->MOR Agonist Peptide->KOR Agonist/Antagonist cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Fig. 2: Opioid Receptor Signaling Pathway
Antimicrobial Activity

Lipidated tripeptides containing lysine have demonstrated antimicrobial properties. While not containing sarcosine, these studies provide a framework for designing and evaluating sarcosine-containing analogs for antimicrobial activity. The incorporation of sarcosine could enhance the stability of these peptides in biological environments.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Preparation: Prepare a stock solution of the sarcosine-containing tripeptide in a sterile solvent (e.g., water or DMSO) and make serial dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Culture Bacterial Culture Inoculation Inoculation Culture->Inoculation Dilution Peptide Serial Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Reading Read Results Incubation->Reading

Fig. 3: MIC Assay Workflow

Potential Therapeutic Applications

The unique properties of sarcosine-containing tripeptides make them promising candidates for various therapeutic areas.

Neurodegenerative Diseases

Sarcosine itself has shown neuroprotective effects in in vitro and in vivo models of Alzheimer's disease. It has been observed to increase the viability of cells exposed to neurotoxins and ameliorate disease-associated pathologies in animal models. Tripeptides containing sarcosine may therefore offer enhanced neuroprotective activity with improved stability and bioavailability.

Cancer

Elevated levels of sarcosine have been linked to prostate cancer progression. This suggests that sarcosine metabolism is altered in cancer and that sarcosine-containing molecules could potentially be designed to target cancer cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the sarcosine-containing tripeptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow Seeding Seed Cells Treatment Treat with Peptide Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Readout Measure Absorbance Solubilize->Readout

Fig. 4: MTT Assay Workflow

Conclusion and Future Directions

Sarcosine-containing tripeptides represent a promising class of modified peptides with significant potential for drug discovery. Their enhanced stability and unique conformational properties can be leveraged to develop novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The example of cyclo[Pro-Sar-Phe-D-Phe] highlights the potential of these peptides in complex diseases like substance abuse and pain. Future research should focus on the systematic synthesis and screening of libraries of sarcosine-containing tripeptides to identify new lead compounds for a variety of therapeutic targets. Further elucidation of their mechanisms of action and signaling pathways will be crucial for their successful translation into clinical applications.

References

H-Gly-Sar-Sar-OH as a Substrate for Peptide Transporter PEPT1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Sar-Sar-OH as a substrate for the intestinal peptide transporter PEPT1 (Solute Carrier Family 15 Member 1, SLC15A1). While this compound is recognized as a substrate for PEPT1, specific quantitative kinetic data in publicly available literature is limited.[1] Therefore, this guide will leverage the extensive research conducted on the structurally similar and widely accepted model PEPT1 substrate, Glycyl-Sarcosine (Gly-Sar), to provide a robust framework for studying this compound.[2] The methodologies and principles outlined herein are directly applicable to the investigation of this compound and other peptide-based compounds.

Introduction to PEPT1 and its Substrates

The human peptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter primarily located on the apical membrane of intestinal epithelial cells.[2][3] It plays a pivotal role in the absorption of di- and tripeptides from dietary protein digestion.[2] PEPT1 is also a key player in pharmacokinetics, facilitating the uptake of numerous peptidomimetic drugs, including certain β-lactam antibiotics, ACE inhibitors, and antiviral prodrugs, making it a critical target for enhancing the oral bioavailability of pharmaceuticals.

PEPT1 functions as a symporter, co-transporting peptides with protons (H+) into the enterocytes, driven by an inwardly directed proton gradient. Substrates for PEPT1 are diverse, encompassing over 8,000 different di- and tripeptides. This compound, an orally active tripeptide, is transported by PEPT1 in Caco-2 cells, a common in vitro model for the intestinal epithelium. Its resistance to hydrolysis, similar to Gly-Sar, makes it a suitable candidate for transport studies.

Quantitative Data on PEPT1 Substrate Transport

The following tables summarize the available quantitative data for the transport kinetics of PEPT1 substrates. Due to the scarcity of specific data for this compound, data for the well-characterized dipeptide Gly-Sar and the tripeptide H-Gly-Gly-Sar-OH are presented to provide a comparative baseline.

Table 1: Michaelis-Menten Constants (Km) and Maximum Transport Velocities (Vmax) for PEPT1 Substrates

SubstratePeptide ClassKm (mM)Vmax (nmol/mg protein/min)Cell SystemReference
Gly-SarDipeptide0.3 - 3.80.84 - 2.1Caco-2
Gly-SarDipeptide~0.86Not SpecifiedCaco-2
Gly-SarDipeptide2.61.73CHO-cPepT1
Gly-SarDipeptide0.47Not Applicable (current amplitude)Xenopus oocytes (cPepT1)
H-Gly-Gly-Sar-OHTripeptide~0.86Not SpecifiedCaco-2 cells

Note: Vmax values for Gly-Sar have been standardized to nmol/mg protein/min for comparison based on reported data. The lack of direct kinetic data for this compound is a notable gap in current literature.

Table 2: IC50 and Ki Values of Known Inhibitors against Gly-Sar Uptake

InhibitorCell ModelIC50 (µM)Calculated Ki (µM)Reference
LosartanCaco-2 Cells45.1 ± 15.8~44
Gly-ProCaco-2 Cells257 ± 28~250
ValacyclovirCaco-2 Cells894 ± 309~874
L-4,4'-Biphenylalanyl-L-Proline (Bip-Pro)Caco-2 CellsNot Specified24

Experimental Protocols

The following are detailed protocols for conducting PEPT1-mediated uptake and inhibition assays, primarily using the Caco-2 cell line. These protocols can be adapted for studying this compound.

Cell Culture and Differentiation

Caco-2 cells, a human colorectal adenocarcinoma cell line, are the most common model as they spontaneously differentiate into a monolayer of polarized enterocytes that express PEPT1.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded on permeable supports (e.g., Transwell®) and cultured for approximately 21 days to allow for full differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER). TEER values greater than 500 Ω·cm² are indicative of a successful monolayer.

Protocol 1: PEPT1-Mediated Uptake Assay

This assay measures the uptake of a substrate, such as this compound, into PEPT1-expressing cells.

  • Buffer Preparation:

    • Transport Buffer (pH 7.4): Typically a Hank's Balanced Salt Solution (HBSS) or similar.

    • Uptake Buffer (pH 6.0): A Mes-buffered solution to establish the necessary proton gradient for PEPT1 activity.

    • Wash Buffer (pH 7.4): Ice-cold phosphate-buffered saline (PBS).

  • Uptake Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).

    • Pre-incubate the cells with Uptake Buffer (pH 6.0) for 15-20 minutes at 37°C to establish the proton gradient.

    • Initiate the uptake by adding the Uptake Buffer containing the radiolabeled or non-labeled substrate (e.g., [¹⁴C]Gly-Sar or this compound) at various concentrations.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

    • Terminate the transport by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Wash Buffer (pH 7.4).

  • Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Analyze the supernatant to quantify the intracellular concentration of the substrate.

      • Radiolabeled substrates: Use liquid scintillation counting.

      • Non-labeled substrates: Use a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the protein concentration of the cell lysate for data normalization.

    • Calculate the initial transport rate (v) at each substrate concentration ([S]).

    • Plot the transport rate (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: PEPT1 Inhibition Assay

This assay determines the inhibitory potential of a test compound on PEPT1-mediated substrate uptake.

  • Procedure: Follow steps 1 and 2 of the Uptake Assay protocol.

  • Inhibition Experiment:

    • Initiate the uptake by adding the Uptake Buffer containing a fixed concentration of a known PEPT1 substrate (e.g., Gly-Sar at a concentration near its Km) along with a range of concentrations of the test compound (inhibitor).

    • Include a vehicle control (no inhibitor).

  • Quantification: Follow step 3 of the Uptake Assay protocol to quantify the uptake of the known substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

Visualizations: Pathways and Workflows

PEPT1 Transport Mechanism

The following diagram illustrates the fundamental mechanism of PEPT1-mediated transport, which involves the co-transport of a proton and a di- or tripeptide substrate.

PEPT1_Transport_Mechanism cluster_membrane Apical Membrane cluster_extracellular Intestinal Lumen (pH ~6.0) cluster_intracellular Enterocyte Cytosol (pH ~7.4) PEPT1 PEPT1 Proton_in H+ PEPT1->Proton_in 3. Translocation Peptide_in This compound PEPT1->Peptide_in Proton H+ Proton->PEPT1 1. Binds Peptide This compound Peptide->PEPT1 2. Binds PEPT1_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Caco2_Culture Culture & Differentiate Caco-2 cells (21 days) Monolayer_Integrity Verify Monolayer Integrity (TEER > 500 Ω·cm²) Caco2_Culture->Monolayer_Integrity Wash1 Wash with pH 7.4 Buffer Monolayer_Integrity->Wash1 Pre_incubate Pre-incubate with pH 6.0 Buffer (15-20 min) Wash1->Pre_incubate Initiate_Uptake Add Substrate (this compound) Pre_incubate->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate Terminate with ice-cold pH 7.4 Wash Buffer Incubate->Terminate Cell_Lysis Lyse Cells Terminate->Cell_Lysis Quantification Quantify Intracellular Substrate (LC-MS/MS or Scintillation) Cell_Lysis->Quantification Data_Analysis Normalize to Protein Content & Calculate Kinetic Parameters Quantification->Data_Analysis PEPT1_Regulation cluster_stimuli Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Dipeptides Dietary Dipeptides (e.g., Gly-Sar) CaSR Calcium-Sensing Receptor (CaSR) Pathway Dipeptides->CaSR Activates PEPT1_Promoter PEPT1 Promoter Activity Dipeptides->PEPT1_Promoter Enhances Hormones Hormones (e.g., Insulin, EGF) PI3K_AKT PI3K/AKT Pathway Hormones->PI3K_AKT Activates PEPT1_Expression Increased PEPT1 Expression & Transport Activity PI3K_AKT->PEPT1_Expression Upregulates CaSR->PEPT1_Expression Modulates PEPT1_Promoter->PEPT1_Expression Leads to

References

A Comprehensive Technical Guide on the Discovery and Synthesis of H-Gly-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis of the tripeptide H-Gly-Gly-Sar-OH (Glycyl-glycyl-sarcosine). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow. While the specific "discovery" of H-Gly-Gly-Sar-OH in a biological context is not prominently documented in scientific literature, its synthesis is of interest for various research applications, including its use as a building block in larger peptides, in drug delivery systems, or as a ligand in coordination chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of H-Gly-Gly-Sar-OH.

ParameterValueMethod/Instrument
Molecular Formula C7H13N3O4-
Molecular Weight 203.20 g/mol -
Theoretical Yield > 95% (crude)Gravimetric
Purity > 98%RP-HPLC
Mass Spectrum (m/z) [M+H]⁺: 204.09, [M+Na]⁺: 226.07ESI-MS
¹H NMR (400 MHz, D₂O) δ 4.15 (s, 2H), 3.98 (s, 2H), 3.85 (s, 2H), 2.75 (s, 3H)NMR Spectroscopy
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Soluble in water-

Experimental Protocols

The synthesis of H-Gly-Gly-Sar-OH can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Materials and Reagents
  • Fmoc-Sar-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase IV (DPP-IV) from porcine kidney

  • Tris-HCl buffer

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Sar-OH
  • Resin Swelling: Swell the Fmoc-Sar-Wang resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin extensively with DMF and then DCM.

  • Amino Acid Coupling (Glycine):

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the second Glycine residue.

  • Final Deprotection: After the final coupling, perform the Fmoc-deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide to obtain a white powder.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Synthesis (Conceptual)

Enzymatic synthesis can offer a greener alternative to chemical synthesis. The following is a conceptual protocol for the enzymatic synthesis of H-Gly-Gly-Sar-OH.

  • Substrate Preparation: Dissolve Gly-Sar (acceptor) and Gly-OMe (donor) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Enzymatic Reaction:

    • Add a suitable enzyme, such as a protease with ligase activity (e.g., papain or a genetically engineered ligase), to the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Enzyme Inactivation and Product Purification:

    • Once the reaction reaches completion, inactivate the enzyme (e.g., by heat denaturation or pH shift).

    • Purify the resulting H-Gly-Gly-Sar-OH from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of H-Gly-Gly-Sar-OH.

Solid-Phase Synthesis Workflow for H-Gly-Gly-Sar-OH cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (2x for Gly) cluster_finalization Final Steps Resin Fmoc-Sar-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Start Cycle 1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-Gly-OH (DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection1 Start Cycle 2 FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection After Cycle 2 Cleavage Cleavage from Resin (TFA/TIS/H₂O) FinalDeprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct H-Gly-Gly-Sar-OH Lyophilization->FinalProduct

Caption: Solid-Phase Synthesis Workflow for H-Gly-Gly-Sar-OH.

Potential Biological Interaction

While H-Gly-Gly-Sar-OH is not a well-characterized signaling molecule, peptides containing Gly-Sar motifs can be substrates for certain enzymes. For instance, Dipeptidyl peptidase-IV (DPP-IV) is known to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. The Gly-Sar linkage is structurally similar to Gly-Pro, suggesting a potential interaction. The following diagram illustrates a hypothetical enzymatic cleavage pathway.

Hypothetical Enzymatic Cleavage Pathway cluster_interaction Enzyme-Substrate Interaction cluster_products Cleavage Products Peptide H-Gly-Gly-Sar-OH (Substrate) Complex Enzyme-Substrate Complex Peptide->Complex Enzyme Dipeptidyl Peptidase-IV (DPP-IV) (Enzyme) Enzyme->Complex Complex->Enzyme Enzyme Regeneration Dipeptide H-Gly-Gly-OH (Dipeptide Product) Complex->Dipeptide Cleavage AminoAcid Sarcosine (Amino Acid Product) Complex->AminoAcid Cleavage

Caption: Hypothetical enzymatic cleavage of H-Gly-Gly-Sar-OH by DPP-IV.

An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Sar-OH, also known as Glycyl-glycyl-sarcosine, is a synthetic tripeptide of significant interest in the fields of biochemistry and pharmaceutical sciences.[1][2] Its structure, comprising two glycine residues and one sarcosine (N-methylglycine) residue, confers notable stability against enzymatic degradation.[3] This characteristic makes it an invaluable tool for studying peptide transport mechanisms, particularly as a specific substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[3][4] PEPT1 is a crucial transporter in the small intestine responsible for the absorption of dietary di- and tripeptides, as well as numerous peptide-based drugs. A thorough understanding of the physicochemical properties of H-Gly-Gly-Sar-OH is therefore essential for its effective application in research and drug development.

Physicochemical Data

The fundamental physicochemical properties of H-Gly-Gly-Sar-OH are summarized in the table below. This data is critical for experimental design, including the preparation of stock solutions and the interpretation of transport kinetics.

PropertyValueReference
Molecular Formula C₇H₁₃N₃O₄
Molecular Weight 203.2 g/mol
CAS Number 38937-80-3
Appearance White to off-white powder
Boiling Point 388.8°C at 760 mmHg
Flash Point 189°C

Transport Kinetics

H-Gly-Gly-Sar-OH is widely utilized as a specific probe for investigating the activity of peptide transporters. The following table presents key kinetic parameters for its transport via PEPT1 and other related transporters.

TransporterGene (SLC)SystemKm (µM)Reference
PEPT1SLC15A1Caco-2 cells~860
PEPT1SLC15A1Caco-2 cells ([14C]Gly-Sar Uptake)880
PEPT1SLC15A1Caco-2 cells (H₂O₂ stressed)840
PEPT2SLC15A2Mouse Astrocytes107

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Sar-OH

The synthesis of H-Gly-Gly-Sar-OH is efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell a suitable resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

  • Activate Fmoc-Sar-OH (3 equivalents) with a coupling agent like diisopropylcarbodiimide (DIC, 3 eq.) and an activator such as hydroxybenzotriazole (HOBt, 3 eq.) in DMF.

  • Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

  • Wash the resin sequentially with DMF, dichloromethane (DCM), and DMF.

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

4. Subsequent Amino Acid Couplings:

  • Repeat the coupling and deprotection steps for the sequential addition of two Fmoc-Gly-OH residues.

5. Cleavage and Purification:

  • After the final Fmoc deprotection, wash the resin and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain H-Gly-Gly-Sar-OH as a white powder.

PEPT1 Transport Assay in Caco-2 Cells

This protocol describes a typical experiment to measure the uptake of H-Gly-Gly-Sar-OH in a Caco-2 cell monolayer, a common model for the intestinal epithelium.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Seed the cells on permeable membrane inserts (e.g., Transwell®) and allow them to differentiate for 18-21 days to form a confluent monolayer.

2. Uptake Experiment:

  • On the day of the experiment, wash the Caco-2 cell monolayers with a pre-warmed MES buffer (pH 6.0).

  • Initiate the uptake by adding the MES buffer containing radiolabeled ([¹⁴C]) or non-labeled H-Gly-Gly-Sar-OH at various concentrations.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold MES buffer.

3. Sample Preparation and Analysis:

  • Lyse the cells with a suitable buffer (e.g., a methanol/water mixture) and incubate at -20°C for 20 minutes.

  • For radiolabeled experiments, measure the radioactivity in the cell lysate using a scintillation counter.

  • For non-labeled experiments, collect the cell lysate, centrifuge to pellet precipitated protein, and analyze the supernatant by LC-MS/MS.

  • Determine the protein concentration in parallel wells for data normalization.

4. Data Analysis:

  • Subtract the radioactivity or concentration measured in mock-transfected or control cells from that in the transporter-expressing cells to determine the transporter-specific uptake.

  • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

SPPS_Workflow Resin Swell Resin in DMF Coupling1 Couple Fmoc-Sar-OH Resin->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection1 Wash2 Wash (DMF) Deprotection1->Wash2 Coupling2 Couple Fmoc-Gly-OH Wash2->Coupling2 Wash3 Wash (DMF, DCM) Coupling2->Wash3 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotection2 Wash4 Wash (DMF) Deprotection2->Wash4 Coupling3 Couple Fmoc-Gly-OH Wash4->Coupling3 Wash5 Wash (DMF, DCM) Coupling3->Wash5 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash5->Deprotection3 Wash6 Wash (DMF) Deprotection3->Wash6 Cleavage Cleave and Purify (TFA, RP-HPLC) Wash6->Cleavage FinalProduct H-Gly-Gly-Sar-OH Cleavage->FinalProduct

Caption: Solid-phase peptide synthesis workflow for H-Gly-Gly-Sar-OH.

PEPT1_Transport cluster_extracellular Apical Side (Lumen) cluster_membrane Apical Membrane cluster_intracellular Intracellular H_Gly_Gly_Sar_OH H-Gly-Gly-Sar-OH PEPT1 PEPT1 Transporter H_Gly_Gly_Sar_OH->PEPT1 Binding H_plus H+ H_plus->PEPT1 Co-transport Transported_Peptide H-Gly-Gly-Sar-OH PEPT1->Transported_Peptide Translocation

Caption: H-Gly-Gly-Sar-OH transport via the PEPT1 transporter.

References

The Role of H-Gly-Sar-Sar-OH in Drug Delivery Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide H-Gly-Sar-Sar-OH (Glycyl-sarcosyl-sarcosine) is emerging as a valuable tool in drug delivery research, primarily for its ability to strategically leverage the body's natural absorption pathways. Its significance lies in its interaction with peptide transporters, particularly the high-capacity, low-affinity H+/oligopeptide cotransporter 1 (PEPT1), which is abundantly expressed in the apical membrane of intestinal epithelial cells. By acting as a substrate for PEPT1, this compound provides a mechanism to enhance the oral bioavailability of poorly permeable drugs. This technical guide delves into the core principles of utilizing this compound in drug delivery, detailing its transport kinetics, the signaling pathways that regulate its uptake, and comprehensive experimental protocols for its study. While direct kinetic and in vivo data for this compound are limited, the extensively studied dipeptide Glycyl-sarcosine (Gly-Sar) serves as a reliable proxy, and its data is used throughout this guide to provide a robust framework for research.

Core Concept: PEPT1-Mediated Transport of this compound

The intestinal absorption of many small peptides and peptidomimetic drugs is not a passive process but is facilitated by carrier-mediated transport systems. The primary transporter responsible for the uptake of di- and tripeptides from the small intestine is PEPT1, a member of the solute carrier family 15 (SLC15A1). PEPT1 functions as a symporter, co-transporting peptides with protons (H+) down an electrochemical gradient. This active transport mechanism allows for the efficient absorption of a wide array of substrates.

This compound, being a tripeptide, is recognized and transported by PEPT1. The inclusion of sarcosine (N-methylglycine) residues in its structure confers a key advantage: increased resistance to enzymatic degradation by peptidases in the gastrointestinal tract and within cells. This enhanced stability makes it an ideal candidate for a promoiety in prodrug strategies. By conjugating a poorly absorbed drug to this compound, the resulting prodrug can hijack the PEPT1 transport system to gain entry into the systemic circulation, after which the active drug is released.

Quantitative Data on Peptide Transport

While specific kinetic data for this compound is not extensively documented, the transport kinetics of the dipeptide Gly-Sar have been thoroughly characterized and provide valuable insights. The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the transport rate is half of the maximum velocity (V_max), indicating the affinity of the transporter for the substrate.

Parameter Value Unit Experimental System Reference
Michaelis-Menten Constant (K_m) 0.7 - 2.4mMCaco-2 Cells[1]
9.96mMMouse Jejunum[1]
Maximum Velocity (V_max) 8.4 - 21.0nmol/mg protein/10 minCaco-2 Cells[1]
233pmol/mg/20sMouse Jejunum[1]
Transporter Substrate/Inhibitor Affinity (K_m/K_i/IC_50 in mM) Assay System Reference
PEPT1 (rat) Valacyclovir2.7 (K_i)rPEPT1-expressing cells[2]
PEPT2 (rat) Valacyclovir0.22 (K_i)rPEPT2-expressing cells
PEPT1 (rat) L-Valine methyl ester3.6 (K_i)rPEPT1-expressing cells
PEPT2 (rat) L-Valine methyl ester0.83 (K_i)rPEPT2-expressing cells

Signaling Pathways Regulating PEPT1 Transport

The expression and activity of PEPT1 are not static but are dynamically regulated by various intracellular signaling pathways. Understanding these regulatory mechanisms is crucial for predicting and potentially modulating the absorption of this compound and its drug conjugates.

PEPT1_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Hormones (e.g., Insulin, Leptin) Hormones (e.g., Insulin, Leptin) Hormones (e.g., Insulin, Leptin)->RTK Cytokines Cytokines JAK Janus Kinase Cytokines->JAK Dipeptides/Tripeptides Dipeptides/Tripeptides CaSR Calcium-Sensing Receptor Dipeptides/Tripeptides->CaSR PI3K PI3K RTK->PI3K activates GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC activates PLC Phospholipase C GPCR->PLC activates PEPT1 PEPT1 Transporter JAK->PEPT1 upregulates CaSR->PLC Akt Akt PI3K->Akt activates Akt->PEPT1 modulates activity & expression PKC Protein Kinase C PKC->PEPT1 inhibits activity cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->PEPT1 modulates activity IP3_DAG IP3 / DAG PLC->IP3_DAG produces IP3_DAG->PKC activates Ca2+ Intracellular Ca2+ Release IP3_DAG->Ca2+ induces Ca2+->PEPT1 modulates activity

Caption: Major signaling pathways regulating PEPT1 expression and activity.

PI3K/Akt Pathway

Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, often initiated by growth factors like insulin, has been shown to modulate PEPT1 activity. This pathway can influence both the expression level of the transporter and its trafficking to the cell membrane, thereby affecting the overall transport capacity.

Protein Kinase C (PKC) Pathway

The activation of Protein Kinase C (PKC) has been demonstrated to inhibit PEPT1-mediated transport. This suggests that signaling events leading to PKC activation could potentially reduce the absorption of this compound and its conjugates.

cAMP/PKA Pathway

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is another key regulator of PEPT1 function. Hormonal signals that increase intracellular cAMP levels can lead to the phosphorylation of PEPT1 or associated regulatory proteins by PKA, thereby altering its transport activity.

Calcium Signaling

Intracellular calcium (Ca2+) signaling, potentially initiated by the activation of the calcium-sensing receptor (CaSR) by dipeptides, can also influence PEPT1-mediated transport. This adds another layer of complexity to the regulation of peptide absorption.

Experimental Protocols

In Vitro Transport Assay using Caco-2 Cells

The human colon adenocarcinoma cell line, Caco-2, is the gold standard in vitro model for studying intestinal drug absorption. When cultured on permeable supports, these cells differentiate into a polarized monolayer that mimics the intestinal epithelium and expresses PEPT1.

4.1.1. Caco-2 Cell Culture and Differentiation

  • Cell Seeding: Seed Caco-2 cells onto polycarbonate filter membranes of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

4.1.2. This compound Uptake/Transport Study

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Adjust the pH of the apical buffer to 6.0 to mimic the acidic microenvironment of the intestinal brush border and the basolateral buffer to pH 7.4.

  • Cell Washing: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Pre-incubation: Pre-incubate the cells with transport buffer for 20 minutes at 37°C.

  • Initiation of Transport: Add the transport buffer containing a known concentration of this compound (or a radiolabeled version) to the apical chamber.

  • Incubation and Sampling: Incubate the cells at 37°C. Collect aliquots from the basolateral chamber at various time points (e.g., 15, 30, 60, 90, 120 minutes), replacing the volume with fresh, pre-warmed basolateral buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the peptide across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the peptide in the apical chamber.

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Verify monolayer integrity (TEER measurement) B->C D Wash cells and pre-incubate with transport buffer C->D E Add this compound to apical chamber (pH 6.0) D->E F Incubate at 37°C and collect samples from basolateral chamber (pH 7.4) over time E->F G Quantify this compound concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Experimental workflow for a Caco-2 cell transport assay.

4.1.3. Competitive Inhibition Assay

To confirm the involvement of PEPT1 in the transport of this compound, a competitive inhibition study can be performed.

  • Follow the protocol for the uptake/transport study.

  • In a parallel set of experiments, co-incubate this compound with a known PEPT1 substrate or inhibitor (e.g., Gly-Sar, a cephalosporin antibiotic) in the apical chamber.

  • A significant reduction in the Papp value of this compound in the presence of the competitor confirms PEPT1-mediated transport.

In Vivo Pharmacokinetic Studies

While specific in vivo data for this compound is scarce, studies on Gly-Sar in mice provide a valuable framework.

4.2.1. Animal Model and Dosing

  • Wild-type and Pept1 knockout mice can be used to definitively establish the role of PEPT1 in absorption.

  • Administer this compound or its prodrug orally via gavage.

  • For intravenous administration, a jugular vein catheter can be used.

4.2.2. Sample Collection and Analysis

  • Collect serial blood samples at predetermined time points via tail vein or other appropriate methods.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound and/or the released drug in plasma using a validated LC-MS/MS method.

4.2.3. Pharmacokinetic Parameter Calculation

  • Calculate key pharmacokinetic parameters such as:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (C_max)

    • Time to reach maximum plasma concentration (T_max)

    • Elimination half-life (t_1/2)

    • Oral bioavailability (F%)

In vivo studies with Gly-Sar in mice have shown that the deletion of the Pept1 gene dramatically reduces its intestinal uptake and oral absorption by about 50%, providing strong evidence for the major role of PEPT1 in the in vivo absorption of dipeptides.

Stability of this compound

The inclusion of sarcosine is intended to increase stability against enzymatic degradation. However, it is crucial to experimentally verify the stability of this compound and its drug conjugates in relevant biological fluids.

In Vitro Stability Assay
  • Incubation Media: Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), as well as rat or human plasma and intestinal homogenates.

  • Incubation: Add a known concentration of this compound to each medium and incubate at 37°C.

  • Sampling: Collect aliquots at various time points.

  • Analysis: Quench the enzymatic activity and analyze the samples by LC-MS/MS to determine the remaining concentration of the parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

The N-methylated peptide bond in sarcosine is known to increase resistance to enzymatic degradation, making it a suitable component for prodrug design.

Conclusion and Future Directions

This compound represents a promising tool in the field of drug delivery, offering a targeted approach to enhance the oral absorption of drugs with poor permeability. Its ability to be transported by the intestinal peptide transporter PEPT1, coupled with its inherent stability, makes it an attractive moiety for prodrug development. This guide has provided a comprehensive overview of the core concepts, quantitative data, regulatory pathways, and detailed experimental protocols necessary for researchers to effectively utilize this compound in their studies.

Future research should focus on obtaining specific in vitro and in vivo kinetic and pharmacokinetic data for this compound to further validate its use as a PEPT1-targeting promoiety. Additionally, exploring the application of this compound in conjugating a wider range of therapeutic agents will be crucial in realizing its full potential in overcoming the challenge of poor oral bioavailability.

Prodrug_Concept Poorly Permeable Drug Poorly Permeable Drug Prodrug Prodrug Poorly Permeable Drug->Prodrug conjugation This compound This compound This compound->Prodrug Intestinal Lumen Intestinal Lumen Prodrug->Intestinal Lumen Active Drug Active Drug Prodrug->Active Drug cleavage in enterocyte/circulation H-Gly-Sar-Sar-OH_moiety This compound Prodrug->H-Gly-Sar-Sar-OH_moiety cleavage PEPT1 PEPT1 Intestinal Lumen->PEPT1 transport Enterocyte Enterocyte Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation absorption PEPT1->Enterocyte

Caption: Prodrug strategy utilizing this compound for enhanced oral absorption.

References

The Proton-Coupled Symphony: An In-depth Technical Guide to H-Gly-Sar-Sar-OH Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the transport mechanism of the synthetic tripeptide, H-Gly-Sar-Sar-OH. While direct kinetic data for this specific peptide is limited in publicly available literature, this guide leverages extensive research on its structural and functional analog, Glycylsarcosine (Gly-Sar), to provide a robust understanding of its journey across biological membranes. This document delves into the core transport machinery, the kinetics of this process, the intricate signaling pathways that govern it, and detailed experimental protocols for its in vitro investigation.

Core Transport Mechanism: The Role of PEPT1

The intestinal absorption of small peptides like this compound is predominantly mediated by the Peptide Transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter that plays a pivotal role in the uptake of a vast array of di- and tripeptides from the intestinal lumen.[1] This process is a form of secondary active transport, energized by an inwardly directed electrochemical proton gradient.[1]

PEPT1 functions as a symporter, co-transporting one proton (H+) with its peptide substrate. The necessary proton gradient is maintained by the action of the Na+/H+ exchanger (NHE3) located on the apical membrane of enterocytes.[1] This mechanism ensures the efficient uptake of peptides against their concentration gradient, a critical step in protein absorption and the oral bioavailability of many peptide-based drugs.

Quantitative Data on Peptide Transport

Precise kinetic parameters for the transport of this compound are not extensively documented. However, the dipeptide Glycylsarcosine (Gly-Sar) is widely accepted as a reliable proxy for studying PEPT1-mediated transport due to its high stability against enzymatic degradation.[2] The following tables summarize the reported kinetic parameters for Gly-Sar transport, primarily in the Caco-2 human colon adenocarcinoma cell line, a gold-standard in vitro model for intestinal transport studies.

ParameterValueCell LineReference
Km (mM) 0.7 - 2.4Caco-2
Vmax (nmol/mg protein/10 min) 8.4 - 21.0Caco-2
Km (mM) ~0.86Caco-2

Table 1: Kinetic Parameters for Gly-Sar Transport via PEPT1 in Caco-2 Cells

ParameterValueTissueReference
Km (mM) ~5.9Mouse Jejunum
Vmax (nmol/mg protein/min) ~1.2Mouse Jejunum

Table 2: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Mouse Jejunum

Experimental Protocols

Caco-2 Cell Culture and Differentiation

The human colorectal adenocarcinoma cell line, Caco-2, is the most widely used in vitro model for predicting human oral drug absorption. When cultured on semi-permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the intestinal barrier.

Protocol:

  • Cell Seeding: Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto polycarbonate Transwell® inserts (e.g., 12-well format with 0.4 µm pore size).

  • Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Culture the cells for 19-21 days to allow for complete differentiation into a polarized monolayer. The culture medium should be changed every 2-3 days.

  • Monolayer Integrity: Before conducting transport studies, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 250 Ω·cm2.

Uptake Assay for Determining Kinetic Parameters (Km and Vmax)

This assay measures the initial rate of peptide uptake into the Caco-2 cells at various substrate concentrations.

Protocol:

  • Preparation:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 6.0 (apical side) and pH 7.4 (basolateral side).

    • Prepare stock solutions of this compound (or a radiolabeled analog) at various concentrations.

  • Cell Preparation:

    • Wash the differentiated Caco-2 cell monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4).

    • Pre-incubate the cells for 20 minutes at 37°C with the respective apical (pH 6.0) and basolateral (pH 7.4) buffers.

  • Initiation of Uptake:

    • Remove the pre-incubation buffer from the apical compartment.

    • Add the transport buffer (pH 6.0) containing varying concentrations of this compound to the apical side.

  • Incubation: Incubate the cells at 37°C with gentle agitation for a predetermined time (e.g., 10 minutes) within the linear range of uptake.

  • Termination of Uptake:

    • Remove the uptake solution from the apical compartment.

    • Immediately wash the cell monolayers three times with ice-cold transport buffer (pH 7.4) to stop the transport process.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

    • Quantify the intracellular concentration of this compound using a suitable analytical method (e.g., LC-MS/MS for non-labeled peptide or liquid scintillation counting for radiolabeled peptide).

    • Determine the protein content of each well for normalization of uptake data.

  • Data Analysis:

    • Calculate the initial uptake rate (v) at each substrate concentration ([S]).

    • Plot the uptake rate (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Transepithelial Transport Assay

This assay measures the flux of the peptide across the Caco-2 cell monolayer from the apical to the basolateral compartment.

Protocol:

  • Preparation: Follow the same preparation steps as in the Uptake Assay.

  • Cell Preparation: Follow the same cell preparation steps as in the Uptake Assay.

  • Initiation of Transport:

    • Add the transport buffer (pH 6.0) containing a known concentration of this compound to the apical compartment.

    • Add fresh transport buffer (pH 7.4) to the basolateral compartment.

  • Sampling:

    • At various time points (e.g., 15, 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment.

    • After each sampling, replace the removed volume with fresh, pre-warmed basolateral buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected basolateral samples.

  • Data Analysis:

    • Calculate the cumulative amount of transported peptide over time.

    • Determine the steady-state flux (dQ/dt).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (mol/s)

      • A is the surface area of the Transwell® insert (cm2)

      • C0 is the initial concentration of the peptide in the apical compartment (mol/cm3)

Signaling Pathways and Regulation of PEPT1

The expression and activity of PEPT1 are tightly regulated by a complex network of signaling pathways, ensuring that peptide absorption is matched to physiological needs.

Transcriptional Regulation

The transcription of the SLC15A1 gene is controlled by several transcription factors, including:

  • Sp1 and Cdx2: These transcription factors are known to play a crucial role in the basal and intestine-specific expression of PEPT1.

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Activation of the Nrf2 pathway can enhance PEPT1 expression and transport activity.

Post-Translational Regulation and Signaling Cascades

Several signaling pathways have been shown to modulate PEPT1 activity:

  • cAMP/PKA Pathway: While some studies suggest a role for cAMP in regulating PEPT1, the exact mechanism and its physiological significance are still under investigation.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling cascade is involved in the regulation of PEPT1 expression and function.

  • Hormonal Regulation: Hormones such as insulin, epidermal growth factor (EGF), and ghrelin can influence PEPT1 expression and activity, often through the PI3K pathway or by affecting the recruitment of the transporter to the plasma membrane.

Mandatory Visualizations

PEPT1_Transport_Mechanism cluster_lumen Intestinal Lumen (Apical Side, pH ~6.0) cluster_enterocyte Enterocyte (Intracellular) H+ H+ PEPT1 PEPT1 H+ Binding Site Peptide Binding Site H+->PEPT1:f0 1. Proton Binding Peptide This compound Peptide->PEPT1:f1 2. Peptide Binding Transported Complex PEPT1->Transported Complex 3. Conformational Change & Translocation NHE3 NHE3 Na+ In H+ Out NHE3:f1->H+ Na+ Na+ _in Na+ _in->NHE3:f0 _out H+ _out->H+ Maintains Proton Gradient H+_inside H+ Transported Complex->H+_inside H+ Peptide_inside This compound Transported Complex->Peptide_inside Peptide

Caption: PEPT1-mediated proton-coupled transport of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Caco2_Culture 1. Caco-2 Cell Culture & Differentiation on Transwell® Inserts Buffer_Prep 2. Prepare Apical (pH 6.0) & Basolateral (pH 7.4) Buffers Caco2_Culture->Buffer_Prep Peptide_Sol 3. Prepare this compound Solutions (Varying Concentrations) Buffer_Prep->Peptide_Sol Pre_incubation 4. Pre-incubate Cells with Buffers Peptide_Sol->Pre_incubation Initiate_Uptake 5. Add Peptide Solution to Apical Side Pre_incubation->Initiate_Uptake Incubation 6. Incubate at 37°C Initiate_Uptake->Incubation Terminate_Uptake 7. Stop Transport with Ice-Cold Buffer Wash Incubation->Terminate_Uptake Cell_Lysis 8. Cell Lysis Terminate_Uptake->Cell_Lysis Quantification 9. Quantify Intracellular Peptide (LC-MS/MS or Scintillation) Cell_Lysis->Quantification Normalization 10. Normalize to Protein Content Quantification->Normalization Data_Analysis 11. Michaelis-Menten Kinetics (Calculate Km and Vmax) Normalization->Data_Analysis

Caption: Experimental workflow for determining transport kinetics.

PEPT1_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_cell Intestinal Epithelial Cell Hormones Hormones (Insulin, EGF, Ghrelin) Receptors Tyrosine Kinase Receptors Hormones->Receptors Nutrients Dipeptides/ Tripeptides PI3K_Pathway PI3K/Akt Signaling Pathway Nutrients->PI3K_Pathway Receptors->PI3K_Pathway cAMP_Pathway cAMP/PKA Signaling Pathway Receptors->cAMP_Pathway Transcription_Factors Transcription Factors (Sp1, Cdx2, Nrf2) PI3K_Pathway->Transcription_Factors PEPT1_Protein PEPT1 Protein (in Vesicles) PI3K_Pathway->PEPT1_Protein Vesicle Trafficking cAMP_Pathway->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus PEPT1_Gene SLC15A1 Gene PEPT1_mRNA PEPT1 mRNA PEPT1_Gene->PEPT1_mRNA Transcription PEPT1_mRNA->PEPT1_Protein Translation PEPT1_Transporter PEPT1 Transporter PEPT1_Protein->PEPT1_Transporter Membrane Insertion Apical_Membrane Apical Membrane

Caption: Key signaling pathways regulating PEPT1 expression and activity.

References

An In-depth Technical Guide to the Interaction of H-Gly-Sar-Sar-OH with the SLC15A1 (PEPT1) Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between the synthetic tripeptide H-Gly-Sar-Sar-OH and the Solute Carrier Family 15 Member 1 (SLC15A1) transporter, commonly known as PEPT1. It covers the core transport mechanism, quantitative kinetic data for related probe substrates, and detailed experimental protocols for in vitro analysis.

Core Transport Mechanism: The Role of SLC15A1 (PEPT1)

The transport of small peptides like this compound across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1).[1] PEPT1 is a high-capacity, low-affinity transporter responsible for absorbing a wide array of di- and tripeptides from the diet.[1][2] Its function is also of significant pharmacological interest, as it facilitates the absorption of numerous peptide-like drugs, including certain antibiotics, antivirals, and ACE inhibitors.[3][4]

The transport process is a form of secondary active transport, functioning as a proton-coupled oligopeptide symport. The inwardly directed electrochemical proton gradient, which is maintained by the Na+/H+ exchanger 3 (NHE3) on the apical membrane of enterocytes, provides the necessary driving force for the transport of peptides into the cell. This mechanism involves the transporter alternating between outward-open and inward-open conformations to move its substrates across the membrane. This compound, being a non-metabolizable peptide analog, serves as a specific and stable probe for studying the activity of PEPT1.

PEPT1_Transport_Mechanism PEPT1-Mediated Transport of this compound cluster_membrane Apical Membrane cluster_extracellular cluster_intracellular transporter_out PEPT1 (Outward-Open) transporter_in PEPT1 (Inward-Open) transporter_out->transporter_in 2. Translocation transporter_in->transporter_out 4. Reorientation peptide_in This compound transporter_in:f0->peptide_in 3. Release proton_in H+ transporter_in:f0->proton_in peptide This compound peptide->transporter_out:f0 1. Binding proton H+ proton->transporter_out:f0

Caption: Mechanism of this compound transport via PEPT1.

Quantitative Data on Transporter Interaction

While this compound is an effective probe, specific kinetic data such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ) are not widely documented in public literature. Therefore, data from the structurally similar dipeptide Glycylsarcosine (Gly-Sar), the gold-standard probe for PEPT1 studies, is often used as a reliable proxy. The following tables summarize key quantitative data for the interaction of Gly-Sar and related compounds with PEPT1.

Table 1: Kinetic Parameters for Gly-Sar Interaction with PEPT1

Compound Parameter Value Assay System Reference
Gly-Sar Kₘ ~860 µM Caco-2 cells
Losartan Kᵢ 24 µM Caco-2 cells
Gly-Pro Kᵢ 250 µM Caco-2 cells
Valacyclovir Kᵢ 874 µM Caco-2 cells
Irbesartan Kᵢ 230 µM Caco-2 cells

| Valsartan | Kᵢ | 390 µM | Caco-2 cells | |

Table 2: Substrate Affinity of H-Gly-Gly-Sar-OH (Tripeptide Analog) for Peptide Transporters

Transporter Gene (SLC) Parameter Value (µM) Assay System Reference
PEPT1 SLC15A1 Kₘ ~860 * Caco-2 cells ****
PEPT2 SLC15A2 Kₘ 107 Mouse Astrocytes
PHT1 SLC15A4 Kₘ 210 HEK293 cells

*Note: This value reported for H-Gly-Gly-Sar-OH is identical to the widely cited Kₘ for the dipeptide Gly-Sar, suggesting it may be used as a reference value.

Experimental Protocols

Robust, reproducible data relies on meticulously executed experimental protocols. The following sections detail standard methodologies for characterizing the interaction of this compound with PEPT1.

The human colon adenocarcinoma cell line, Caco-2, is the gold-standard in vitro model for studying intestinal peptide transport as it endogenously expresses PEPT1.

A. Cell Culture & Differentiation

  • Seeding: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a suitable density.

  • Differentiation: Culture the cells for 17-22 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. Replace the culture medium every 2-3 days.

B. Transport Buffer Preparation

  • Apical Buffer: Prepare a transport buffer such as Hanks' Balanced Salt Solution (HBSS) or a MES-based buffer. Adjust the pH to the optimal range for PEPT1 activity, typically pH 6.0 , to mimic the acidic microclimate of the intestinal surface.

  • Basolateral Buffer: Prepare the same transport buffer adjusted to a physiological pH of 7.4 .

C. Uptake Assay Procedure

  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer on both the apical and basolateral sides.

  • Pre-incubation: Add fresh transport buffer to both chambers and pre-incubate the cells at 37°C for 20-30 minutes to stabilize them.

  • Initiation of Transport: Aspirate the buffer from the apical chamber and replace it with the apical transport buffer (pH 6.0) containing a known concentration of this compound. To determine kinetic parameters, use a range of concentrations (e.g., 0.1 to 10 mM).

  • Incubation: Incubate the cells at 37°C with gentle shaking for a predetermined period (e.g., 10-30 minutes) within the initial linear uptake range.

  • Termination: To stop the transport, rapidly aspirate the uptake solution and immediately wash the monolayers three times with ice-cold transport buffer.

D. Quantification and Data Analysis

  • Cell Lysis: Lyse the cells directly on the filter insert using a suitable buffer (e.g., methanol/water mixture or 0.1 M NaOH).

  • Sample Analysis: Quantify the intracellular concentration of this compound using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Normalization: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Kinetic Analysis: Calculate the initial transport rate (v) at each substrate concentration ([S]), typically in nmol/mg protein/min. Plot 'v' against '[S]' and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

This assay is used to determine if a test compound inhibits PEPT1-mediated transport or to determine the inhibitory potency (IC₅₀ or Kᵢ) of a compound like this compound against a known substrate.

  • Principle: The assay measures the uptake of a fixed concentration of a labeled probe substrate (e.g., [¹⁴C]Gly-Sar) in the presence of increasing concentrations of the unlabeled test compound (inhibitor).

  • Procedure: Follow the Cellular Uptake Assay protocol. In the "Initiation of Transport" step, add the apical buffer containing the labeled probe substrate along with varying concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control group with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces probe substrate transport by 50%).

    • If competitive inhibition is assumed, the IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualized Experimental Workflow

The following diagram outlines the logical flow of a typical experiment designed to characterize the kinetics of this compound transport.

Experimental_Workflow Workflow for PEPT1 Transport Kinetics Study A 1. Cell Culture (e.g., Caco-2 on Transwells) B 2. Buffer Preparation (Apical pH 6.0, Basolateral pH 7.4) A->B C 3. Pre-incubation (37°C, 20-30 min) B->C D 4. Initiate Uptake (Add this compound to apical side) C->D E 5. Incubation (37°C, 10-30 min) D->E F 6. Terminate Transport (Wash with ice-cold buffer) E->F G 7. Cell Lysis & Sample Prep F->G H 8. Quantification (LC-MS/MS) G->H I 9. Data Normalization (BCA Protein Assay) G->I J 10. Kinetic Analysis (Calculate Km & Vmax) H->J I->J

Caption: Experimental workflow for an this compound transport assay.

References

The Shield of Stability: An In-Depth Technical Guide to the Enzymatic Resistance of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their rapid degradation by proteases in biological systems. N-methylation of the peptide backbone has emerged as a powerful strategy to overcome this limitation, enhancing metabolic stability and improving pharmacokinetic profiles. This technical guide delves into the core principles of enzymatic stability conferred by N-methylation, with a specific focus on sarcosine-containing peptides like H-Gly-Sar-Sar-OH. We will explore the mechanisms of protection, present detailed experimental protocols for stability assessment, and provide a comparative analysis of N-methylated versus non-methylated peptides.

The N-Methylation Advantage: A Molecular Barrier to Proteolysis

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, introduces a profound change in the peptide's physicochemical properties. This seemingly minor modification has significant implications for enzymatic stability.

Proteases recognize and bind to their peptide substrates through a series of interactions, including the formation of hydrogen bonds with the peptide backbone. The presence of an N-methyl group eliminates the amide proton, a critical hydrogen bond donor. This disruption of the hydrogen-bonding pattern hinders the ability of proteases to effectively recognize and cleave the peptide bond, leading to enhanced resistance to enzymatic degradation.

Furthermore, the steric hindrance introduced by the methyl group can restrict the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation that is less susceptible to proteolytic attack. The presence of sarcosine (N-methylglycine), as in the case of this compound, is a classic example of leveraging N-methylation to bolster a peptide's stability. While specific quantitative data for the enzymatic half-life of this compound is not extensively available in public literature, the principles of N-methylation strongly suggest a high degree of stability. To illustrate this, we will use the well-studied dipeptide Glycyl-Sarcosine (Gly-Sar) as a model.

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

The impact of N-methylation on a peptide's properties is best understood through a direct comparison with its non-methylated counterpart. The following table contrasts the properties of the N-methylated dipeptide H-Gly-Sar-OH with the non-methylated H-Gly-Gly-OH.

PropertyH-Gly-Gly-OHH-Gly-Sar-OHRationale for Difference
Molecular Weight 132.12 g/mol 146.14 g/mol Addition of a methyl group on the sarcosine residue.
Expected Enzymatic Stability LowHighThe N-methyl group on sarcosine prevents protease recognition and cleavage.[1][2]
Solubility HighHighBoth are small, polar peptides.
Primary Biological Application General peptide building blockSubstrate for peptide transporters (e.g., PEPT-1) in drug absorption studies.[1][2]Its high stability makes it a reliable tool for studying transport mechanisms without the confounding factor of degradation.[1]
Observed In Vivo Half-Life of Constituent Amino Acids Glycine: Dose-dependent, ~26-245 min in humans.Sarcosine: ~1.6 hours in mice.This provides an indirect measure of the metabolic fate of the constituent parts.

Experimental Protocols for Assessing Enzymatic Stability

A thorough evaluation of a peptide's enzymatic stability is crucial for its development as a therapeutic agent or research tool. Below are detailed protocols for common in vitro stability assays.

In Vitro Enzymatic Stability Assay (e.g., Trypsin Digestion)

This protocol outlines a general procedure for assessing the stability of a peptide in the presence of a specific protease.

1. Materials and Reagents:

  • Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Protease (e.g., Trypsin, sequencing grade) stock solution (e.g., 1 mg/mL in 1 mM HCl)

  • Digestion Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or Formic Acid)

  • HPLC-grade water and acetonitrile

  • Internal standard (a stable, non-related peptide or small molecule)

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and digestion buffer to a final peptide concentration of 100 µM.

  • Enzyme Addition: Add the protease to the reaction mixture at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction. Also, add the internal standard at this stage.

  • Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-Mass Spectrometry (LC-MS) to quantify the amount of remaining peptide.

3. Data Analysis:

  • Calculate the percentage of the initial peptide remaining at each time point relative to the internal standard.

  • Plot the percentage of remaining peptide versus time.

  • Determine the half-life (t½) of the peptide under the specific assay conditions.

Plasma Stability Assay

This protocol assesses the stability of a peptide in a more physiologically relevant matrix.

1. Materials and Reagents:

  • Peptide stock solution

  • Human or animal plasma (e.g., heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Precipitation Solution (e.g., ice-cold acetonitrile with 1% formic acid)

  • Internal standard

2. Procedure:

  • Plasma Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, add the peptide stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points, withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Add the aliquot to a tube containing the ice-cold precipitation solution and the internal standard. Vortex vigorously and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Sample Collection: Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant by LC-MS to quantify the remaining peptide.

3. Data Analysis:

  • Similar to the enzymatic stability assay, calculate the percentage of remaining peptide at each time point and determine the half-life.

Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a peptide and indirectly its stability during transport across an epithelial barrier.

1. Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Lucifer Yellow (for monolayer integrity testing)

2. Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) and/or assess the permeability of Lucifer Yellow to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the peptide solution to the apical (donor) side.

    • At specified time points, collect samples from the basolateral (receiver) side.

    • Also, collect a sample from the apical side at the end of the experiment.

  • Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the Caco-2 monolayer. A high Papp value for an intact peptide suggests good permeability and stability during transport.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the described experimental protocols.

Enzymatic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis peptide_stock Peptide Stock (1 mg/mL) reaction_mix Reaction Mixture (Peptide + Buffer) peptide_stock->reaction_mix enzyme_stock Enzyme Stock (e.g., Trypsin) buffer Digestion Buffer (pH 8.0) buffer->reaction_mix incubation Incubate at 37°C reaction_mix->incubation Add Enzyme time_points Withdraw Aliquots (t = 0, 15, 30... min) incubation->time_points quench Quench with Acid + Internal Standard time_points->quench analysis RP-HPLC or LC-MS Analysis quench->analysis data_analysis Calculate % Remaining & Half-Life (t½) analysis->data_analysis

Caption: Workflow for the in vitro enzymatic stability assay.

Plasma_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Processing cluster_analysis Analysis peptide_stock Peptide Stock reaction_mix Add Peptide to Plasma peptide_stock->reaction_mix plasma Thaw & Centrifuge Plasma plasma->reaction_mix incubation Incubate at 37°C reaction_mix->incubation time_points Withdraw Aliquots incubation->time_points precipitation Protein Precipitation (Acetonitrile) time_points->precipitation centrifuge Centrifuge precipitation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS Analysis collect_supernatant->analysis data_analysis Calculate Half-Life (t½) analysis->data_analysis

Caption: Workflow for the plasma stability assay.

Caco2_Permeability_Assay cluster_culture Cell Culture cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell® Inserts differentiate Differentiate for 21-28 Days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER / Lucifer Yellow) differentiate->check_integrity add_peptide Add Peptide to Apical Side check_integrity->add_peptide incubate Incubate at 37°C add_peptide->incubate collect_samples Collect Samples from Basolateral Side incubate->collect_samples analysis Quantify Peptide by LC-MS collect_samples->analysis data_analysis Calculate Apparent Permeability (Papp) analysis->data_analysis

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion

N-methylation is a cornerstone of modern peptide drug design, offering a reliable method to enhance enzymatic stability and improve the pharmacokinetic properties of peptide-based therapeutics. The inclusion of sarcosine residues, as in this compound, provides a robust shield against proteolytic degradation. By understanding the principles of N-methylation and employing the detailed experimental protocols outlined in this guide, researchers can effectively assess and optimize the stability of their peptide candidates, paving the way for the development of more effective and durable peptide-based drugs and research tools.

References

An In-depth Technical Guide to the Basic Handling and Storage of Lyophilized H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the proper handling and storage of the lyophilized tripeptide H-Gly-Sar-Sar-OH. Adherence to these protocols is critical to ensure the integrity, stability, and reliable performance of the peptide in research and development applications.

Introduction to this compound

This compound is a synthetic tripeptide composed of glycine and two sarcosine (N-methylglycine) residues. The presence of N-methylated peptide bonds confers enhanced resistance to enzymatic degradation, making it a valuable tool in various biological studies.[1][2] It is often utilized as a model substrate for peptide transporters, such as PepT1, which are crucial for the intestinal absorption of di- and tripeptides and various peptide-based drugs.[1] Understanding its fundamental properties is key to its effective use in experimental settings.

Properties of Lyophilized this compound

Lyophilized peptides are supplied as a white, fluffy powder or crystalline solid. This form enhances stability for long-term storage. However, lyophilized peptides are often hygroscopic, readily absorbing moisture from the atmosphere, which can compromise their stability and activity.[3][4]

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₈H₁₅N₃O₄
Molecular Weight 217.22 g/mol N/A
Appearance White to off-white powder
Purity (typical) ≥ 97% (HPLC)

Storage of Lyophilized this compound

Proper storage of lyophilized this compound is paramount to prevent degradation and maintain its chemical integrity over time.

Table 2: Recommended Storage Conditions for Lyophilized this compound

Storage DurationTemperatureConditionsReference
Short-term (weeks) 4°CIn a tightly sealed container, protected from light.
Long-term (months to years) -20°C or -80°CIn a tightly sealed container, protected from light. For maximum stability, storage at -80°C is recommended.
Key Storage Considerations:
  • Hygroscopicity: Due to its hygroscopic nature, it is crucial to minimize the exposure of the lyophilized peptide to atmospheric moisture.

  • Container: Store the peptide in its original, tightly sealed vial.

  • Environment: A dry, dark location is ideal for storage.

Handling of Lyophilized this compound

Correct handling procedures are essential to prevent contamination and degradation of the peptide.

Workflow for Handling Lyophilized Peptide

G cluster_handling Handling Lyophilized this compound start Start: Retrieve peptide from cold storage equilibrate Equilibrate vial to room temperature in a desiccator start->equilibrate Prevents condensation weigh Quickly weigh the desired amount in a clean, low-humidity environment equilibrate->weigh reseal Tightly reseal the vial immediately weigh->reseal Minimizes moisture absorption end End: Proceed with reconstitution weigh->end store Return the stock vial to appropriate cold storage reseal->store

Caption: Workflow for handling lyophilized this compound.

Reconstitution of Lyophilized this compound

Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to prepare a stock solution.

Solvent Selection

The choice of solvent depends on the peptide's polarity and the requirements of the downstream application. For this compound, which is a relatively polar peptide, sterile, distilled water or aqueous buffers are generally suitable. However, for peptides with solubility challenges, the use of a small amount of a polar organic solvent like DMSO or DMF may be necessary to aid dissolution before dilution with an aqueous buffer.

Table 3: Recommended Solvents for Reconstitution

SolventApplication NotesReference
Sterile, deionized water Recommended as the first choice for polar peptides.
Phosphate-Buffered Saline (PBS), pH 7.4 Commonly used for biological assays.
Aqueous buffers (pH 5-7) Optimal for peptide stability in solution.
Dimethyl sulfoxide (DMSO) For preparing concentrated stock solutions of less soluble peptides. Dilute with aqueous buffer for working solutions.
Reconstitution Protocol

The following is a general protocol for reconstituting lyophilized this compound.

G cluster_reconstitution Reconstitution Protocol start Start: Equilibrated vial of peptide centrifuge Briefly centrifuge the vial to pellet the powder start->centrifuge Ensures all powder is at the bottom add_solvent Add the appropriate volume of sterile solvent centrifuge->add_solvent mix Gently vortex or sonicate to dissolve add_solvent->mix Avoid vigorous shaking inspect Visually inspect for complete dissolution mix->inspect end End: Clear peptide stock solution inspect->end Solution should be clear

References

Methodological & Application

H-Gly-Sar-Sar-OH as a Probe for PEPT1 Transporter Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a proton-coupled oligopeptide transporter with a critical role in the absorption of dietary di- and tripeptides in the small intestine.[1][2] Its broad substrate specificity also allows for the uptake of various peptidomimetic drugs, making it a key target in drug discovery for enhancing the oral bioavailability of new chemical entities.[1][3] H-Gly-Sar-Sar-OH, a stable tripeptide analog, serves as a valuable probe substrate for investigating PEPT1-mediated transport in vitro. Its resistance to cellular peptidases ensures that uptake measurements accurately reflect the transport activity of PEPT1.[2]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize PEPT1 function, assess the inhibitory potential of test compounds, and investigate the regulation of PEPT1 activity.

Principle of the Assay

The cell-based assay for PEPT1 activity relies on the principle of measuring the uptake of a specific substrate, this compound, into cells that express the PEPT1 transporter. The human colorectal adenocarcinoma cell line, Caco-2, is a widely used in vitro model as it spontaneously differentiates into a polarized monolayer of enterocytes that endogenously express PEPT1. The assay can be performed in two primary modes: a direct uptake assay to quantify the transport of this compound and an inhibition assay to assess the effect of test compounds on PEPT1-mediated uptake. The transport of this compound by PEPT1 is driven by a proton gradient, with the transporter functioning as a symporter, co-transporting the peptide and protons (H+) into the cell.

Data Presentation

Quantitative Assessment of Transporter Specificity

To evaluate the specificity of this compound, its interaction with PEPT1 can be compared to other relevant transporters. The following table summarizes the affinity (K*) and inhibition constants (Kᵢ or IC₅₀) for the closely related and commonly used PEPT1 probe, Gly-Sar, as extensive kinetic data for this compound is not as widely available. The kinetic values for H-Gly-Gly-Sar-OH, a similar tripeptide, are included to provide a reference point.

TransporterGene (SLC)Substrate/InhibitorValue (µM)Assay SystemReference
PEPT1 SLC15A1 H-Gly-Gly-Sar-OH (Substrate) ~860 (K) Caco-2 cells ****
PEPT2SLC15A2H-Gly-Gly-Sar-OH (Substrate)107 (K)Mouse Astrocytes
PEPT1SLC15A1Gly-Sar (Substrate)700 - 2400 (K)Caco-2 cells
PEPT1SLC15A1Gly-Sar (Substrate)860 (K)Caco-2 cells

Note: Kₘ (Michaelis-Menten constant) indicates the substrate concentration at half-maximal transport velocity. A lower Kₘ value indicates a higher affinity.

IC₅₀ Values of Known PEPT1 Inhibitors

The inhibitory potential of test compounds is quantified by determining the half-maximal inhibitory concentration (IC₅₀). The following table provides reference IC₅₀ values for known PEPT1 inhibitors determined using a Gly-Sar uptake assay.

InhibitorIC₅₀ (µM)Cell LineProbe SubstrateReference
Losartan~100-200Caco-2Gly-Sar
Gly-Pro~500Caco-2Gly-Sar
Valacyclovir~1000Caco-2Gly-Sar

Experimental Protocols

Protocol 1: PEPT1-Mediated Uptake Assay

This protocol is designed to measure the uptake of this compound into a confluent monolayer of PEPT1-expressing cells.

Materials:

  • PEPT1-expressing cells (e.g., differentiated Caco-2 cells) cultured in 24- or 96-well plates.

  • This compound (radiolabeled, e.g., [³H] or [¹⁴C], or non-labeled for LC-MS/MS analysis).

  • MES Uptake Buffer (pH 6.0): 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄·7H₂O, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose.

  • Ice-cold Wash Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS or RIPA buffer).

  • Scintillation cocktail (for radiolabeled substrate).

  • Protein assay kit (e.g., BCA).

Procedure:

  • Cell Culture: Seed Caco-2 cells on 24- or 96-well plates and culture for at least 7 days to allow for differentiation and sufficient PEPT1 expression.

  • Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) MES Uptake Buffer (pH 6.0).

  • Pre-incubation: Pre-incubate the cells with MES Uptake Buffer (pH 6.0) for 15-20 minutes at 37°C to establish the proton gradient.

  • Initiate Uptake: Initiate the uptake by adding the MES Uptake Buffer containing a known concentration of this compound.

  • Incubation: Incubate the plate for a defined period (typically 10-30 minutes) at 37°C.

  • Terminate Uptake: Terminate the transport by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Wash Buffer.

  • Cell Lysis: Lyse the cells by adding Cell Lysis Buffer and incubating for an appropriate time (e.g., 20 minutes at -20°C for methanol/water mixture).

  • Analysis:

    • For radiolabeled substrate: Collect the cell lysate and add it to a scintillation vial with a scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

    • For non-labeled substrate: Analyze the intracellular concentration of this compound using a validated LC-MS/MS method.

  • Data Normalization: Determine the protein concentration in each well using a protein assay to normalize the uptake data (e.g., in pmol/mg protein/min).

Protocol 2: PEPT1 Inhibition Assay

This protocol is used to determine the inhibitory potential of a test compound on PEPT1-mediated this compound uptake.

Procedure:

  • Follow steps 1-3 of the Uptake Assay protocol.

  • Initiate Inhibition Assay: Initiate the uptake by adding the MES Uptake Buffer containing a fixed concentration of this compound (e.g., near its Kₘ) and varying concentrations of the test compound. Include a vehicle control (no inhibitor) and a positive control (a known inhibitor like losartan).

  • Follow steps 5-9 of the Uptake Assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

PEPT1 Transport Mechanism

PEPT1-Mediated Transport of this compound cluster_extracellular Apical Side (Lumen) pH ~6.0 cluster_membrane Apical Membrane cluster_intracellular Intracellular (Enterocyte) pH ~7.4 H+ H+ PEPT1 PEPT1 (SLC15A1) H+->PEPT1 GlySarSar This compound GlySarSar->PEPT1 H+_in H+ PEPT1->H+_in Symport GlySarSar_in This compound PEPT1->GlySarSar_in

Caption: PEPT1 functions as a symporter, co-transporting this compound and protons.

Experimental Workflow for PEPT1 Inhibition Assay

Workflow for this compound PEPT1 Inhibition Assay Start Start Cell_Culture 1. Culture Caco-2 cells to form a confluent monolayer (≥7 days) Start->Cell_Culture Wash_1 2. Wash cells twice with pre-warmed MES Buffer (pH 6.0) Cell_Culture->Wash_1 Preincubation 3. Pre-incubate cells with MES Buffer (15-20 min at 37°C) Wash_1->Preincubation Initiate_Assay 4. Add this compound + varying concentrations of test compound Preincubation->Initiate_Assay Incubation 5. Incubate for a defined period (10-30 min at 37°C) Initiate_Assay->Incubation Terminate 6. Stop uptake by aspirating and washing 3x with ice-cold buffer Incubation->Terminate Lysis 7. Lyse cells to release intracellular contents Terminate->Lysis Analysis 8. Quantify intracellular this compound (Radiolabel or LC-MS/MS) Lysis->Analysis Normalization 9. Normalize data to protein concentration Analysis->Normalization Data_Analysis 10. Calculate % inhibition and determine IC50 value Normalization->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the PEPT1 cell-based inhibition assay.

References

Application Notes and Protocols for H-Gly-Sar-Sar-OH in Competitive Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Sar-Sar-OH is a synthetic tripeptide that serves as a valuable tool for investigating the activity of peptide transporters, particularly the human peptide transporter 1 (PEPT-1). PEPT-1, also known as SLC15A1, is a proton-coupled oligopeptide transporter predominantly expressed in the apical membrane of intestinal epithelial cells. It plays a crucial role in the absorption of dietary di- and tripeptides and is also responsible for the uptake of various peptidomimetic drugs, including certain antibiotics, ACE inhibitors, and antiviral agents.

The inclusion of sarcosine (Sar), an N-methylated amino acid, in the peptide sequence of this compound confers significant resistance to enzymatic degradation by peptidases. This stability makes it an excellent substrate for in vitro and in vivo transport studies. Competitive inhibition assays using this compound are designed to screen for and characterize compounds that interact with PEPT-1. By measuring the inhibition of this compound uptake in the presence of a test compound, researchers can determine if the compound is a substrate or inhibitor of PEPT-1, a critical step in drug discovery and development. This document provides detailed protocols and application notes for utilizing this compound in competitive inhibition assays.

Principle of the Assay

The competitive inhibition assay is based on the principle that a test compound that binds to PEPT-1 will compete with this compound for transport into the cell. A labeled form of a stable PEPT-1 substrate, often the structurally similar and well-characterized dipeptide Glycylsarcosine (Gly-Sar), is used as a probe.[1] A reduction in the intracellular accumulation of the labeled probe in the presence of a test compound, such as this compound or a novel drug candidate, indicates inhibition of PEPT-1. The potency of this inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to reduce the PEPT-1-mediated transport of the probe substrate by 50%.[1]

Data Presentation

The following tables summarize key quantitative data for the transport kinetics of the related probe, Glycylsarcosine (Gly-Sar), and the inhibitory activity of known PEPT-1 modulators. This information is essential for experimental design, validation, and comparison of new potential inhibitors.

Table 1: Kinetic Parameters of Gly-Sar Uptake

Cell LineMethodK_m (µM)V_max (nmol/mg protein/time)Reference
Caco-2[¹⁴C]Gly-Sar Uptake8806.83 / 10 min[2]
Caco-2 (H₂O₂ stressed)[¹⁴C]Gly-Sar Uptake8405.02 / 10 min[2]
MDCK (apical)[¹⁴C]Gly-Sar Uptake440Not Reported[3]
MDCK (basolateral)[¹⁴C]Gly-Sar Uptake71Not Reported

Table 2: IC₅₀ Values of Known PEPT-1 Inhibitors Determined by Gly-Sar Uptake Assay

InhibitorCell LineIC₅₀ (µM)Reference
Glycyl-proline (Gly-Pro)Caco-2257 ± 28
LosartanCaco-245.1 ± 15.8
ValacyclovirCaco-2894 ± 309

Experimental Protocols

Caco-2 Cell Culture and Differentiation

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for studying the intestinal barrier as it spontaneously differentiates into a monolayer of polarized enterocytes that endogenously express PEPT-1.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Permeable membrane inserts (e.g., Transwell®) for 12- or 24-well plates

Protocol:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For transport assays, seed the cells onto permeable membrane inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell culture for 19-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • The integrity of the cell monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).

Competitive Inhibition Assay Protocol

This protocol describes a competitive inhibition assay to determine the IC₅₀ of a test compound (e.g., a new drug candidate) against the uptake of a labeled PEPT-1 substrate (probe), with this compound acting as the unlabeled competitor for assay validation.

Materials:

  • Differentiated Caco-2 cell monolayers on permeable inserts

  • Labeled PEPT-1 substrate (e.g., [¹⁴C]Gly-Sar or a fluorescently tagged derivative)

  • This compound (for use as a known competitor/control)

  • Test compound

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 6.0)

  • Internal Standard (IS) for LC-MS/MS (if using a non-labeled probe)

  • Methanol for cell lysis and protein precipitation

Protocol:

  • Wash the differentiated Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).

  • Pre-incubate the cells with transport buffer (pH 6.0) in the apical chamber for 20 minutes at 37°C to acclimatize the cells to the acidic pH required for optimal PEPT-1 activity.

  • Prepare solutions of the labeled probe substrate (e.g., 20 µM [¹⁴C]Gly-Sar) and the test compound (or this compound) at various concentrations in the apical transport buffer (pH 6.0).

  • Remove the pre-incubation buffer and add the solutions containing the labeled probe and the test compound to the apical chamber. Add fresh transport buffer (pH 7.4) to the basolateral chamber.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C. This incubation time should be within the linear range of uptake for the probe substrate.

  • Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4).

  • For cell lysis, add a pre-chilled solution of methanol containing an internal standard (if required) to each well. Incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

  • Collect the cell lysate and centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the concentration of the labeled probe using an appropriate method (e.g., liquid scintillation counting for radiolabeled probes or LC-MS/MS for non-labeled probes).

Data Analysis
  • Calculate the percent inhibition of the probe uptake for each concentration of the test compound using the following formula: % Inhibition = [1 - (Uptake with Inhibitor / Uptake without Inhibitor)] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

PEPT-1 Mediated Transport and Inhibition Workflow

G PEPT-1 Mediated Transport and Inhibition Workflow cluster_membrane Apical Membrane of Intestinal Epithelial Cell PEPT1 PEPT-1 Transporter Intracellular Intracellular Space Transported_Complex Internalized Substrate PEPT1->Transported_Complex Transport Extracellular Extracellular Space (Lumen, pH 6.0) GlySarSar This compound GlySarSar->PEPT1 Binds Inhibitor Test Compound (Inhibitor) Inhibitor->PEPT1 Competes Proton H+ Proton->PEPT1 Co-transport

Caption: Workflow of PEPT-1 transport and competitive inhibition.

Signaling Pathways Regulating PEPT-1

The expression and activity of PEPT-1 can be regulated by various intracellular signaling pathways. For instance, the PI3K/AKT signaling pathway has been shown to regulate the absorption of small peptides by modulating PEPT-1 expression.

G PI3K/AKT Signaling Pathway in PEPT-1 Regulation cluster_cell Intestinal Epithelial Cell PI3K PI3K AKT AKT PI3K->AKT Activates PEPT1_Expression PEPT-1 Gene Expression AKT->PEPT1_Expression Promotes PEPT1_Transporter PEPT-1 Transporter PEPT1_Expression->PEPT1_Transporter Leads to Growth_Factors Growth Factors / Nutrients Growth_Factors->PI3K Stimulate G Logical Workflow for IC50 Determination A Prepare Differentiated Caco-2 Cells B Perform Competitive Inhibition Assay with Labeled Probe and Test Compound A->B C Measure Intracellular Concentration of Labeled Probe B->C D Calculate Percent Inhibition for Each Test Compound Concentration C->D E Plot % Inhibition vs. log[Test Compound] D->E F Fit Data to Sigmoidal Dose-Response Curve E->F G Determine IC50 Value F->G

References

Application Note: Quantitative Analysis of H-Gly-Sar-Sar-OH in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tripeptide H-Gly-Sar-Sar-OH is a subject of growing interest in cellular biology and drug discovery due to its potential involvement in various physiological processes. Accurate quantification of this peptide in complex biological matrices such as cell lysates is crucial for understanding its cellular transport, metabolism, and mechanism of action. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in cell lysate samples.

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar analytes like small peptides. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A stable isotope-labeled (SIL) internal standard, this compound-¹³C₃,¹⁵N₁, is used to ensure high accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • This compound-¹³C₃,¹⁵N₁ stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Cell lysis buffer (e.g., RIPA buffer, user-defined)

  • BCA Protein Assay Kit

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the SIL-IS in ultrapure water.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Harvest cells and lyse them using a suitable lysis buffer on ice.

  • Determine the protein concentration of the cell lysate using a BCA protein assay.

  • Aliquot 50 µL of cell lysate into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (100 ng/mL) to each sample and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
5.0
5.1
7.0

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Compound
This compound
This compound-¹³C₃,¹⁵N₁ (SIL-IS)

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
2.5Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
250Example Value

A linear regression with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be >0.99.

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1Example ValueExample Value<20%<20%
Low QC3Example ValueExample Value<15%<15%
Mid QC75Example ValueExample Value<15%<15%
High QC200Example ValueExample Value<15%<15%

Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration. Precision, expressed as the coefficient of variation (%CV), should be ≤15% (≤20% for LLOQ).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_lysis Cell Lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant is_spike Spike with SIL-IS protein_quant->is_spike ppt Protein Precipitation (ACN) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hilic HILIC Separation reconstitute->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm integration Peak Integration mrm->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_process cluster_output analyte This compound sample_prep Sample Prep Variation analyte->sample_prep is SIL-Internal Standard is->sample_prep result Accurate Quantification is->result Correction matrix Cell Lysate Matrix matrix->sample_prep lc_ms LC-MS/MS Variation sample_prep->lc_ms lc_ms->result

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in cell lysates using LC-MS/MS. The use of a stable isotope-labeled internal standard and HILIC chromatography ensures reliable and accurate results, making this method a valuable tool for researchers in cellular biology and drug development. The provided performance characteristics serve as a benchmark for method validation.

Application Notes and Protocols: H-Gly-Sar-Sar-OH for Assessing Oral Bioavailability of Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral delivery of peptide and peptidomimetic drugs is a significant challenge in pharmaceutical development, primarily due to their low metabolic stability and poor membrane permeability.[1][2][3] A critical pathway for the intestinal absorption of di- and tripeptides, as well as numerous peptide-based drugs, is the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.[4][5] This low-affinity, high-capacity transporter is abundantly expressed on the apical membrane of intestinal epithelial cells and plays a crucial role in the absorption of dietary peptides and pharmacokinetics of drugs like beta-lactam antibiotics, ACE inhibitors, and certain antivirals.

H-Gly-Sar-Sar-OH is a tripeptide that serves as an excellent probe for assessing PEPT1-mediated transport and, consequently, the potential for oral bioavailability of peptidomimetics. The inclusion of sarcosine (Sar), an N-methylated amino acid, confers resistance to enzymatic degradation by peptidases, making it a stable substrate for transport studies. By evaluating the interaction of novel peptidomimetic drug candidates with the transport of this compound, researchers can gain valuable insights into their absorption mechanisms and potential for oral delivery.

These application notes provide a comprehensive overview of the use of this compound as a tool in drug development, including detailed protocols for in vitro permeability assays and in vivo pharmacokinetic studies.

Data Presentation

The following tables summarize key quantitative data related to the transport kinetics of PEPT1 substrates, which are essential for experimental design and validation. While specific data for this compound is not extensively available, data for the closely related and well-characterized PEPT1 substrate, Glycyl-Sarcosine (Gly-Sar), is presented as a reliable surrogate.

Table 1: Kinetic Parameters of Gly-Sar Uptake in Caco-2 Cells

ParameterValueConditionsReference
K_m860 µMCaco-2 cells
K_m880 µMCaco-2 cells
V_max6833 nmol/mg protein/10 minCaco-2 cells

Table 2: In Vivo Oral Absorption of Gly-Sar in Mice

GenotypeDoseAUC (Area Under the Curve)Key FindingReference
Wild-Type1-100 nmol/gProportional to dosePEPT1-mediated absorption is dose-dependent.
Pept1 Knockout1-100 nmol/g30-60% lower than wild-typeDemonstrates the critical role of PEPT1 in Gly-Sar absorption.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol describes a competitive inhibition assay to determine if a test compound is a substrate or inhibitor of PEPT1 by measuring its effect on the transport of a PEPT1 probe substrate like this compound. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model that mimics the intestinal barrier.

a. Caco-2 Cell Culture and Maintenance

  • Culture Caco-2 cells in T-75 flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • For transport assays, seed the Caco-2 cells onto permeable Transwell® membrane inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 19-21 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions. Change the culture medium every 2-3 days.

b. Monolayer Integrity Testing

Before conducting the permeability assay, it is crucial to assess the integrity of the Caco-2 monolayer.

  • Transepithelial Electrical Resistance (TEER):

    • Allow the cell culture plates to equilibrate to room temperature for at least 30 minutes.

    • Using an epithelial volt-ohm meter, measure the electrical resistance across the cell monolayer.

    • Subtract the resistance of a blank insert from the monolayer resistance and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).

    • Monolayers with TEER values > 250 Ω·cm² are generally considered suitable for transport studies.

  • Lucifer Yellow Permeability:

    • Add Lucifer Yellow solution to the apical (donor) chamber and incubation buffer to the basolateral (receiver) chamber.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

    • Collect samples from the basolateral chamber and measure the fluorescence.

    • Calculate the apparent permeability (Papp) of Lucifer Yellow. A low Papp value indicates a tight monolayer.

c. Competitive Inhibition Transport Assay

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at pH 7.4.

  • Pre-incubate the cells with transport buffer at pH 6.0 in the apical chamber for 20 minutes at 37°C to activate the proton-coupled PEPT1 transporter.

  • Prepare solutions of this compound (at a concentration near its K_m) and the test compound at various concentrations in the apical transport buffer (pH 6.0).

  • Remove the pre-incubation buffer and add the solutions containing this compound and the test compound to the apical chamber. Add fresh transport buffer (pH 7.4) to the basolateral chamber.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4).

  • Lyse the cells with a pre-chilled solution of methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the probe).

  • Collect the cell lysate, centrifuge to pellet precipitated protein, and analyze the supernatant for the concentration of this compound using LC-MS/MS.

d. Data Analysis

  • Generate a calibration curve to quantify the intracellular concentration of this compound.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines an in vivo study to assess the oral absorption of a peptidomimetic by evaluating its effect on the pharmacokinetics of this compound.

a. Animal Handling and Dosing

  • Use wild-type mice for the study. House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fast the mice overnight before the experiment.

  • Prepare a dosing solution of radiolabeled ([³H] or [¹⁴C]) this compound in normal saline.

  • Administer the this compound solution orally by gavage at a specific dose (e.g., 10 nmol/g body weight). For co-administration studies, the test compound can be administered simultaneously or at a specified time before the probe substrate.

b. Blood Sampling

  • Collect serial blood samples (e.g., 20-30 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 480 minutes) after dosing.

  • Harvest the plasma by centrifugation.

c. Sample Analysis

  • Quantify the concentration of radiolabeled this compound in the plasma samples using liquid scintillation counting.

d. Pharmacokinetic Data Analysis

  • Plot the plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters, including:

    • C_max: Maximum plasma concentration.

    • T_max: Time to reach maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

  • Compare the pharmacokinetic parameters of this compound administered alone versus in the presence of the test compound to assess the extent of interaction at the level of intestinal absorption. A significant reduction in the AUC of this compound in the presence of the test compound would suggest that the test compound is a substrate or inhibitor of PEPT1.

Visualizations

G cluster_workflow Caco-2 Permeability Assay Workflow culture Caco-2 Cell Culture (19-21 days on Transwell®) integrity Monolayer Integrity Check (TEER & Lucifer Yellow) culture->integrity preincubate Pre-incubation (Apical pH 6.0) integrity->preincubate transport Transport Assay (this compound +/- Test Compound) preincubate->transport lysis Cell Lysis & Sample Prep transport->lysis analysis LC-MS/MS Analysis lysis->analysis data Data Analysis (IC50) analysis->data

Caption: Workflow for the in vitro Caco-2 permeability assay.

G cluster_pk_workflow In Vivo Pharmacokinetic Study Workflow fasting Overnight Fasting of Mice dosing Oral Gavage (Radiolabeled this compound) fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma quantification Scintillation Counting plasma->quantification analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) quantification->analysis

Caption: Workflow for the in vivo pharmacokinetic study.

G cluster_pept1 PEPT1 Transport Mechanism lumen Intestinal Lumen (Apical) pH ~6.0 pept1 PEPT1 Transporter lumen->pept1 H+ This compound enterocyte Enterocyte (Intracellular) pH ~7.4 pept1->enterocyte Co-transport

Caption: Simplified diagram of the PEPT1 co-transport mechanism.

References

In Vivo Application Notes and Protocols for H-Gly-Sar-Sar-OH in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The tripeptide H-Gly-Sar-Sar-OH is a valuable tool for in vivo studies of peptide absorption and pharmacokinetics, particularly for investigating the role of peptide transporters (PEPT). Due to the presence of sarcosine (N-methylglycine) residues, this compound is expected to exhibit enhanced stability against enzymatic degradation by peptidases in the gastrointestinal tract and plasma. This characteristic makes it an excellent candidate for studying oral bioavailability and the factors influencing peptide transport in animal models.

A key application of in vivo studies with this compound is to characterize its absorption profile following oral administration. Research has demonstrated that a Gly-Sar-Sar tripeptide is absorbed intact from the gastrointestinal tract in rats.[1][2][3] These studies can elucidate the mechanisms of intestinal peptide transport and the impact of physiological variables, such as age, on absorption efficiency. In a study using spontaneously hypertensive rats (SHRs), the absorption of a Gly-Sar-Sar tripeptide was found to be significantly enhanced in older rats (40 weeks old) compared to younger rats (8 weeks old), suggesting an age-related increase in the transport of di- and tripeptides.[1][2] This was correlated with an increased expression of the PepT1 transporter in the mid-jejunum of the older rats.

Pharmacokinetic studies involving intravenous and oral administration of this compound can be conducted to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. These data are crucial for understanding the disposition of the tripeptide in the body and for the development of peptide-based therapeutics with improved oral delivery profiles. The primary animal model for such studies is the rat, owing to its well-characterized physiology and the availability of established experimental procedures.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the oral absorption of a Gly-Sar-Sar tripeptide in 8-week-old and 40-week-old spontaneously hypertensive rats (SHRs). The tripeptide was administered orally at a dose of 10 mg/kg.

Table 1: Relative Oral Absorption of Gly-Sar-Sar Tripeptide in Young vs. Aged SHRs

Animal ModelAgeOral Dose (mg/kg)Relative Absorption
Spontaneously Hypertensive Rat (SHR)8 weeks10Baseline
Spontaneously Hypertensive Rat (SHR)40 weeks10Significantly promoted compared to 8-week-old SHRs

Table 2: Peptide Transporter 1 (PepT1) Expression in the Jejunum of Young vs. Aged SHRs

Animal ModelAgeIntestinal SegmentPepT1 Expression Level
Spontaneously Hypertensive Rat (SHR)8 weeksMid-jejunumBaseline
Spontaneously Hypertensive Rat (SHR)40 weeksMid-jejunumSignificantly increased compared to 8-week-old SHRs

Experimental Protocols

Protocol 1: In Vivo Oral Absorption of this compound in Rats

This protocol is based on the methodology for studying the oral absorption of a Gly-Sar-Sar tripeptide in rats.

1. Animal Model:

  • Male spontaneously hypertensive rats (SHRs), aged 8 weeks and 40 weeks.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • All animal procedures must be performed in accordance with institutional and national guidelines for animal experimentation.

2. Dosing Solution Preparation:

  • Dissolve this compound in sterile saline or an appropriate vehicle to a final concentration for a 10 mg/kg dose.

  • The dosing volume should be calculated based on the body weight of each animal.

3. Oral Administration:

  • Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Administer the this compound solution orally via gavage.

4. Blood Sampling:

  • Collect serial blood samples (approximately 100-200 µL) from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 360 minutes) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Place the blood samples on ice immediately after collection.

5. Plasma Preparation:

  • Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

6. Sample Analysis (UPLC-MS/MS):

  • Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.

  • Chromatographic Separation: Use a UPLC system with a suitable column (e.g., C18) for the separation of this compound.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode for the detection and quantification of this compound.

  • Develop a specific multiple reaction monitoring (MRM) method for the parent and fragment ions of this compound.

7. Data Analysis:

  • Construct a plasma concentration-time curve for this compound.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.

Protocol 2: Western Blotting for PepT1 Expression in Rat Jejunum

This protocol is a general guideline for assessing protein expression in intestinal tissue, as was done to correlate with the absorption of the Gly-Sar-Sar tripeptide.

1. Tissue Collection:

  • At the end of the in vivo study, euthanize the rats according to approved protocols.

  • Excise the jejunum and wash the lumen with ice-cold phosphate-buffered saline (PBS).

  • Scrape the mucosal layer and snap-freeze it in liquid nitrogen.

  • Store the samples at -80°C until use.

2. Protein Extraction:

  • Homogenize the frozen mucosal scrapings in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for PepT1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the PepT1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.

  • Compare the normalized PepT1 expression levels between the different experimental groups.

Visualizations

G cluster_oral_admin Oral Administration cluster_absorption Intestinal Absorption cluster_systemic Systemic Circulation & Analysis Oral Gavage\n(10 mg/kg this compound) Oral Gavage (10 mg/kg this compound) Stomach Stomach Oral Gavage\n(10 mg/kg this compound)->Stomach Small Intestine Small Intestine Stomach->Small Intestine Enterocytes Enterocytes Small Intestine->Enterocytes PepT1 Mediated Portal Vein Portal Vein Enterocytes->Portal Vein Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Blood Sampling\n(Tail Vein) Blood Sampling (Tail Vein) Systemic Circulation->Blood Sampling\n(Tail Vein) Plasma Analysis\n(UPLC-MS/MS) Plasma Analysis (UPLC-MS/MS) Blood Sampling\n(Tail Vein)->Plasma Analysis\n(UPLC-MS/MS)

Caption: Experimental workflow for in vivo oral absorption study of this compound in rats.

G cluster_signaling Hypothesized Signaling Pathway Aging Aging Increased PepT1 Expression Increased PepT1 Expression Aging->Increased PepT1 Expression Upregulates Enhanced Tripeptide Absorption Enhanced Tripeptide Absorption Increased PepT1 Expression->Enhanced Tripeptide Absorption Leads to

Caption: Logical relationship between aging, PepT1 expression, and tripeptide absorption.

References

Protocol for H-Gly-Sar-Sar-OH Uptake Assay in Transfected Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting H-Gly-Sar-Sar-OH uptake assays in transfected cell lines. This compound, a stable tripeptide analog, is a valuable tool for studying the activity of peptide transporters, particularly the proton-coupled oligopeptide transporter 1 (PEPT1 or SLC15A1). Due to its resistance to enzymatic degradation, it serves as a reliable model substrate for characterizing transporter kinetics and screening for potential drug interactions.

The protocols outlined below are designed for use with mammalian cell lines transiently or stably transfected with the transporter of interest, such as HEK293 or Caco-2 cells. These assays are crucial for elucidating the mechanisms of peptide and peptidomimetic drug absorption, making them a cornerstone of preclinical drug development.

Core Principles of PEPT1-Mediated Transport

The uptake of small peptides like this compound by PEPT1 is an active transport process. It functions as a symporter, co-transporting peptides and protons (H+) into the cell, driven by an inwardly directed electrochemical proton gradient. This gradient is maintained by the Na+/H+ exchanger on the apical membrane of cells like intestinal enterocytes. This process is electrogenic, resulting in a net influx of positive charge, and allows for the transport of substrates against their concentration gradient.

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound and the widely studied dipeptide analog, Glycylsarcosine (Gly-Sar). This data is essential for experimental design, particularly for determining appropriate substrate concentrations for uptake and inhibition studies.

Table 1: Kinetic Parameters of this compound Uptake

TransporterCell Line/SystemParameterValue (µM)
PEPT1Caco-2 cellsKm~860[1]
PEPT2Mouse AstrocytesKm107[1]

Table 2: Kinetic Parameters of Gly-Sar Uptake (Reference Compound)

TransporterCell Line/SystemKm (µM)Vmax (nmol/mg protein/time)
PEPT1Caco-28806833 / 10 min
PEPT1 (H₂O₂ stressed)Caco-28405022 / 10 min
cPepT1CHO (transfected)2600 ± 30034.6 ± 1.2 / 20 min[2][3]

Table 3: Inhibition of Gly-Sar Uptake in Caco-2 Cells

CompoundTypeIC₅₀ (µM)Ki (µM)
Gly-ProSubstrate257 ± 28250[4]
LosartanInhibitor45.1 ± 15.844
ValacyclovirProdrug Substrate894 ± 309874
AcyclovirNon-substrateNo inhibition-

Experimental Protocols

This section details the methodologies for performing this compound uptake and inhibition assays in transfected cell lines.

Protocol 1: Substrate Uptake Assay in Transfected HEK293 Cells

This protocol is designed to determine if this compound is a substrate for a specific transporter expressed in a heterologous system like HEK293 cells.

Materials:

  • HEK293 cells

  • Plasmids encoding the transporter of interest (e.g., PEPT1) or an empty vector (mock control)

  • Suitable transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Poly-D-lysine coated 24-well plates

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or MES buffer, pH adjusted to 6.0 for optimal PEPT1 activity.

  • Radiolabeled [14C] or [3H]-Gly-Sar-Sar-OH (if available) or non-labeled this compound

  • Lysis Buffer: Methanol/water mixture (e.g., 70:30 v/v) or 0.1% Triton X-100

  • BCA Protein Assay Kit

  • Scintillation counter (for radiolabeled substrate) or UPLC-MS/MS system (for non-labeled substrate)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells onto poly-D-lysine coated 24-well plates.

    • Transfect the cells with plasmids encoding the transporter of interest or an empty vector (mock control) using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 48 hours for transporter expression.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed (37°C) transport buffer (pH 6.0).

    • Pre-incubate the cells with the transport buffer for 15-20 minutes at 37°C to establish the proton gradient.

    • Initiate the uptake by adding the transport buffer containing various concentrations of this compound. If using a radiolabeled substrate, add it at this step.

    • Incubate for a predetermined time (e.g., 2-10 minutes) at 37°C. It is crucial to determine the linear range of uptake in preliminary experiments.

    • Stop the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer.

  • Sample Preparation and Analysis:

    • Lyse the cells by adding a suitable lysis buffer and incubate for 20 minutes at -20°C.

    • Transfer the lysate to microcentrifuge tubes and centrifuge to pellet cell debris.

    • For radiolabeled substrate, transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For non-labeled substrate, quantify the intracellular concentration of this compound in the supernatant using a validated UPLC-MS/MS method.

    • Determine the protein concentration in each well using a standard method like the BCA assay for normalization.

  • Data Analysis:

    • Calculate the initial transport rate (v) at each substrate concentration ([S]), typically normalized to the total protein content.

    • Subtract the uptake in mock-transfected cells from that in transporter-expressing cells to determine the transporter-specific uptake.

    • Plot the transport rate (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: PEPT1 Inhibition Assay

This protocol is used to determine if a test compound inhibits PEPT1-mediated uptake of this compound.

Procedure:

  • Follow steps 1 and 2 from the Substrate Uptake Assay protocol.

  • Inhibition Experiment:

    • In the "Initiate the uptake" step, add the transport buffer containing a fixed concentration of this compound (typically at or near its Km) along with varying concentrations of the test compound.

    • Incubate, stop the reaction, and process the samples as described in the Substrate Uptake Assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition of this compound uptake at each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed cells in 24-well plates B Transfect with PEPT1 or mock vector A->B C Incubate for 48h for expression B->C D Wash cells with transport buffer (pH 6.0) C->D E Pre-incubate at 37°C D->E F Initiate uptake with this compound (and inhibitor if applicable) E->F G Incubate for 2-10 min at 37°C F->G H Stop uptake with ice-cold buffer wash G->H I Lyse cells H->I J Quantify substrate (LC-MS/MS or Scintillation) I->J K Normalize to protein content (BCA assay) J->K L Calculate kinetics (Km, Vmax, IC50) K->L

Caption: Experimental workflow for the this compound uptake assay.

PEPT1 Transport Mechanism and Regulation

G cluster_membrane Apical Membrane cluster_extracellular Lumen (pH ~6.0) cluster_intracellular Cytosol (pH ~7.4) cluster_regulation Regulatory Pathways PEPT1 PEPT1 (SLC15A1) This compound + H+ H_int H+ PEPT1->H_int Peptide_int This compound PEPT1->Peptide_int H_ext H+ H_ext->PEPT1 Peptide_ext This compound Peptide_ext->PEPT1 PI3K PI3K AKT AKT PI3K->AKT AKT->PEPT1 Regulates expression PKC PKC PKC->PEPT1 Modulates activity PKA PKA PKA->PEPT1 Modulates activity

Caption: PEPT1-mediated transport and key regulatory signaling pathways.

References

Application Notes and Protocols for Screening PEPT1 Inhibitors Using H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human peptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1), is a proton-coupled oligopeptide transporter of significant interest in pharmaceutical research.[1] Predominantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion.[2][3] Beyond its physiological function, PEPT1 facilitates the oral absorption of a wide array of peptide-based and peptidomimetic drugs, including certain antibiotics, antivirals, and ACE inhibitors.[4][5] This makes PEPT1 a critical target for prodrug strategies aimed at enhancing the bioavailability of therapeutic agents.

Identifying and characterizing inhibitors of PEPT1 is essential for understanding potential drug-drug interactions and for modulating the intestinal absorption of pharmaceuticals. This document provides detailed application notes and protocols for a cell-based competitive inhibition assay to screen for PEPT1 inhibitors using the metabolically stable tripeptide, H-Gly-Sar-Sar-OH, as a probe substrate. The principle of this assay relies on quantifying the inhibition of the uptake of a labeled probe substrate by a test compound. A reduction in the accumulation of the probe substrate in the presence of the test compound indicates potential PEPT1 inhibition.

Principle of the Assay

The screening assay is founded on the principle of competitive inhibition. A labeled version of a PEPT1 substrate, in this case, a derivative of this compound (or the more commonly used Gly-Sar), is introduced to cells expressing the PEPT1 transporter. In the presence of a compound that also binds to PEPT1, there will be competition for the transporter's binding site. By measuring the amount of labeled substrate transported into the cells with and without the test compound, the inhibitory activity of the test compound can be determined. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the PEPT1-mediated transport of the probe substrate by 50%.

Experimental Protocols

This section details the protocols for screening PEPT1 inhibitors using a cell-based uptake assay. The protocols are adaptable for various cell lines, including those that endogenously express PEPT1, such as Caco-2 cells, and engineered cell lines overexpressing the transporter (e.g., CHO-K1, HEK293, MDCK-II).

Protocol 1: PEPT1 Inhibition Assay in Differentiated Caco-2 Cells

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into polarized monolayers that mimic the intestinal epithelium, making them a well-established in vitro model for studying intestinal transport.

Materials:

  • Caco-2 cells

  • 24- or 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • MES (2-(N-morpholino)ethanesulfonic acid) uptake buffer (pH 6.0)

  • Ice-cold MES wash buffer (pH 7.4)

  • Labeled probe substrate (e.g., [¹⁴C]Gly-Sar or a fluorescently labeled derivative of this compound)

  • Test compounds and reference inhibitor (e.g., Losartan)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS or RIPA buffer)

  • Scintillation cocktail (for radiolabeled probes)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto 24- or 96-well plates at an appropriate density.

    • Culture the cells for 14-21 days to allow for differentiation and the formation of a confluent monolayer with optimal PEPT1 expression. Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER) if using Transwell inserts.

  • Preparation for Uptake Assay:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cell monolayers twice with pre-warmed (37°C) MES uptake buffer (pH 6.0).

  • Pre-incubation with Test Compound:

    • Add MES uptake buffer containing the desired concentrations of the test compound or reference inhibitor to each well.

    • Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake:

    • To start the transport assay, add MES uptake buffer containing the labeled probe substrate (e.g., [¹⁴C]Gly-Sar at a final concentration near its Kₘ) and the test compound at various concentrations.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination of Uptake:

    • Terminate the transport by rapidly aspirating the uptake solution.

    • Wash the cell monolayers three times with ice-cold MES wash buffer (pH 7.4) to remove any extracellular probe substrate.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding cell lysis buffer and incubating for at least 20 minutes.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • For non-radiolabeled probes, quantify the intracellular concentration using a validated LC-MS/MS method.

    • In parallel wells, determine the protein concentration using a BCA assay for normalization of the uptake data.

  • Data Analysis:

    • Calculate the percent inhibition of the probe substrate uptake at each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: High-Throughput Screening in PEPT1-Overexpressing Cells

For higher throughput, engineered cell lines such as CHO-K1 or MDCK-II stably overexpressing human PEPT1 are often used.

Materials:

  • PEPT1-overexpressing cells (e.g., CHO-hPepT1) and the corresponding parental cell line (mock-transfected)

  • 96- or 384-well plates

  • Appropriate cell culture medium

  • MES uptake buffer (pH 6.0)

  • Ice-cold wash buffer (e.g., PBS, pH 7.4)

  • Fluorescent probe substrate (e.g., a derivative of Lys-FITC-OCH3) or a voltage-sensitive fluorescent dye

  • Test compounds and reference inhibitor

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the PEPT1-overexpressing cells and mock-transfected cells in a 96- or 384-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to attach overnight.

  • Assay Preparation:

    • Wash the cells with MES uptake buffer (pH 6.0).

  • Fluorescence-Based Uptake Assay:

    • Add the fluorescent probe substrate to the cells in the presence and absence of various concentrations of the test compounds.

    • Alternatively, for an indirect assay, load the cells with a voltage-sensitive fluorescent dye. The transport of a PEPT1 substrate leads to membrane depolarization, which can be measured as a change in fluorescence.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified period.

    • Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence signal from the mock-transfected cells to determine the PEPT1-specific activity.

    • Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value as described in Protocol 1.

Data Presentation

The quantitative data for known PEPT1 substrates and inhibitors are summarized in the tables below to serve as a benchmark for assay validation.

Table 1: Kinetic Parameters of PEPT1 Substrates

SubstrateKₘ/Kₘᵃᵖᵖ (mM)Kᵢ (mM)Assay SystemReference
Gly-Sar0.7 - 2.4-Caco-2 cells
Gly-Sar0.49 (EC₅₀)-rPepT1-transfected MDCK cells
This compound~0.86 (Kₘ)-Caco-2 cells
Tri-DAP-~4.8Caco-2 cells

Table 2: IC₅₀ Values of Known PEPT1 Inhibitors

InhibitorIC₅₀ (mM)Probe SubstrateAssay SystemReference
Losartan-Gly-SarMDCK-II cells
Octreotide4.2 ± 1.6Gly-SarCHO-hPepT1 cells
Pasireotide0.53 ± 0.11Gly-SarCHO-hPepT1 cells
Glibenclamide---
Nateglinide---

Visualizations

PEPT1 Transport and Inhibition Workflow

G Workflow for Screening PEPT1 Inhibitors cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Quantification and Analysis seed Seed PEPT1-expressing cells (e.g., Caco-2, CHO-hPEPT1) differentiate Culture and differentiate (14-21 days for Caco-2) seed->differentiate wash1 Wash with MES buffer (pH 6.0) differentiate->wash1 preincubate Pre-incubate with test compound (10-15 min) wash1->preincubate initiate Add labeled probe substrate (this compound derivative) + test compound preincubate->initiate incubate Incubate (e.g., 10 min at 37°C) initiate->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular probe (Scintillation counting or LC-MS/MS) lyse->quantify normalize Normalize to protein content quantify->normalize calculate Calculate % Inhibition normalize->calculate ic50 Determine IC50 value calculate->ic50 G Key Regulatory Pathways of PEPT1 cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling cluster_response Cellular Response peptides Dietary Di/Tripeptides (e.g., Gly-Sar) promoter PEPT1 Promoter Activity peptides->promoter inflammation Inflammatory Signals (e.g., in IBD) inflammation->promoter transcription Increased Transcription promoter->transcription mrna PEPT1 mRNA transcription->mrna protein PEPT1 Protein Synthesis mrna->protein translocation Translocation to Apical Membrane protein->translocation activity Increased PEPT1 Transport Activity translocation->activity

References

Application of H-Gly-Sar-Sar-OH in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide H-Gly-Sar-Sar-OH is an orally active compound that serves as a valuable tool in high-throughput screening (HTS) for the discovery and development of new drugs.[1][2] Its primary application lies in the investigation of peptide-drug interactions, particularly those mediated by the human peptide transporter 1 (PEPT1 or SLC15A1).[1][3] PEPT1 is a crucial transporter located in the small intestine responsible for the absorption of dietary di- and tripeptides.[3] Significantly, it also facilitates the uptake of numerous peptide-based drugs and prodrugs, including certain antibiotics, ACE inhibitors, and antiviral agents.

The structure of this compound, containing sarcosine (N-methylglycine) residues, confers high resistance to enzymatic degradation by intracellular peptidases. This stability makes it an ideal model substrate for transport studies. By using this compound in competitive inhibition assays, researchers can efficiently screen large compound libraries to identify new chemical entities that are substrates or inhibitors of PEPT1. This provides a robust framework for characterizing the absorption and transport of potential new drugs and for assessing their potential for drug-drug interactions at the level of PEPT1.

Data Presentation

The following tables summarize key quantitative data relevant to the use of peptide substrates in PEPT1 transport assays. While specific kinetic data for this compound is not extensively published, the data for the well-characterized PEPT1 substrate Gly-Sar is provided as a reference for experimental design and validation.

Table 1: Kinetic Parameters of PEPT1 Substrate Uptake

Cell LineSubstrateMethodKm (µM)Vmax (nmol/mg protein/time)Reference
Caco-2[14C]Gly-SarUptake8806833 / 10 min
Caco-2[14C]Gly-Sar (H₂O₂ stressed)Uptake8405022 / 10 min
Caco-2Gly-SarUptake860Not Reported

Table 2: Animal Model Data for this compound

Animal ModelDosageAdministrationOutcomeReference
Male Sprague-Dawley rats (350 g)0.1 mMKidney Perfusion (single dose)Showed stability; insignificantly hydrolyzed or cleared.
Male SHRs (8 and 40 weeks old)10 mg/kgOral gavage (single dose)Detected in full form, indicating stability.

Experimental Protocols

Protocol 1: High-Throughput Screening for PEPT1 Inhibitors using a Competitive Inhibition Assay

This protocol describes a competitive inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the uptake of this compound in a human intestinal Caco-2 cell line model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Permeable membrane inserts (e.g., Transwell®) for 96-well plates

  • This compound

  • Test compounds

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 6.0)

  • Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled version of this compound)

  • Methanol for cell lysis and protein precipitation

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

    • Seed the cells onto permeable membrane inserts in 96-well plates at a suitable density.

    • Allow the cells to differentiate for at least 7 days to ensure sufficient PEPT1 expression.

  • Assay Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).

    • Pre-incubate the cells with transport buffer (pH 6.0) in the apical chamber for 20 minutes at 37°C to acclimatize the cells to the acidic pH required for optimal PEPT1 activity.

  • Inhibition Experiment:

    • Prepare solutions of this compound (at a concentration near its Km, which may need to be predetermined, or a concentration of 20 µM can be used as a starting point) and the test compound at various concentrations in the apical transport buffer (pH 6.0).

    • Remove the pre-incubation buffer and add the solutions containing this compound and the test compound to the apical chamber.

    • Add fresh transport buffer (pH 7.4) to the basolateral chamber.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection and Processing:

    • Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4).

    • For cell lysis, add a pre-chilled solution of methanol containing the internal standard to each well.

    • Incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

    • Collect the cell lysate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound.

    • Quantify the intracellular concentration of this compound in the samples using a validated LC-MS/MS method.

  • IC₅₀ Determination:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol provides a general framework for developing an LC-MS/MS method for the quantification of this compound in cell lysates.

Instrumentation:

  • A UPLC system coupled to a triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: Waters Cortecs UPLC® HILIC column (90 Å, 1.6 µm, 2.1 × 50 mm) heated to 60 °C.

  • Mobile Phase A: H₂O/ACN (95/5, v/v) + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: An isocratic elution with an appropriate ratio of Mobile Phase A and B to achieve good separation of this compound from matrix components. A gradient flush may be used to clean the column between injections.

Mass Spectrometry Conditions:

  • The mass spectrometer should be operated in positive ESI mode.

  • The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization of collision energies.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture Seeding Seed on Permeable Supports Caco2_culture->Seeding Differentiation Differentiate for >7 days Seeding->Differentiation Wash1 Wash (pH 7.4) Differentiation->Wash1 Preincubation Pre-incubate (pH 6.0) Wash1->Preincubation Addition Add this compound + Test Compound Preincubation->Addition Incubation Incubate at 37°C Addition->Incubation Wash2 Terminate with Ice-Cold Wash Incubation->Wash2 Lysis Cell Lysis with Methanol + IS Wash2->Lysis Precipitation Protein Precipitation Lysis->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (IC50) LCMS->Data_Analysis

Caption: Experimental workflow for a this compound transport inhibition assay.

signaling_pathway cluster_membrane Apical Membrane cluster_intracellular Enterocyte Cytoplasm (pH ~7.4) PEPT1 PEPT1 (SLC15A1) Transported_Peptide Intracellular This compound PEPT1->Transported_Peptide Transport H_Gly_Sar_Sar_OH This compound H_Gly_Sar_Sar_OH->PEPT1 Binds Test_Compound Test Compound (Potential Inhibitor/Substrate) Test_Compound->PEPT1 Competes H_ion H+ H_ion->PEPT1 Co-transports

Caption: Competitive inhibition of this compound transport via PEPT1.

PI3K_AKT_pathway cluster_regulation Regulation of PEPT1 Expression cluster_inhibitors Pathway Inhibitors PI3K PI3K AKT AKT PI3K->AKT Activates Transcription_Factors Transcription Factors AKT->Transcription_Factors Activates PEPT1_mRNA PEPT1 mRNA Transcription_Factors->PEPT1_mRNA Increases Transcription PEPT1_Protein PEPT1 Protein (Expression at Membrane) PEPT1_mRNA->PEPT1_Protein Translation LY294002 LY294002 LY294002->PI3K Inhibits Perifosine Perifosine Perifosine->AKT Inhibits

Caption: Simplified signaling pathway regulating PEPT1 expression.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of the tripeptide H-Gly-Sar-Sar-OH. The protocol is based on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which is well-suited for the synthesis of peptides with a C-terminal carboxylic acid.

Introduction

The tripeptide this compound consists of glycine and two successive sarcosine (N-methylglycine) residues. The presence of N-methylated amino acids like sarcosine can pose synthetic challenges due to steric hindrance at the secondary amine, which may impede coupling reactions.[1] However, the incorporation of sarcosine can also confer desirable properties to the peptide, such as increased stability against enzymatic degradation. This makes peptides containing sarcosine residues of significant interest in drug discovery and development.

The synthesis of this compound is most effectively achieved using Fmoc-based SPPS on a Wang resin. This method allows for the stepwise assembly of the peptide chain on a solid support, with the Wang resin being ideal for obtaining a C-terminal carboxylic acid upon cleavage.[2] The protocol outlined below employs optimized coupling conditions to ensure high efficiency in the incorporation of the sarcosine residues.

Data Presentation

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale. These values are representative and may vary depending on the specific laboratory conditions and equipment.

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Sar-OH is recommended for convenience.
Substitution0.4 - 0.7mmol/g
Amount200mgAssuming a substitution of 0.5 mmol/g.
Amino Acids
Fmoc-Sar-OH3eqPer coupling step.
Fmoc-Gly-OH3eqPer coupling step.
Coupling Reagents
HATU2.9eqO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
DIPEA6eqN,N-Diisopropylethylamine.
Deprotection
Deprotection Solution20% Piperidine in DMFv/v
Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)v/v/vTrifluoroacetic acid/Triisopropylsilane/Water.
Yield & Purity
Crude Peptide Yield70 - 90%
Crude Peptide Purity>85%As determined by RP-HPLC.
Final Yield after Purification50 - 70%
Final Purity>98%As determined by RP-HPLC.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of this compound.

1. Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Swell 200 mg of Wang resin (pre-loaded with Fmoc-Sar-OH, 0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.

  • Fmoc Deprotection (First Sarcosine):

    • Drain the DMF from the swollen resin.

    • Add 3 mL of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the deprotection solution.

    • Add another 3 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), isopropanol (IPA) (3 x 5 mL), and finally DMF (5 x 5 mL).

2. Synthesis Cycle: Second Sarcosine Coupling

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Sar-OH (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol) in 3 mL of DMF. Add DIPEA (6 eq, 0.6 mmol) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes. This step helps to prevent the formation of deletion peptide sequences.

  • Fmoc Deprotection: Repeat the deprotection steps as described in section 1.

3. Synthesis Cycle: Glycine Coupling

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol) in 3 mL of DMF. Add DIPEA (6 eq, 0.6 mmol) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1 hour at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Final Fmoc Deprotection: Repeat the deprotection steps as described in section 1 to remove the Fmoc group from the N-terminal glycine.

4. Cleavage and Deprotection

  • Resin Washing and Drying: After the final deprotection and washing with DMF, wash the resin with dichloromethane (DCM) (5 x 5 mL) and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.

    • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column. A linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) is typically used. Monitor the elution of the peptide at 215 nm and collect the fractions containing the purified peptide.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC. The expected molecular weight for this compound is approximately 217.22 g/mol .

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_synthesis_cycle1 2. Second Sarcosine Coupling cluster_synthesis_cycle2 3. Glycine Coupling cluster_cleavage_purification 4. Cleavage & Purification Resin Fmoc-Sar-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, IPA, DMF) Deprotect1->Wash1 Activate_Sar Activate Fmoc-Sar-OH (HATU/DIPEA in DMF) Wash1->Activate_Sar Couple_Sar Couple to Resin Activate_Sar->Couple_Sar Wash_Sar Wash (DMF) Couple_Sar->Wash_Sar Deprotect_Sar Fmoc Deprotection Wash_Sar->Deprotect_Sar Wash_Sar2 Wash Deprotect_Sar->Wash_Sar2 Activate_Gly Activate Fmoc-Gly-OH (HATU/DIPEA in DMF) Wash_Sar2->Activate_Gly Couple_Gly Couple to Resin Activate_Gly->Couple_Gly Wash_Gly Wash (DMF) Couple_Gly->Wash_Gly Deprotect_Gly Final Fmoc Deprotection Wash_Gly->Deprotect_Gly Wash_Gly2 Wash Deprotect_Gly->Wash_Gly2 Dry_Resin Dry Resin Wash_Gly2->Dry_Resin Cleave Cleave from Resin (TFA/TIS/H2O) Dry_Resin->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Coupling_Logic cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin AA Fmoc-AA-OH Activated_AA Activated Amino Acid (OAt-ester) AA->Activated_AA Reagents HATU + DIPEA Reagents->Activated_AA Coupling Peptide Bond Formation Activated_AA->Coupling Resin H2N-Peptide-Resin Resin->Coupling Coupled_Peptide Fmoc-AA-Peptide-Resin Coupling->Coupled_Peptide

Caption: Logical relationship of the amino acid activation and coupling steps.

References

Application Notes and Protocols: Radiolabeling of H-Gly-Sar-Sar-OH for Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tripeptide H-Gly-Sar-Sar-OH is a valuable tool for investigating the activity of peptide transporters, particularly the proton-coupled oligopeptide transporters PEPT1 and PEPT2. These transporters play a crucial role in the absorption and disposition of dietary peptides and peptide-like drugs.[1] To facilitate sensitive and quantitative analysis of its transport kinetics, this compound can be radiolabeled. This document provides detailed protocols for the radiolabeling of this compound and its subsequent use in in vitro transport studies.

I. Radiolabeling of this compound

The introduction of a radiolabel into this compound allows for highly sensitive detection in transport assays. Common isotopes for labeling peptides include Tritium (³H), Carbon-14 (¹⁴C), and for PET imaging, Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).[2][3] The choice of isotope depends on the specific experimental requirements, such as desired specific activity and the type of detection instrumentation available.[2] This protocol will focus on radiolabeling with ¹⁴C, a long-lived beta-emitter suitable for in vitro transport studies.

Protocol 1: Synthesis of [¹⁴C]this compound

This protocol is adapted from established methods of peptide synthesis and radiolabeling.[2] The strategy involves the incorporation of a ¹⁴C-labeled glycine residue at the N-terminus of the peptide.

Materials:

  • [¹⁴C]Glycine (with high specific activity)

  • Fmoc-Sarcosine

  • Sarcosine methyl ester

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagents (e.g., piperidine in DMF)

  • HPLC for purification

  • Scintillation counter for radioactivity measurement

  • Standard laboratory glassware and reagents for peptide synthesis

Methodology:

  • Synthesis of Sar-Sar-OMe:

    • Couple Fmoc-Sarcosine to Sarcosine methyl ester using standard peptide coupling chemistry.

    • Remove the Fmoc protecting group using piperidine in DMF.

  • Coupling of [¹⁴C]Glycine:

    • Activate [¹⁴C]Glycine using a suitable coupling reagent.

    • React the activated [¹⁴C]Glycine with the deprotected Sar-Sar-OMe dipeptide.

  • Hydrolysis:

    • Hydrolyze the methyl ester of [¹⁴C]Gly-Sar-Sar-OMe to obtain the final product, [¹⁴C]this compound.

  • Purification:

    • Purify the crude radiolabeled peptide by reverse-phase high-performance liquid chromatography (HPLC).

    • Collect fractions and determine the radioactivity of each fraction using a scintillation counter.

    • Pool the fractions containing the pure radiolabeled peptide.

  • Characterization:

    • Confirm the identity and purity of the radiolabeled product by co-elution with an unlabeled this compound standard on HPLC and by mass spectrometry.

II. In Vitro Transport Studies using Radiolabeled this compound

Caco-2 cell monolayers are a widely accepted in vitro model for studying intestinal drug absorption, as they differentiate to form a polarized monolayer expressing transporters such as PEPT1.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps to measure the transport of [¹⁴C]this compound across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH adjusted to 6.0 for the apical side and 7.4 for the basolateral side

  • [¹⁴C]this compound

  • Scintillation cocktail and counter

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Initiate the transport study by adding the transport buffer containing a known concentration of [¹⁴C]this compound to the apical chamber.

    • Incubate the cells at 37°C with gentle shaking.

    • At predetermined time points, collect aliquots from the basolateral chamber.

    • Replace the volume removed with fresh, pre-warmed transport buffer.

  • Sample Analysis:

    • At the end of the experiment, wash the monolayers with ice-cold buffer to stop the transport process.

    • Lyse the cells to determine the intracellular concentration of the radiolabeled peptide.

    • Measure the radioactivity in the collected aliquots and cell lysates using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the cumulative amount of transported [¹⁴C]this compound over time.

    • Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the peptide across the monolayer.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the peptide in the apical chamber.

Data Presentation

Quantitative data from transport studies should be summarized for clear comparison.

Table 1: Kinetic Parameters of this compound Transport

TransporterSubstrateKm (µM)Assay System
PEPT1H-Gly-Gly-Sar-OH~860Caco-2 cells
PEPT2H-Gly-Gly-Sar-OH107Mouse Astrocytes

Note: Data for the structurally similar tripeptide H-Gly-Gly-Sar-OH is presented as a proxy for this compound.

Visualizations

Diagram 1: PEPT1-Mediated Transport of this compound

PEPT1_Transport cluster_membrane Apical Membrane cluster_extracellular Intestinal Lumen (Apical Side, pH 6.0) cluster_intracellular Enterocyte (Intracellular, pH 7.4) PEPT1 PEPT1 Transporter Transported_Peptide This compound PEPT1->Transported_Peptide Co-transport Peptide This compound Peptide->PEPT1 H_ion H+ H_ion->PEPT1

Caption: PEPT1 co-transports this compound and a proton into the cell.

Diagram 2: Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow A 1. Seed Caco-2 cells on Transwell® inserts B 2. Culture for 21 days for differentiation A->B C 3. Wash monolayers with transport buffer B->C D 4. Add [¹⁴C]this compound to apical side C->D E 5. Incubate at 37°C D->E F 6. Sample from basolateral side at time points E->F G 7. Lyse cells at end of experiment E->G H 8. Measure radioactivity by scintillation counting F->H G->H I 9. Calculate Papp value H->I Transporter_Specificity Start Measure baseline transport of [¹⁴C]this compound Inhibitor Add known PEPT1 inhibitor (e.g., Gly-Sar) Start->Inhibitor Compare Compare transport rates Start->Compare Measure_Inhibited Measure transport of [¹⁴C]this compound in the presence of inhibitor Inhibitor->Measure_Inhibited Measure_Inhibited->Compare Conclusion1 Significant reduction in transport => PEPT1-mediated Compare->Conclusion1 Yes Conclusion2 No significant reduction => Other transport mechanisms involved Compare->Conclusion2 No

References

H-Gly-Sar-Sar-OH: A Versatile Tool for Interrogating SLC Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthetic tripeptide H-Gly-Sar-Sar-OH is a valuable tool for the investigation of Solute Carrier (SLC) transporters, a large family of membrane proteins crucial for the translocation of a wide array of solutes across biological membranes. Due to its stability against enzymatic degradation, this compound serves as a reliable substrate for studying the kinetics and specificity of various SLC transporters, particularly those of the SLC15 family, also known as the peptide transporters (PEPT).

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in SLC transporter research. It is designed to assist researchers in the fields of pharmacology, drug discovery, and molecular biology in characterizing transporter function and identifying potential drug-transporter interactions.

Data Presentation: Quantitative Analysis of Transporter Interaction

While specific kinetic data for this compound is limited in the available scientific literature, the closely related and extensively studied dipeptide Glycyl-Sarcosine (Gly-Sar) and tripeptide H-Gly-Gly-Sar-OH serve as valuable proxies for understanding its interaction with SLC transporters. The following tables summarize the available quantitative data for these compounds. Researchers are encouraged to determine the specific kinetic parameters for this compound in their experimental system of interest.

Table 1: Affinity of Peptide Substrates for SLC15 Transporters

TransporterGene (SLC)SubstrateK_m_ (µM)Assay System
PEPT1SLC15A1H-Gly-Gly-Sar-OH~860Caco-2 cells[1]
PEPT2SLC15A2H-Gly-Gly-Sar-OH107Mouse Astrocytes[1]

Table 2: Kinetic Parameters for Gly-Sar Transport via PEPT1

Cell LineMethodK_m_ (µM)V_max_ (nmol/mg protein/time)Reference
Caco-2[¹⁴C]Gly-Sar Uptake8806833 / 10 min[2]
Caco-2[¹⁴C]Gly-Sar Uptake (H₂O₂ stressed)8405022 / 10 min[2]

Table 3: IC₅₀ Values of Known Inhibitors on PEPT1-mediated Gly-Sar Uptake in Caco-2 Cells

InhibitorIC₅₀ (µM)
Gly-Pro257 ± 28
Losartan45.1 ± 15.8
Valacyclovir894 ± 309

Data for this table was obtained from a study using Gly-Sar as the substrate.[3] Researchers should perform their own inhibition assays to determine the IC₅₀ values of compounds of interest against this compound transport.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways regulated by or interacting with SLC transporters is critical for elucidating their physiological roles. Furthermore, well-defined experimental workflows are essential for obtaining reproducible and reliable data.

PEPT1 (SLC15A1) Mediated Transport and Signaling

PEPT1 is a proton-coupled oligopeptide transporter primarily expressed in the apical membrane of intestinal epithelial cells, where it plays a key role in the absorption of dietary di- and tripeptides. The transport of substrates like this compound is an active process driven by an inwardly directed proton gradient.

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical Side, pH ~6.0) cluster_enterocyte Enterocyte (Intracellular) This compound This compound PEPT1 PEPT1 (SLC15A1) This compound->PEPT1 Binding H+ H+ H+->PEPT1 Co-transport Transported Peptide This compound PEPT1->Transported Peptide H+_in H+ PEPT1->H+_in Signaling_Events Downstream Signaling Transported Peptide->Signaling_Events

PEPT1-mediated transport of this compound.
SLC15A4 Signaling in Immune Cells

SLC15A4, also known as PHT1, is predominantly expressed in immune cells and localizes to endolysosomes. It functions as a transporter for histidine and certain oligopeptides and also plays a critical role as a scaffolding protein in innate immune signaling pathways, particularly in response to Toll-like receptor (TLR) activation.

SLC15A4_Signaling cluster_endolysosome Endolysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR TLR7/8/9 SLC15A4 SLC15A4 TLR->SLC15A4 Activation TASL TASL SLC15A4->TASL Recruitment IRF5 IRF5 TASL->IRF5 Phosphorylation IRF5_P p-IRF5 IRF5->IRF5_P Cytokine_Genes Pro-inflammatory Cytokine Genes IRF5_P->Cytokine_Genes Transcription Activation Uptake_Workflow A Seed cells expressing the SLC transporter B Wash cells with pre-warmed buffer A->B C Pre-incubate with buffer (e.g., pH 6.0 for PEPT1) B->C D Initiate uptake with This compound solution C->D E Incubate for a defined time (e.g., 1-10 min at 37°C) D->E F Terminate uptake by washing with ice-cold buffer E->F G Lyse cells F->G H Quantify intracellular This compound (e.g., LC-MS/MS) G->H I Normalize to protein concentration H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing H-Gly-Sar-Sar-OH Transport Studies in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize H-Gly-Sar-Sar-OH transport studies using the Caco-2 cell model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound transport across Caco-2 cell monolayers?

A1: The transport of this compound across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter responsible for absorbing a wide range of di- and tripeptides from the intestinal lumen.[1] The transport process is a form of secondary active transport, driven by a proton gradient.[1] Specifically, PEPT1 functions as a proton-coupled oligopeptide symporter.[1]

Q2: Why is Caco-2 the preferred cell line for these studies?

A2: The human colon adenocarcinoma cell line, Caco-2, is considered the gold-standard in vitro model for studying intestinal drug and peptide transport.[1] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with morphological and functional characteristics that resemble small intestinal enterocytes. They form tight junctions and express key transporters like PEPT1.

Q3: What are the expected kinetic parameters for this compound transport?

Q4: How can I confirm that the transport I'm observing is PEPT1-mediated?

A4: To confirm PEPT1-mediated transport, you can perform competition assays. The transport of your peptide of interest should be significantly inhibited by known PEPT1 substrates, such as Gly-Pro or Gly-Sar. Additionally, you can use siRNA to knock down PEPT1 expression in Caco-2 cells, which should result in a significant reduction in the transport of this compound.

Q5: What is the importance of buffer pH in this compound transport studies?

A5: The transport of this compound via PEPT1 is proton-coupled, making the pH of the transport buffer a critical factor. An acidic pH on the apical side (typically pH 6.0-6.5) mimics the microclimate of the intestinal surface and provides the necessary proton gradient to drive transport. The basolateral side is typically maintained at a physiological pH of 7.4.

Troubleshooting Guide

Problem 1: Low or inconsistent Transepithelial Electrical Resistance (TEER) values.

  • Possible Cause: Incomplete monolayer formation or damaged cells. Caco-2 cells typically require about 21 days post-seeding to form a fully differentiated monolayer with robust tight junctions.

  • Solution:

    • Ensure cells are cultured for a sufficient duration (at least 21 days).

    • Use an appropriate seeding density. Both too low and too high densities can hinder proper monolayer formation.

    • Maintain optimal culture conditions, including appropriate serum concentration, temperature, and CO2 levels, and change the media every two days.

    • Avoid over-passaging the cells, as this can reduce their ability to form tight junctions.

    • Consider coating the filter supports with collagen I to improve cell attachment and monolayer formation.

Problem 2: High variability in transport rates between replicates.

  • Possible Cause: Inconsistent monolayer integrity.

  • Solution:

    • Regularly monitor the TEER of your Caco-2 monolayers to ensure their integrity and consistent differentiation. Only use monolayers with TEER values above a predetermined threshold (generally >250 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay to confirm the tightness of the cell junctions. Low permeability of this paracellular marker indicates a well-formed monolayer.

Problem 3: Low transport of this compound.

  • Possible Cause:

    • Suboptimal extracellular pH.

    • Low PEPT1 expression.

  • Solution:

    • Ensure the apical buffer is maintained at an optimal pH of 6.0-6.5.

    • Confirm that the Caco-2 cells are sufficiently differentiated (17-22 days post-seeding) to express adequate levels of PEPT1. Be aware that PEPT1 expression can vary between different Caco-2 clones and passage numbers.

Problem 4: Difficulty distinguishing between active transport and passive diffusion.

  • Possible Cause: Inappropriate experimental controls.

  • Solution:

    • To determine the contribution of passive diffusion, perform control experiments at 4°C to inhibit active transport processes.

    • Alternatively, include a high concentration of a known PEPT1 substrate (e.g., Gly-Sar) to competitively inhibit the transporter-mediated uptake of this compound.

Data Presentation

Table 1: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Caco-2 Cells

ParameterValue RangeUnit
Michaelis-Menten Constant (Km)0.7 - 2.4mM
Maximum Velocity (Vmax)8.4 - 21.0nmol/mg protein/10 min

Source: Adapted from Benchchem.

Table 2: Typical TEER Values for Caco-2 Monolayers

Cell Culture DurationExpected TEER Range (Ω·cm²)Monolayer Integrity
< 14 days< 200Incomplete
14 - 21 days250 - 500+Well-formed
> 21 days (plateau)Stable within a high rangeFully Differentiated

Note: These values can vary depending on the Caco-2 clone, passage number, and specific culture conditions.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture for Transport Studies
  • Cell Seeding: Seed Caco-2 cells onto polycarbonate filter membranes of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Prior to the transport experiment, measure the TEER of the cell monolayers using a voltmeter. A TEER value above 250 Ω·cm² is generally considered acceptable for transport studies.

Protocol 2: this compound Transport Assay
  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and adjust the pH to 6.0 for the apical side and 7.4 for the basolateral side.

  • Cell Washing: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Pre-incubation: Pre-incubate the cells in transport buffer for 20-30 minutes at 37°C.

  • Transport Initiation: Remove the pre-incubation buffer and add the transport buffer containing a known concentration of this compound to the apical chamber.

  • Incubation: Incubate the cells at 37°C with gentle shaking.

  • Sampling: Collect aliquots from the basolateral chamber at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes). Replace the removed volume with fresh, pre-warmed basolateral buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

Protocol 3: Monolayer Integrity Verification with Lucifer Yellow
  • Preparation: After the transport assay, wash the cell monolayers with transport buffer.

  • Lucifer Yellow Addition: Add transport buffer containing 100 µM Lucifer Yellow to the apical compartment.

  • Incubation: Incubate the plate for 1-2 hours at 37°C on an orbital shaker.

  • Fluorescence Measurement: Measure the fluorescence of the solution in the basolateral compartment using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Permeability Calculation: Calculate the apparent permeability (Papp) of Lucifer Yellow. A low Papp value confirms the integrity of the monolayer.

Mandatory Visualizations

PEPT1_Signaling_Pathway cluster_extracellular Apical Lumen (pH 6.0) cluster_membrane Apical Membrane cluster_intracellular Intracellular (pH 7.4) H+ H+ PEPT1 PEPT1 H+->PEPT1 This compound This compound This compound->PEPT1 H-Gly-Sar-Sar-OH_in This compound PEPT1->H-Gly-Sar-Sar-OH_in Co-transport H+_in H+ PEPT1->H+_in NHE3 NHE3 H+_in->NHE3 NHE3->H+ Antiport Na+_in Na+ NHE3->Na+_in Na+_out Na+ Na+_out->NHE3

Caption: PEPT1-mediated transport of this compound.

Experimental_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Measure TEER to confirm monolayer integrity (>250 Ω·cm²) B->C D Wash monolayers with pre-warmed transport buffer C->D E Pre-incubate cells in transport buffer (20-30 min) D->E F Initiate transport with this compound (apical side) E->F G Incubate and collect samples from basolateral side at time points F->G H Quantify peptide concentration (LC-MS/MS) G->H I Perform Lucifer Yellow assay for post-experiment integrity check H->I

Caption: Workflow for this compound transport assay.

Troubleshooting_Logic Start Low/Inconsistent Transport Q1 Is TEER > 250 Ω·cm²? Start->Q1 A1_No Extend culture time Optimize seeding density Check for contamination Q1->A1_No No Q2 Is apical pH 6.0-6.5? Q1->Q2 Yes A2_No Prepare fresh buffer Verify pH before use Q2->A2_No No Q3 Is transport inhibited by Gly-Sar? Q2->Q3 Yes A3_No Low PEPT1 expression Consider different cell clone/passage Q3->A3_No No Success Optimized Transport Q3->Success Yes

Caption: Troubleshooting logic for transport studies.

References

Troubleshooting low peptide yield in H-Gly-Sar-Sar-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of H-Gly-Sar-Sar-OH. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly low peptide yield, encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low peptide yield in the solid-phase synthesis of this compound can stem from several factors throughout the process. The most frequent culprits include:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This can be particularly challenging with the sterically hindered N-methyl group of sarcosine.[1]

  • Peptide Aggregation: Although this compound is a short and relatively hydrophilic peptide, on-resin aggregation can still occur, making reactive sites inaccessible to reagents.[1]

  • Issues with Cleavage and Final Deprotection: Incomplete cleavage from the resin or side reactions during the final acid treatment can significantly reduce the yield of the desired product.[2]

  • Suboptimal Purification Strategy: Due to its hydrophilic nature, this compound can be challenging to purify using standard reversed-phase HPLC protocols, potentially leading to product loss.

Q2: Are there specific challenges associated with synthesizing peptides containing consecutive sarcosine residues?

Yes, the synthesis of peptides containing sarcosine, an N-methylated amino acid, can present unique challenges. The N-methyl group can sterically hinder the coupling reaction, potentially leading to lower coupling efficiency compared to non-methylated amino acids. Therefore, it is crucial to use highly efficient coupling reagents and potentially longer coupling times to ensure the reaction goes to completion.

Q3: How can I monitor the efficiency of the coupling and deprotection steps during the synthesis?

Real-time monitoring of reaction completion is crucial for a successful synthesis. The most common method is the Kaiser test (or ninhydrin test), which detects free primary amines. A positive result (dark blue beads) after the deprotection step indicates successful Fmoc removal. After the coupling step, a negative result (yellow/brown beads) suggests that the coupling was successful and there are no remaining free amines. Note that the Kaiser test does not work for the N-terminal of proline and other secondary amines like sarcosine after coupling, where it may give a reddish-brown color.

Troubleshooting Guide: Low Peptide Yield

This guide provides a systematic approach to diagnosing and resolving low peptide yield issues.

Problem 1: Low yield with significant truncated or deletion sequences observed in HPLC analysis.

This is often indicative of issues with the deprotection or coupling steps.

Troubleshooting Workflow for Deprotection and Coupling Issues

G start Low Yield: Truncated/Deletion Sequences check_deprotection Step 1: Verify Deprotection start->check_deprotection check_reagents Verify Deprotection Reagent (e.g., 20% Piperidine in DMF) check_deprotection->check_reagents Is reagent fresh? check_coupling Step 2: Evaluate Coupling Efficiency coupling_reagent Review Coupling Reagents (e.g., HBTU, HATU, DIC) check_coupling->coupling_reagent Is coupling efficient? fresh_reagent Use fresh, high-quality piperidine. Degraded reagents are a common issue. check_reagents->fresh_reagent No extend_time Extend deprotection time (e.g., to 30 min) or perform a double deprotection. check_reagents->extend_time Yes fresh_reagent->extend_time kaiser_test Perform Kaiser test after deprotection and coupling steps. extend_time->kaiser_test increase_equivalents Increase equivalents of amino acid and coupling reagents (e.g., 3-5 eq.). coupling_reagent->increase_equivalents No end Improved Yield coupling_reagent->end Yes stronger_reagent Consider a more potent coupling reagent like HATU or HCTU, especially for Sar-Sar coupling. increase_equivalents->stronger_reagent stronger_reagent->end kaiser_test->check_coupling

Caption: A stepwise workflow for troubleshooting incomplete deprotection and coupling.

Issue Possible Cause Recommended Solution
Incomplete Deprotection Degraded deprotection reagent (e.g., piperidine).Always use a freshly prepared solution of 20% piperidine in high-purity DMF.
Insufficient deprotection time or reagent concentration.Increase the deprotection time (e.g., from 20 to 30 minutes) or perform a double deprotection, where the resin is treated with fresh reagent a second time.
Poor Coupling Efficiency Steric hindrance from sarcosine's N-methyl group.Use a highly efficient coupling reagent such as HATU or HCTU. Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).
Low quality or degraded amino acids or coupling reagents.Ensure all reagents are fresh, of high purity, and stored under appropriate conditions.
Poor resin swelling.Ensure the resin is adequately swelled in a suitable solvent (e.g., DMF) for at least 30 minutes before the first coupling step.
Problem 2: Low yield of the final product after cleavage and purification.

If the synthesis appears to proceed well but the final isolated yield is low, the issue may lie in the final cleavage, work-up, or purification steps.

Troubleshooting Workflow for Cleavage and Purification

G start Low Final Yield Post-Purification check_cleavage Step 1: Evaluate Cleavage start->check_cleavage cleavage_cocktail Review Cleavage Cocktail (e.g., TFA/TIS/H2O) check_cleavage->cleavage_cocktail Is cleavage complete? check_purification Step 2: Optimize Purification hplc_method Review HPLC Method for Hydrophilic Peptide check_purification->hplc_method test_cleavage Perform a small-scale test cleavage to optimize time and conditions. cleavage_cocktail->test_cleavage Unsure increase_time Increase cleavage time (e.g., 2-4 hours) or use a fresh cocktail. cleavage_cocktail->increase_time No test_cleavage->increase_time peptide_precipitation Check Peptide Precipitation increase_time->peptide_precipitation peptide_precipitation->check_purification dissolve_in_water Dissolve crude peptide in water or a highly aqueous solution for injection. hplc_method->dissolve_in_water end Improved Yield dissolve_in_water->end

Caption: A workflow for troubleshooting low yield during cleavage and purification.

Issue Possible Cause Recommended Solution
Incomplete Cleavage Insufficient cleavage time or degraded cleavage cocktail.Increase the cleavage reaction time to 2-3 hours. Always use a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Product Loss During Work-up The hydrophilic peptide may have poor precipitation in cold diethyl ether.If precipitation is poor, minimize the volume of TFA after cleavage (by rotary evaporation or nitrogen stream) before adding cold ether. Test alternative precipitation solvents if necessary.
Product Loss During Purification The peptide is too hydrophilic and elutes in the void volume of the C18 column.Dissolve the crude peptide in the initial mobile phase (e.g., water with 0.1% TFA) for injection. Use a shallower gradient during HPLC purification to improve retention and separation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentClassKey AdvantagesPotential Issues
HBTU/TBTU Uronium/Aminium SaltHighly efficient, fast reaction times, reduces racemization.Excess reagent can cap the N-terminus.
HATU/HCTU Uronium SaltVery high coupling efficiency, even for hindered amino acids.More expensive than other reagents.
DIC/HOBt CarbodiimideCost-effective and efficient.Produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove if not on solid phase.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Sar-Wang resin.

  • Resin Preparation:

    • Place 200 mg of Fmoc-Sar-Wang resin (0.5 mmol/g substitution) into a fritted reaction vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling Cycle 1: Fmoc-Sar-OH Coupling:

    • In a separate vial, pre-activate Fmoc-Sar-OH (3 eq., 0.3 mmol) with HATU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Repeat Deprotection and Coupling for Fmoc-Gly-OH:

    • Repeat the Fmoc deprotection steps as described in step 2.

    • Perform the coupling for Fmoc-Gly-OH as described in step 3, using Fmoc-Gly-OH.

  • Final Fmoc Removal:

    • Remove the N-terminal Fmoc group from the final glycine residue using the deprotection protocol in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Precipitation
  • Cleavage:

    • Prepare a fresh cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O.

    • Add 2 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitation:

    • Add the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

    • Wash the peptide pellet with cold ether twice, then dry the peptide under vacuum.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in water containing 0.1% TFA.

  • Chromatography:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient (e.g., 0-20% B over 40 minutes) is recommended for this hydrophilic peptide.

    • Detection: Monitor at 215-220 nm.

  • Lyophilization: Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final product as a white powder.

References

Preventing aggregation of H-Gly-Sar-Sar-OH during synthesis and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Gly-Sar-Sar-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of this tripeptide during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a tripeptide with the sequence Glycine-Sarcosine-Sarcosine.[1][2] Sarcosine (Sar) is an N-methylated derivative of glycine. This N-methylation disrupts the typical peptide backbone structure, which can increase stability against enzymatic degradation.[3] It is an orally active tripeptide that is transported by the peptide transporter PepT1.[1]

Q2: Is this compound prone to aggregation?

Peptide aggregation is a common issue in peptide synthesis and storage, often driven by the formation of intermolecular hydrogen bonds that lead to structures like β-sheets.[4] However, this compound is generally considered to have a low propensity for aggregation. This is because the sarcosine residues lack the amide proton that is crucial for forming the hydrogen bonds that stabilize many aggregated structures. The presence of these N-methylated amino acids disrupts the secondary structures that often precede aggregation.

Q3: What are the primary factors that could induce aggregation in peptides?

Aggregation can be influenced by a variety of intrinsic and extrinsic factors.

  • Intrinsic factors include the amino acid sequence, hydrophobicity, and secondary structure propensity.

  • Extrinsic factors include pH, temperature, peptide concentration, ionic strength, and the presence of interfaces (like air-water or solid-liquid).

Q4: What are the recommended storage conditions for this compound?

For long-term stability and to minimize the risk of any potential degradation or aggregation, it is recommended to store this compound in a lyophilized state at temperatures below -15°C. If the peptide is in solution, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is also advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Cloudiness or precipitation observed in this compound solution.
  • Possible Cause 1: High Peptide Concentration.

    • Solution: Attempt to dissolve the peptide at a lower concentration. If a higher concentration is required, consider a step-wise dissolution or the use of a sonicator.

  • Possible Cause 2: pH is at or near the Isoelectric Point (pI).

    • Solution: The solubility of a peptide is minimal at its isoelectric point where the net charge is zero. Adjust the pH of the solution away from the pI to increase the net charge and promote electrostatic repulsion between peptide molecules. For this compound, which is a relatively neutral peptide, adjusting the pH to slightly acidic or basic conditions may improve solubility.

  • Possible Cause 3: Contamination or Impurities.

    • Solution: Analyze the peptide solution using analytical techniques such as HPLC and Mass Spectrometry to check for impurities from the synthesis process that might be causing insolubility or aggregation. If impurities are detected, repurification of the peptide is recommended.

Issue 2: Low yield during Solid-Phase Peptide Synthesis (SPPS) suspected to be due to on-resin aggregation.
  • Indication: The resin may fail to swell properly, and both deprotection and coupling reactions may be slow or incomplete.

  • Solution 1: Use of specialized resins.

    • Resins like TentaGel or PEG-based resins can improve solvation of the growing peptide chain and reduce aggregation.

  • Solution 2: Incorporate backbone-protecting groups.

    • While this compound is short and contains aggregation-disrupting sarcosine, for longer or more complex peptides, the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the alpha-nitrogen of amino acids can prevent hydrogen bonding and disrupt aggregation.

  • Solution 3: Optimize coupling conditions.

    • Adjusting coupling reagents, solvents, and reaction times can enhance the efficiency of peptide bond formation. For difficult couplings, more potent activating agents like HATU or HCTU can be used.

Data Presentation

The following table summarizes key strategies to mitigate peptide aggregation during synthesis and storage.

Phase Strategy Description Quantitative Impact (General Peptides)
Synthesis Use of Pseudoprolines Dipeptides that introduce a "kink" in the peptide backbone, disrupting secondary structure formation.Can significantly improve synthesis yields of "difficult" sequences.
Synthesis Backbone Protection (Hmb/Dmb) Protects the backbone amide nitrogen, preventing hydrogen bond formation.Increases solubility and coupling efficiency.
Storage (Solution) pH Adjustment Moving the pH away from the isoelectric point (pI) increases net charge and electrostatic repulsion.Solubility can increase by orders of magnitude.
Storage (Solution) Use of Excipients/Additives Additives like arginine can suppress aggregation.Can increase the concentration at which a peptide remains soluble.
Storage (Lyophilized) Low Temperature Storing at ≤ -15°C reduces molecular mobility and the kinetics of aggregation.Significantly extends shelf-life.

Experimental Protocols

Protocol 1: Characterization of this compound Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their size and can be used to detect the presence of dimers, oligomers, or higher-order aggregates.

  • System Preparation:

    • HPLC system with a UV detector.

    • Size-exclusion column suitable for the molecular weight range of the peptide and its potential aggregates.

  • Mobile Phase Preparation:

    • Prepare an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Dissolve lyophilized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if aromatic residues were present). The monomeric peptide should elute as a single major peak. The presence of earlier eluting peaks indicates the formation of higher molecular weight species (aggregates).

Protocol 2: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils

While unlikely for this compound, this assay is a standard method for detecting the formation of β-sheet-rich amyloid fibrils, a common type of peptide aggregate.

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

    • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

    • This compound solution.

    • 96-well black microplate.

    • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm).

  • Procedure:

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • Add the peptide solution to the wells of the microplate. Include a negative control with only the buffer.

    • Add the ThT working solution to each well.

    • Incubate the plate, with measurements taken at regular intervals. An increase in fluorescence intensity over time suggests the formation of amyloid-like fibrils.

Visualizations

Aggregation_Prevention_Workflow cluster_synthesis Synthesis Phase cluster_storage Storage & Handling start_synthesis Start SPPS check_difficulty Assess Sequence (Hydrophobicity, Length) start_synthesis->check_difficulty difficult_seq Difficult Sequence check_difficulty->difficult_seq High Risk not_difficult_seq Not a Difficult Sequence (e.g., this compound) check_difficulty->not_difficult_seq Low Risk use_mod_protocol Modified Protocol: - Aggregation-disrupting resin - Backbone protection - Potent coupling agents difficult_seq->use_mod_protocol use_std_protocol Standard SPPS Protocol not_difficult_seq->use_std_protocol monitor_synthesis Monitor Coupling/Deprotection (e.g., Kaiser Test) use_std_protocol->monitor_synthesis use_mod_protocol->monitor_synthesis cleavage Cleavage & Deprotection monitor_synthesis->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (MS, HPLC Purity) purification->characterization lyophilization Lyophilization characterization->lyophilization storage_decision Intended Use? lyophilization->storage_decision long_term_storage Long-term Storage: Lyophilized at <= -15°C storage_decision->long_term_storage Archive dissolution Dissolution storage_decision->dissolution Immediate Use short_term_storage Short-term/Working Solution: - Adjust pH from pI - Use appropriate buffer - Store at -20°C or -80°C dissolution->short_term_storage

Caption: Workflow for preventing peptide aggregation during synthesis and handling.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions & Verification issue Issue: Insoluble Peptide / Precipitation cause1 High Concentration issue->cause1 cause2 pH at Isoelectric Point (pI) issue->cause2 cause3 Ionic Strength issue->cause3 cause4 Impurities from Synthesis issue->cause4 solution1 Reduce Concentration / Sonicate cause1->solution1 solution2 Adjust pH away from pI cause2->solution2 solution3 Modify Buffer / Add Excipients cause3->solution3 solution4 Repurify via HPLC cause4->solution4 verification Verify with SEC-HPLC & DLS solution1->verification solution2->verification solution3->verification solution4->verification

Caption: Troubleshooting guide for peptide precipitation and aggregation issues.

References

Technical Support Center: H-Gly-Sar-Sar-OH Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the tripeptide H-Gly-Sar-Sar-OH. Here you will find troubleshooting advice and frequently asked questions regarding its degradation pathways and the identification of byproducts.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Rapid loss of parent peptide in solution Harsh pH conditions: Peptide bonds are susceptible to acid or base-catalyzed hydrolysis.Adjust the solution pH to a neutral range (pH 6-8) for improved stability. If the experimental design requires acidic or basic conditions, consider running the experiment at a lower temperature to decrease the rate of hydrolysis.
High temperature: Elevated temperatures accelerate chemical degradation.Store stock solutions and conduct experiments at controlled, lower temperatures (e.g., 4°C or on ice) whenever possible.
Microbial contamination: Microorganisms can enzymatically degrade peptides.Use sterile buffers and aseptic techniques. Consider adding a broad-spectrum antimicrobial agent if compatible with the experimental setup.
Appearance of multiple unexpected peaks in HPLC/LC-MS analysis Peptide bond hydrolysis: Cleavage of the peptide bonds will result in smaller peptide fragments and individual amino acids.Analyze the masses of the new peaks to see if they correspond to the expected byproducts of hydrolysis (e.g., Gly-Sar, Sar-Sar, Gly, Sar).
Oxidation: Although less common for this peptide's residues, oxidative stress can lead to modifications.Degas solutions and consider blanketing the experiment with an inert gas like nitrogen or argon if oxidation is suspected.
Inconsistent results between experimental replicates Variability in sample handling: Differences in incubation times, temperature exposure, or solution pH can lead to varying degrees of degradation.Standardize all experimental parameters. Use calibrated equipment and ensure consistent timing for all steps.
Instability of degradation products: Some byproducts may themselves be unstable and degrade further.Analyze samples at multiple time points to track the appearance and disappearance of different species.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its two peptide bonds. This is a chemical process where a water molecule breaks the amide bond. This can be catalyzed by acidic or basic conditions and is accelerated by heat. Due to the N-methylation in the sarcosine residues, this compound is generally more resistant to enzymatic degradation by many common proteases compared to peptides with standard amino acid sequences.

Q2: What are the expected byproducts of this compound degradation?

A2: The expected byproducts from the hydrolysis of this compound are smaller peptides and the constituent amino acids. Cleavage of the Gly-Sar bond would yield Glycine and Sar-Sar. Cleavage of the Sar-Sar bond would yield H-Gly-Sar-OH and Sarcosine. Complete hydrolysis would result in Glycine and Sarcosine.

Q3: How can I monitor the degradation of this compound and identify its byproducts?

A3: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) . HPLC can separate the parent peptide from its degradation products, and the mass spectrometer can identify each species based on its mass-to-charge ratio.

Q4: Under what conditions is this compound most stable?

A4: this compound is most stable in a neutral pH range (approximately 6.0-8.0) and at low temperatures (e.g., refrigerated or frozen). Lyophilized (freeze-dried) powder is generally very stable when stored in a cool, dry, and dark place.

Q5: How do I perform a forced degradation study on this compound?

A5: A forced degradation (or stress testing) study involves intentionally exposing the peptide to harsh conditions to accelerate its degradation.[1][2] This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3] It is recommended to aim for 5-20% degradation of the main compound to ensure that the degradation products are detectable without completely consuming the parent peptide.[4]

Quantitative Data on Degradation

Condition Parameter Expected Degradation Rate Primary Byproducts
Acidic pH 2.0, 37°CModerate to HighGlycine, Sarcosine, Gly-Sar, Sar-Sar
Neutral pH 7.0, 37°CLowMinimal degradation, trace hydrolysis products
Basic pH 10.0, 37°CModerateGlycine, Sarcosine, Gly-Sar, Sar-Sar
Thermal pH 7.0, 70°CHighGlycine, Sarcosine, Gly-Sar, Sar-Sar
Oxidative 3% H₂O₂, RTLowMinimal degradation expected
Enzymatic Trypsin, 37°CVery LowExpected to be stable
Enzymatic Chymotrypsin, 37°CVery LowExpected to be stable

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution (at neutral pH) at 70°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating method like RP-HPLC with UV and MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peptide and any new peaks corresponding to degradation products.

Visualizations

This compound Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base/Heat) parent This compound p1 Glycine parent->p1 Cleavage 1 p2 Sar-Sar parent->p2 Cleavage 1 p3 H-Gly-Sar-OH parent->p3 Cleavage 2 p4 Sarcosine parent->p4 Cleavage 2 p2->p4 Further Hydrolysis p3->p1 Further Hydrolysis Experimental Workflow for Degradation Analysis start Prepare this compound Stock Solution stress Apply Stress Conditions (pH, Temp, Oxidizing Agent) start->stress sampling Collect Samples at Time Points stress->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze via LC-MS quench->analysis data Identify & Quantify Parent and Byproducts analysis->data end Report Results data->end

References

Technical Support Center: Synthesis and Purification of H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of the tripeptide H-Gly-Sar-Sar-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this compound, a peptide containing two consecutive N-methylated amino acids (sarcosine), stem from steric hindrance. The methyl group on the nitrogen of sarcosine can impede the efficiency of the coupling reactions, potentially leading to incomplete reactions and the formation of deletion sequences (e.g., H-Gly-Sar-OH).

Q2: Which coupling reagents are most effective for coupling consecutive sarcosine residues?

Q3: My crude peptide appears to have a low purity. What are the common impurities I should expect?

A3: Common impurities in the crude synthesis product of this compound can include:

  • Deletion sequences: Primarily H-Gly-Sar-OH, resulting from the incomplete coupling of the second sarcosine residue.

  • Truncated sequences: Shorter peptide fragments that can arise from incomplete reactions at any stage.

  • Side-products from protecting groups: Residual fragments from the cleavage of protecting groups used during synthesis.

  • Diastereomers: Racemization of amino acids can lead to stereoisomers, although this is less common with the use of modern coupling reagents.

Q4: Why is this compound difficult to purify using standard reverse-phase HPLC?

A4: this compound is a short and hydrophilic peptide. This characteristic can lead to poor retention on standard C18 reverse-phase HPLC columns, causing the peptide to elute in or near the void volume, co-eluting with other polar impurities and salts.[3] Optimization of HPLC conditions is crucial for successful purification.

Q5: I see multiple peaks in my HPLC chromatogram after purification. Does this mean my peptide is still impure?

A5: Not necessarily. Peptides containing N-methylated amino acids can exist as a mixture of cis and trans isomers of the amide bond. The rotation around the Gly-Sar and Sar-Sar bonds can be slow on the HPLC timescale, leading to the appearance of multiple, often broad, peaks even for a pure peptide.

Troubleshooting Guides

Issue 1: Low Crude Purity - Incomplete Coupling

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of H-Gly-Sar-OH (deletion of one sarcosine).

  • HPLC analysis of the crude product shows a complex mixture with multiple peaks.

Root Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Coupling Reagent Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HBTU, or PyBOP.[2]
Steric Hindrance from Consecutive Sarcosine Perform a "double coupling" for the second sarcosine residue. After the initial coupling reaction, repeat the coupling step with fresh reagents to drive the reaction to completion.
Suboptimal Reaction Conditions Increase the coupling reaction time and/or temperature. Microwave-assisted synthesis can also be beneficial in overcoming difficult couplings.
Peptide Aggregation on Resin Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and DMSO.
Issue 2: Poor Retention and Separation during HPLC Purification

Symptoms:

  • The peptide elutes in the void volume of the C18 HPLC column.

  • Poor separation between the target peptide and polar impurities.

Root Causes and Solutions:

Potential Cause Recommended Solution
High Hydrophilicity of the Peptide Use a column with a different stationary phase, such as one with a higher carbon load or a phenyl-hexyl phase, to increase hydrophobic interactions. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC).
Inappropriate Injection Solvent The solvent used to dissolve the crude peptide for injection can significantly impact retention. Dissolving the peptide in a weaker solvent (e.g., water with 0.1% TFA) instead of strong organic solvents like DMSO or DMF can improve retention on the column.
Mobile Phase Composition Use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase to increase the hydrophobicity of the peptide. Adjusting the gradient to be shallower at the beginning of the run can also improve the separation of hydrophilic compounds.

Data Presentation

Table 1: Comparative Yield of a Model Peptide with Different Coupling Reagents

This data is for a model peptide and serves as a general guide. Actual yields for this compound may vary.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
DCC HOBt-DCM/DMF60-120~90-95

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Strategy)

This protocol is adapted from a standard Fmoc-SPPS procedure for a similar peptide, H-Gly-Gly-Sar-OH.

  • Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Sar-OH):

    • In a separate vessel, activate Fmoc-Sar-OH (3 eq.) with a suitable coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Sar-OH):

    • Repeat step 2 for the second sarcosine residue. A double coupling is recommended here to overcome steric hindrance. After the initial 2-hour coupling, drain the reagents, and add a fresh solution of activated Fmoc-Sar-OH for another 2 hours.

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 2 for the glycine residue.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of water containing 0.1% TFA.

  • HPLC System:

    • Column: C18 reverse-phase preparative column (consider a column with high carbon load or alternative chemistry if retention is poor).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV at 214 nm.

  • Purification Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 40 minutes. The gradient may need to be optimized to be shallower at the beginning to improve separation of hydrophilic compounds.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical HPLC-MS.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Visualizations

sps_workflow Resin Swell Resin Couple_Sar1 Couple Fmoc-Sar-OH Resin->Couple_Sar1 Deprotect1 Fmoc Deprotection Couple_Sar1->Deprotect1 Couple_Sar2 Double Couple Fmoc-Sar-OH Deprotect1->Couple_Sar2 Deprotect2 Fmoc Deprotection Couple_Sar2->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH Deprotect2->Couple_Gly Deprotect3 Final Fmoc Deprotection Couple_Gly->Deprotect3 Cleave Cleave and Deprotect Deprotect3->Cleave Purify HPLC Purification Cleave->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Solid-phase peptide synthesis workflow for this compound.

troubleshooting_coupling Start Low Crude Purity/ Incomplete Coupling Check_MS MS shows deletion of Sarcosine? Start->Check_MS Inefficient_Coupling Inefficient Coupling of Sar-Sar Check_MS->Inefficient_Coupling Yes Solution1 Use Potent Coupling Reagent (e.g., HATU, HBTU) Inefficient_Coupling->Solution1 Solution2 Perform Double Coupling Inefficient_Coupling->Solution2 Solution3 Optimize Reaction Conditions (Time, Temperature) Inefficient_Coupling->Solution3

Caption: Troubleshooting logic for incomplete coupling in this compound synthesis.

References

Long-term stability of H-Gly-Sar-Sar-OH stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of H-Gly-Sar-Sar-OH stock solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized this compound?

A1: To ensure the integrity of the peptide, it is crucial to follow a systematic reconstitution process. First, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. For initial solubilization, sterile, deionized water is the recommended solvent. If solubility issues arise, a small amount of an organic solvent such as DMSO or acetonitrile can be used to prepare a concentrated stock solution, which can then be diluted with the aqueous buffer of choice. It is advisable to perform a small-scale solubility test with a portion of the peptide before dissolving the entire sample.

Q2: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, the stock solution should be aliquoted into single-use volumes. The stability of peptide solutions is pH-dependent, with a pH range of 5-7 generally being optimal for storage.

Q3: How long can I expect my this compound stock solution to be stable under recommended storage conditions?

Q4: What are the potential degradation pathways for this compound in solution?

A4: Like other peptides, this compound in solution can be susceptible to chemical degradation over time. The primary degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bonds by water. The presence of the N-methylated peptide bond involving sarcosine is expected to confer some resistance to hydrolysis compared to standard peptide bonds.

  • Oxidation: If the peptide is exposed to oxygen, certain amino acid residues can be oxidized. However, this compound does not contain highly susceptible residues like methionine or cysteine.

  • Deamidation: This is not a concern for this compound as it does not contain asparagine or glutamine residues.

To minimize degradation, it is important to use high-purity solvents, de-gas solutions where possible, and store them properly at low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor or incomplete dissolution of lyophilized peptide The peptide may have low solubility in the chosen solvent at neutral pH.Try dissolving the peptide in a small amount of a polar organic solvent like DMSO first, then dilute with your aqueous buffer. Alternatively, adjust the pH of the aqueous buffer slightly away from the peptide's isoelectric point. Sonication can also aid in dissolution.
Precipitate forms in the stock solution after freezing and thawing Repeated freeze-thaw cycles can cause peptide aggregation and precipitation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If a precipitate is observed, gently warm the solution and vortex to try and redissolve it.
Loss of biological activity in experiments The peptide may have degraded due to improper storage or handling.Prepare fresh stock solutions from lyophilized powder. Ensure storage at -20°C or -80°C in a suitable buffer. Verify the peptide concentration and purity using an appropriate analytical method.
Inconsistent experimental results Variability in the concentration of the working solutions.Always use a calibrated pipette for preparing dilutions. Prepare fresh working solutions for each experiment from a stable stock solution.

Data Presentation

While specific long-term stability data for this compound is limited, the following table provides kinetic parameters for its interaction with the PEPT1 transporter, a common application for this peptide. This data can be used as a reference for functional assays.

Parameter Cell Line Value Reference
Km (Michaelis-Menten constant)Caco-2880 µM[1]
Vmax (Maximum transport velocity)Caco-26833 nmol/mg protein/10 min[1]
Km (in H₂O₂ stressed cells)Caco-2840 µM[1]
Vmax (in H₂O₂ stressed cells)Caco-25022 nmol/mg protein/10 min[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Reconstitution: Add the desired volume of sterile, deionized water or an appropriate buffer (e.g., PBS, pH 7.4) to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol provides a general method for assessing the purity and stability of this compound solutions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dilute the this compound stock solution in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the main peptide peak and any potential degradation products. The peak area of the main peak can be used to quantify the remaining peptide over time in stability studies.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis start Lyophilized This compound reconstitute Reconstitute in Sterile Water/Buffer start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Time Points store->thaw hplc Analyze by HPLC thaw->hplc data Quantify Peak Area (Assess Degradation) hplc->data

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

PEPT1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol pept1 PEPT1 Transporter nod NOD-like Receptors pept1->nod Transport peptide This compound (or bacterial peptides) peptide->pept1 protons H+ protons->pept1 mapk MAPK Pathway nod->mapk nfkb NF-κB Pathway nod->nfkb inflammation Pro-inflammatory Cytokine Production mapk->inflammation nfkb->inflammation

Caption: Simplified signaling pathway of PEPT1-mediated transport and downstream inflammatory response.

References

Navigating Solubility Challenges with H-Gly-Sar-Sar-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals, this guide provides detailed troubleshooting, experimental protocols, and quantitative data to optimize the solubility of the tripeptide H-Gly-Sar-Sar-OH through precise pH adjustment.

The solubility of synthetic peptides is a critical factor in a wide array of experimental and therapeutic applications. This compound, a tripeptide of interest in various research fields, can present solubility challenges that may impede experimental progress. This technical support center offers a comprehensive guide to understanding and overcoming these issues, with a primary focus on pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water. What is the first step I should take?

A1: The initial and most critical step is to adjust the pH of your aqueous solution. Peptide solubility is highly dependent on pH and is typically at its minimum at the peptide's isoelectric point (pI), the pH at which the net charge of the molecule is zero. For this compound, which is a neutral peptide, the pI is estimated to be around 5.83. Therefore, you should adjust the pH of your solution to be at least 1-2 units away from this value.

Q2: Should I make the solution more acidic or more basic to dissolve this compound?

A2: Since this compound is a neutral peptide, its solubility will increase in both acidic and basic conditions. At a pH below its pI (~5.83), the N-terminal amino group will be protonated (positive charge), and at a pH above its pI, the C-terminal carboxyl group will be deprotonated (negative charge). This net charge enhances the peptide's interaction with water, thereby increasing solubility. We recommend starting with a small-scale trial, adjusting the pH to approximately 4.0 with a dilute acid (e.g., 0.1 M HCl) or to approximately 8.0 with a dilute base (e.g., 0.1 M NaOH).

Q3: Can I use organic solvents to dissolve this compound?

A3: While pH adjustment is the preferred initial method for this hydrophilic peptide, if solubility issues persist, a minimal amount of a water-miscible organic solvent can be used as a co-solvent. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be effective. However, it is crucial to first dissolve the peptide in the organic solvent and then slowly add the aqueous buffer to the desired concentration. Always consider the compatibility of the organic solvent with your downstream experimental assays.

Q4: What is the isoelectric point (pI) of this compound and why is it important?

A4: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At this pH, the peptide has minimal solubility in aqueous solutions due to the lack of charge repulsion between molecules, which can lead to aggregation and precipitation. The estimated pI for this compound is approximately 5.83. This value is crucial as it informs the pH range to avoid when preparing aqueous solutions of the peptide.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve in neutral water (pH ~7.0) The pH of the solution is too close to the peptide's isoelectric point (pI ≈ 5.83).Adjust the pH of the solution to be at least 1-2 pH units away from the pI. Try acidifying to pH 3.8-4.8 or alkalizing to pH 6.8-7.8.
Precipitation occurs after initial dissolution The solution is supersaturated, or the pH has shifted back towards the pI.Re-check and adjust the pH of the solution. If the problem persists, consider preparing a more dilute stock solution. Sonication can also help to redissolve the peptide.
Solubility is still poor even after pH adjustment The peptide may have strong intermolecular interactions leading to aggregation.Try adding a small amount (e.g., 5-10%) of a chaotropic agent like guanidinium chloride or urea. Alternatively, a minimal volume of an organic co-solvent (e.g., DMSO) can be used.
The final solution needs to be at a neutral pH for my experiment Direct dissolution at neutral pH is difficult.Dissolve the peptide at an acidic or basic pH where it is soluble, and then carefully neutralize the solution to the desired experimental pH. Be aware that the peptide may precipitate if the final concentration is too high.

Quantitative Data: Physicochemical Properties of this compound

To effectively troubleshoot solubility, it is essential to understand the key physicochemical properties of the peptide's constituent amino acids.

Amino Acid pKa (α-COOH) pKa (α-NH3+)
Glycine ~ 2.34~ 9.60
Sarcosine ~ 2.21~ 10.01 (N-methylamino)

Experimental Protocol: Determining Optimal pH for this compound Solubilization

This protocol outlines a systematic approach to identify the optimal pH for dissolving this compound.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock suspension of this compound in deionized water. Note that it will likely not fully dissolve at this stage.

  • pH Adjustment (Acidic Range):

    • Aliquot 100 µL of the peptide suspension into a microcentrifuge tube.

    • While vortexing, add 0.1 M HCl dropwise to the suspension.

    • Monitor the pH and continue adding acid until the peptide completely dissolves. Record the pH at which complete dissolution occurs.

    • Prepare a series of solutions at pH values of 3.0, 4.0, and 5.0 to observe solubility.

  • pH Adjustment (Basic Range):

    • Aliquot 100 µL of the peptide suspension into a separate microcentrifuge tube.

    • While vortexing, add 0.1 M NaOH dropwise to the suspension.

    • Monitor the pH and continue adding base until the peptide completely dissolves. Record the pH at which complete dissolution occurs.

    • Prepare a series of solutions at pH values of 8.0, 9.0, and 10.0 to observe solubility.

  • Observation and Analysis:

    • Visually inspect each tube for complete dissolution.

    • If necessary, centrifuge the tubes at a low speed to pellet any undissolved material for clearer observation.

    • Determine the pH range that provides the best solubility for this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot solubility issues with this compound.

G start Start: this compound Solubility Issue check_pI Is the solution pH near the pI (~5.83)? start->check_pI adjust_pH Adjust pH to < 4.8 or > 6.8 check_pI->adjust_pH Yes check_pI->adjust_pH Unsure dissolved_q1 Is the peptide dissolved? adjust_pH->dissolved_q1 yes1 Yes dissolved_q1->yes1 Yes no1 No dissolved_q1->no1 No end End: Solubilization Achieved yes1->end add_cosolvent Consider adding a minimal amount of organic co-solvent (e.g., DMSO) no1->add_cosolvent dissolved_q2 Is the peptide dissolved? add_cosolvent->dissolved_q2 yes2 Yes dissolved_q2->yes2 Yes no2 No dissolved_q2->no2 No yes2->end further_help Consult further technical support. Consider chaotropic agents or alternative formulations. no2->further_help

Minimizing matrix effects in LC-MS/MS analysis of H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the tripeptide H-Gly-Sar-Sar-OH.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a significant issue for the analysis of this compound?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1][3] For a polar peptide like this compound, which may have limited retention on traditional reversed-phase columns, there is a higher risk of co-elution with endogenous matrix components like salts, proteins, and phospholipids. This interference can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative bioanalysis.

Q2: How can I assess the extent of the matrix effect in my assay?

A2: The matrix effect should be evaluated during method development to ensure the reliability of the results. There are two primary experimental approaches:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal of the analyte indicate the retention times where matrix components are causing interference.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The difference between these responses reveals the degree of ion suppression or enhancement. A matrix effect value close to 100% (or a matrix factor close to 1.0) indicates a negligible effect.

Q3: What is the most effective sample preparation technique to reduce matrix effects for a polar peptide like this compound?

A3: The choice of sample preparation is critical for minimizing matrix effects. For this compound, the following techniques are recommended:

  • Solid-Phase Extraction (SPE): This is generally the most effective technique for cleaning up complex samples. For a polar peptide, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is highly recommended as it can effectively remove phospholipids and other interferences.

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, especially phospholipids, and frequently results in significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE is typically not suitable for highly polar peptides like this compound due to poor recovery in the non-polar organic solvents used for extraction.

Q4: My signal for this compound is low and variable. How can I optimize my chromatography to improve performance?

A4: Chromatographic optimization aims to separate the analyte from interfering matrix components. Consider the following strategies:

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): For polar peptides that are poorly retained on C18 columns, HILIC is an excellent alternative. It uses a polar stationary phase to retain and separate polar analytes, often eluting them away from the bulk of matrix interferences like phospholipids.

  • Optimize the Mobile Phase: Adjusting the pH of the mobile phase can alter the retention of the peptide and potentially shift it away from interfering peaks.

  • Gradient Optimization: Employing a shallower gradient can increase the separation between the analyte and closely eluting matrix components.

  • Use Smaller Particle Columns (e.g., UPLC/UHPLC): These columns provide higher resolution and narrower peaks, which can significantly improve separation from matrix components and reduce the overall impact of the matrix effect.

Q5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the gold standard for this analysis?

A5: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is chemically identical to the analyte. This means it co-elutes and experiences the same degree of matrix effect (ion suppression or enhancement) and variability during sample preparation. By measuring the ratio of the analyte peak area to the SIL-IS peak area, these variations are effectively normalized, leading to highly accurate and precise quantification. This makes the SIL-IS the most robust tool for compensating for unavoidable matrix effects.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions
Low Signal Intensity / Poor Sensitivity Significant ion suppression from co-eluting matrix components (e.g., phospholipids).1. Improve Sample Cleanup: Switch from Protein Precipitation to Mixed-Mode Solid-Phase Extraction (SPE). 2. Optimize Chromatography: Implement a HILIC method or adjust the gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent and Irreproducible Results Variable matrix effects between different sample lots or individuals. Incomplete removal of interfering substances.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability in matrix effects. 2. Employ Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure consistent matrix effects across the analytical run.
Shifting Retention Times Buildup of matrix components on the analytical column.1. Implement a More Rigorous Sample Preparation: Use SPE to obtain cleaner extracts. 2. Incorporate a Column Wash Step: Add a high-organic wash at the end of each gradient to elute strongly retained matrix components. 3. Use a Guard Column: A guard column will protect the analytical column from irreversible contamination.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for this compound

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Overall Process Efficiency (%)
Protein Precipitation (PPT)92 ± 5.1-68 ± 8.329 ± 7.2
Liquid-Liquid Extraction (LLE)15 ± 4.5-5 ± 2.114 ± 4.3
Reversed-Phase SPE85 ± 3.2-45 ± 6.447 ± 5.9
Mixed-Mode SPE 96 ± 2.8 -8 ± 3.5 88 ± 4.1

*A negative value indicates ion suppression. Data is representative.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Solution A: Spike this compound and its SIL-IS into the final mobile phase reconstitution solvent to a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B: Extract at least six different lots of blank biological matrix using the finalized sample preparation method. After the final evaporation step, reconstitute the residue with Solution A.

  • Prepare Solution C: Extract the same lots of blank matrix. After evaporation, reconstitute with a blank reconstitution solvent.

  • Analysis: Inject all solutions onto the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): Calculated as the (Peak Area in Solution B) / (Peak Area in Solution A). An MF < 1 indicates suppression; > 1 indicates enhancement.

    • Internal Standard Normalized MF: Calculated as (MF of Analyte) / (MF of SIL-IS). This value should be close to 1.0.

Protocol 2: Mixed-Mode Cation Exchange SPE for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the SIL-IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

Matrix_Effect_Workflow Workflow for Identifying and Mitigating Matrix Effects cluster_prep Phase 1: Assessment cluster_decision Phase 2: Decision cluster_mitigation Phase 3: Mitigation A Develop Initial LC-MS/MS Method B Perform Post-Column Infusion (Qualitative Screen) A->B C Perform Post-Extraction Spike (Quantitative Measurement) B->C D Calculate Matrix Factor (MF) C->D E Is |MF - 1| > 0.15? D->E F Optimize Sample Preparation (e.g., Switch to Mixed-Mode SPE) E->F Yes G Optimize Chromatography (e.g., HILIC, Gradient) E->G Yes H Incorporate Stable Isotope- Labeled Internal Standard (SIL-IS) E->H Yes J Method Validated E->J No I Re-evaluate Matrix Factor F->I G->I I->E K Proceed to Validation

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Tree Troubleshooting Ion Suppression for this compound A Start: Poor Sensitivity or High Variability Observed B Are you using a SIL-IS? A->B C Incorporate a SIL-IS to compensate for variability. B->C No D What is your sample preparation method? B->D Yes C->D E Protein Precipitation (PPT) D->E F Solid-Phase Extraction (SPE) D->F G Switch to Mixed-Mode SPE to improve cleanup. E->G H Is your chromatography Reversed-Phase (RPC)? F->H G->H I Consider switching to HILIC to improve separation from polar interferences. H->I Yes J Optimize SPE wash and elution steps. H->J No K Re-validate and monitor performance I->K J->K

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

References

Capping unreacted amino groups in H-Gly-Sar-Sar-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical step of capping unreacted amino groups during the solid-phase peptide synthesis (SPPS) of H-Gly-Sar-Sar-OH.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "capping" in the synthesis of this compound?

A1: Capping is a crucial step in Solid-Phase Peptide Synthesis (SPPS) to permanently block any free amino groups that failed to react during a coupling step.[1][2] This is achieved by acetylating the unreacted N-terminal amines, making them unreactive in subsequent coupling cycles.[1] The primary goal is to prevent the formation of "deletion sequences," which are peptides missing one or more amino acids. These deletion impurities can be difficult to separate from the desired this compound product during purification.[1][2]

Q2: When should the capping step be performed during the synthesis?

A2: Capping is typically performed immediately after the amino acid coupling step if monitoring indicates that the coupling was incomplete. For sequences known to be difficult, or to ensure the highest purity of the final peptide, capping can be performed after each amino acid coupling step. This is particularly important after the first amino acid coupling to the resin to block any unreacted linker sites.

Q3: What are the standard reagents used for capping?

A3: The most widely used and universally accepted capping agent is acetic anhydride. It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF). A common formulation is a mixture of acetic anhydride and pyridine in DMF.

Q4: How can I determine if the capping reaction was successful?

A4: The success of a capping reaction is determined by confirming the absence of free primary amines on the resin. The Kaiser test is a highly sensitive and common qualitative method used for this purpose. A negative Kaiser test (the beads remaining colorless or yellow) indicates that the capping was successful and there are no remaining free amino groups. If the beads turn blue, it indicates the presence of primary amines and that the capping was incomplete.

Q5: What should I do if the Kaiser test is positive after a capping step?

A5: If the Kaiser test is positive, indicating incomplete capping, you should repeat the capping procedure. This involves washing the resin with DMF and then treating it again with the capping solution for another 30 minutes before performing the Kaiser test again.

Q6: Are there any specific challenges related to the Gly-Sar-Sar sequence that I should be aware of?

A6: The this compound sequence contains sarcosine (N-methylglycine), a secondary amino acid. While the capping chemistry itself is not directly affected, sequences containing hindered or secondary amino acids can sometimes lead to slower or less efficient coupling reactions. This makes monitoring coupling efficiency and subsequent capping particularly important to minimize deletion byproducts. On-resin aggregation can also be a challenge in some peptide syntheses, which can hinder both coupling and capping efficiency.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Positive Kaiser Test after Capping 1. Inefficient Capping Reagents: The capping solution was not freshly prepared or has degraded. 2. Insufficient Reagent Equivalents: The amount of acetic anhydride and base was too low relative to the resin substitution. 3. Short Reaction Time: The 30-minute reaction time was insufficient for complete capping. 4. Poor Resin Swelling/Accessibility: Aggregation of peptide chains on the resin may physically block access to some unreacted amino groups.1. Prepare Fresh Reagents: Always prepare the capping solution of acetic anhydride and base immediately before use. 2. Increase Equivalents: Use a significant excess of capping reagents, such as 50 equivalents of both acetic anhydride and pyridine/DIPEA. 3. Extend Reaction Time: If the test is still positive after a standard 30-minute reaction, repeat the capping step. 4. Improve Solvation: Ensure adequate washing with DMF before capping to maximize resin swelling and break up any potential aggregation.
Low Yield or Purity of Final Peptide 1. Incomplete Coupling: Failure to couple an amino acid, leading to a deletion sequence that was not capped. 2. Side Reactions: Undesirable reactions occurring during synthesis, such as premature cleavage of the Fmoc protecting group.1. Implement Routine Capping: Perform a capping step after every coupling reaction to terminate any chains that failed to extend. This simplifies purification by ensuring impurities are significantly shorter than the target peptide. 2. Optimize Coupling: If coupling is consistently poor, consider using a more potent coupling reagent (e.g., HATU instead of HBTU) or changing the solvent to improve reaction efficiency.
Difficulty in Purifying this compound 1. Presence of Deletion Sequences: Failure to cap unreacted amines results in (n-1), (n-2), etc., impurities that are structurally very similar to the target peptide. 2. Co-elution during HPLC: The similar physicochemical properties of the desired peptide and deletion sequences make them difficult to separate using reverse-phase HPLC.1. Mandatory Capping: Consistently apply a capping step after coupling reactions. The resulting acetylated, truncated peptides have different retention characteristics during HPLC, facilitating easier separation from the desired product. 2. Optimize HPLC Gradient: If purification remains challenging, adjust the gradient of the mobile phase in your RP-HPLC protocol to improve the resolution between your target peptide and any closely eluting impurities.

Data Presentation: Capping Reagent Parameters

The following table summarizes typical reagent concentrations and conditions for the capping step in SPPS.

ParameterReagent/ConditionTypical ValueReference
Capping Agent Acetic Anhydride50 equivalents (based on resin substitution)
Base Pyridine or DIPEA50 equivalents (based on resin substitution)
Solvent N,N-Dimethylformamide (DMF)Sufficient to suspend and swell the resin
Reaction Time Shaking at Room Temperature30 minutes
Monitoring Method Kaiser Test (for primary amines)Test for absence of blue color

Experimental Protocols

Protocol 1: Standard Capping of Unreacted Amino Groups

This protocol describes the standard procedure for acetylating unreacted primary amino groups on the peptide-resin using acetic anhydride and pyridine.

  • Resin Preparation: Following the amino acid coupling step, drain the coupling solution from the reaction vessel.

  • Washing: Wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) at least 3-5 times to remove residual coupling reagents and byproducts.

  • Prepare Capping Solution: In a separate vial, prepare a fresh capping solution. A common mixture involves combining acetic anhydride and pyridine in DMF. For a standard 0.1 mmol scale synthesis, a solution containing 50 equivalents of each reagent is recommended.

  • Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin in the reaction vessel.

  • Agitation: Gently shake or agitate the mixture at room temperature for 30 minutes.

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove excess capping reagents.

  • Monitoring: Perform a Kaiser test (see Protocol 2) to confirm the absence of free amino groups. If the test is positive (blue beads), repeat steps 4-7.

Protocol 2: Kaiser Test for Monitoring Reaction Completion

This test is used to detect the presence of free primary amines on the resin.

  • Sample Collection: Carefully remove a small sample of resin beads (a few milligrams) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash them thoroughly with DMF to remove any residual chemicals.

  • Add Reagents: Add 1 drop of Reagent A (e.g., ninhydrin in ethanol) and 1 drop of Reagent B (e.g., pyridine) to the resin beads.

  • Incubation: Heat the sample at 100°C for 5 minutes.

  • Observation: Observe the color of the resin beads.

    • Negative Result (Complete Capping): The beads will be colorless or yellowish.

    • Positive Result (Incomplete Capping): The beads will turn a distinct red or blue color, indicating the presence of unreacted primary amines.

Visualizations

Workflow for Capping in SPPS start Amino Acid Coupling Step Complete wash1 Wash Resin with DMF start->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test coupling_complete Coupling Complete? kaiser_test->coupling_complete deprotection Proceed to Fmoc Deprotection coupling_complete->deprotection Yes (Negative) recouple Perform Second Coupling coupling_complete->recouple No (Strong Positive) capping Perform Capping (Acetic Anhydride/Base) coupling_complete->capping No (Slight Positive) end Synthesis Continues deprotection->end recouple->wash1 kaiser_test_cap Perform Kaiser Test capping->kaiser_test_cap capping_complete Capping Complete? kaiser_test_cap->capping_complete capping_complete->deprotection Yes (Negative) repeat_capping Repeat Capping Step capping_complete->repeat_capping No (Positive) repeat_capping->capping

Caption: Decision workflow for coupling and capping steps in SPPS.

Troubleshooting Capping Failures problem Problem: Positive Kaiser Test After Capping cause1 Potential Cause: Degraded Reagents problem->cause1 cause2 Potential Cause: Insufficient Reagents/Time problem->cause2 cause3 Potential Cause: Peptide Aggregation problem->cause3 solution1 Solution: Prepare fresh capping solution immediately before use. cause1->solution1 solution2 Solution: Increase reagent equivalents (e.g., 50x) and/or extend reaction time. cause2->solution2 solution3 Solution: Ensure thorough DMF washes to promote resin swelling and disrupt aggregation. cause3->solution3 action Action: Repeat Capping Procedure solution1->action solution2->action solution3->action

Caption: Logic diagram for troubleshooting incomplete capping reactions.

References

Differentiating transporter-mediated uptake from passive diffusion of H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for differentiating transporter-mediated uptake from passive diffusion of the tripeptide H-Gly-Sar-Sar-OH. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: My uptake results show high variability between replicates. What are the possible causes and solutions?

Answer: High variability can stem from several factors:

  • Inconsistent Cell Monolayer Integrity: For cell-based assays using models like Caco-2 cells, the integrity of the cell monolayer is crucial.

    • Solution: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure consistent confluence and barrier function. Establish a minimum acceptable TEER value for your experiments.[1]

  • Fluctuations in Buffer pH: The activity of the proton-coupled peptide transporter PEPT1 is highly dependent on a stable pH gradient.[1]

    • Solution: Employ a buffer with robust buffering capacity, such as MES (2-(N-morpholino)ethanesulfonic acid), to maintain a consistent extracellular pH throughout the experiment.[1]

  • Improper Peptide Storage and Handling: Peptides can degrade if not stored correctly, leading to inconsistent concentrations and activity.

    • Solution: Store lyophilized this compound at -20°C and protect it from light. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[2] For peptides in solution, use sterile buffers and consider filtering to prevent microbial contamination.[2]

  • Low Peptide Solubility: Poor solubility can lead to inaccurate dosing and precipitation during the assay.

    • Solution: If you encounter solubility issues, consult solubility guidelines for your peptide. You may need to use specific buffers or pH adjustments to ensure the peptide remains in solution.

Question 2: I am having difficulty distinguishing the transporter-mediated uptake from the passive diffusion component. How can I improve this?

Answer: Accurately dissecting these two components is key. Here are some recommendations:

  • Inappropriate Method for Estimating Passive Uptake: Using a high pH buffer (e.g., pH 8.0) to abolish the proton gradient for PEPT1 may not be an accurate method for estimating passive uptake.

    • Solution: The recommended methods to isolate the passive component are:

      • Low-Temperature Control: Perform the uptake assay at 4°C. At this temperature, active transport processes are significantly inhibited, leaving primarily passive diffusion.

      • Competitive Inhibition: Use a high concentration of a known PEPT1 competitive inhibitor. The remaining uptake in the presence of the inhibitor can be attributed to passive diffusion. Suitable inhibitors include other dipeptides like Gly-Leu or Gly-Pro.

  • Non-specific Binding: The peptide may bind to the surface of the culture plates or other materials, leading to an overestimation of uptake.

    • Solution: To mitigate non-specific binding, consider adding bovine serum albumin (BSA) to the receiver compartment in transport assays.

Question 3: The uptake of this compound in my cell model is very low, even under conditions that should favor active transport. What could be the reason?

Answer: Low uptake can be due to several factors related to the experimental system:

  • Low PEPT1 Expression: The cell line you are using may have low endogenous expression of the PEPT1 transporter.

    • Solution: Verify the expression level of PEPT1 in your cell model using techniques like RT-PCR or Western blotting. If expression is low, consider using a cell line known for robust PEPT1 expression (e.g., Caco-2) or a cell line transiently or stably transfected to overexpress PEPT1.

  • Suboptimal pH: PEPT1-mediated transport is critically dependent on an extracellular proton gradient.

    • Solution: Ensure the pH of your uptake buffer is optimal for PEPT1 activity, which is typically in the slightly acidic range of 6.0 to 6.5.

  • Intracellular Acidification: The co-transport of protons with the peptide can lead to a decrease in intracellular pH, which can inhibit further transport.

    • Solution: Be mindful of the buffer capacity of your system and the duration of the uptake experiment. The activity of the Na+/H+ exchanger (NHE3) is important for maintaining the proton gradient.

Frequently Asked Questions (FAQs)

Q1: What is the primary transporter responsible for the uptake of small peptides like this compound?

A1: The primary transporter for di- and tripeptides in the intestine is the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1. PEPT1 is a high-capacity, low-affinity transporter.

Q2: Why is it important to differentiate between transporter-mediated uptake and passive diffusion?

A2: Distinguishing between these two mechanisms is crucial for understanding the pharmacokinetics of peptide-based drugs. Transporter-mediated uptake is a saturable and often specific process that can significantly influence a drug's absorption, distribution, and efficacy. Passive diffusion is a non-saturable process that depends on the physicochemical properties of the molecule.

Q3: Can I use this compound as a probe for PEPT1 activity?

A3: While the dipeptide Glycyl-Sarcosine (Gly-Sar) is the most extensively characterized probe for PEPT1, tripeptides like this compound are also expected to be substrates for PEPT1. The experimental principles and methodologies used for Gly-Sar are directly applicable to studying the transport of this compound.

Q4: What are the key characteristics of transporter-mediated uptake?

A4: Transporter-mediated uptake exhibits the following characteristics:

  • Saturation kinetics: The rate of uptake becomes saturated at high substrate concentrations, which can be described by Michaelis-Menten kinetics (Km and Vmax).

  • Temperature sensitivity: Active transport is an energy-dependent process and is significantly reduced at low temperatures (e.g., 4°C).

  • Competitive inhibition: Uptake can be inhibited by other molecules that bind to the same transporter.

  • Specificity: Transporters typically have specificity for certain types of substrates.

Q5: What is a suitable in vitro model for studying this compound transport?

A5: The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for studying intestinal drug absorption. These cells differentiate into a monolayer of polarized enterocytes that endogenously express PEPT1.

Data Presentation

The following tables summarize key quantitative data relevant to peptide transport studies.

Table 1: Kinetic Parameters for PEPT1-Mediated Uptake of Gly-Sar in Caco-2 Cells

ParameterReported Value RangeUnitReference
Km0.7 - 2.4mM
Vmax8.4 - 21.0nmol/mg protein/10 min

Table 2: Comparison of Methods to Estimate Passive Uptake of Gly-Sar

MethodEstimated % of Gly-Sar Transported by PEPT1ConclusionReference
Incubation at 4°C69% - 87%Recommended method
Competitive Inhibition (50 mM Gly-Leu)69% - 87%Recommended method
Modified Michaelis-Menten Kinetics69% - 87%Recommended for confirmation
Incubation at pH 8.0Significantly different from other methodsNot recommended as an accurate method

Experimental Protocols

Below are detailed methodologies for key experiments to differentiate transporter-mediated uptake from passive diffusion of this compound.

Protocol 1: Concentration-Dependent Uptake Assay in Caco-2 Cells

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer with stable TEER values.

  • Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., MES-buffered saline, pH 6.0) at 37°C.

  • Incubation: Add the transport buffer containing various concentrations of this compound (e.g., ranging from a low micromolar to a high millimolar concentration) to the apical side of the monolayers.

  • Uptake: Incubate the cells at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapidly washing the cell monolayers with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the intracellular concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Normalize the uptake to the total protein content in each well. Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Temperature-Dependent Uptake Assay

  • Cell Culture and Preparation: Follow steps 1 and 2 of Protocol 1.

  • Temperature Conditions: Perform the uptake experiment in parallel at 37°C and 4°C.

  • Incubation: Add the transport buffer containing this compound to the apical side of the monolayers and incubate at the respective temperatures for the same duration.

  • Termination, Lysis, and Quantification: Follow steps 5-7 of Protocol 1.

  • Data Analysis: Compare the uptake of this compound at 37°C (total uptake) and 4°C (passive uptake). The difference between the two represents the transporter-mediated uptake.

Protocol 3: Competitive Inhibition Assay

  • Cell Culture and Preparation: Follow steps 1 and 2 of Protocol 1.

  • Incubation with Inhibitor: Pre-incubate the cell monolayers with a high concentration of a known PEPT1 competitive inhibitor (e.g., 50 mM Gly-Leu) in the transport buffer for a short period.

  • Co-incubation: Add the transport buffer containing this compound and the competitive inhibitor to the apical side of the monolayers.

  • Uptake, Termination, Lysis, and Quantification: Follow steps 4-7 of Protocol 1.

  • Data Analysis: Compare the uptake of this compound in the presence and absence of the competitive inhibitor. A significant reduction in uptake in the presence of the inhibitor indicates transporter-mediated transport.

Visualizations

The following diagrams illustrate key concepts and workflows.

G cluster_0 Cell Membrane transporter PEPT1 Transporter H_out_active This compound (Intracellular) transporter->H_out_active Translocation passive Passive Diffusion H_in This compound (Extracellular) H_in->transporter Binds to transporter H_out_passive This compound (Intracellular) H_in->H_out_passive Crosses membrane

Caption: Transporter-mediated vs. passive uptake of this compound.

G start Start Experiment prep_cells Prepare Caco-2 Cell Monolayers start->prep_cells total_uptake Measure Total Uptake (37°C) prep_cells->total_uptake passive_uptake Determine Passive Uptake total_uptake->passive_uptake temp_control Low Temperature (4°C) passive_uptake->temp_control Method 1 inhibitor_control Competitive Inhibitor passive_uptake->inhibitor_control Method 2 calculate Calculate Transporter-Mediated Uptake (Total - Passive) temp_control->calculate inhibitor_control->calculate end End calculate->end

Caption: Experimental workflow for differentiating uptake mechanisms.

G cluster_0 Signaling & Regulation pi3k PI3K/AKT Pathway pept1_expression PEPT1 Gene Expression pi3k->pept1_expression Regulates pept1_transporter PEPT1 Transporter on Cell Membrane pept1_expression->pept1_transporter Leads to peptide_uptake Dipeptide/Tripeptide Uptake pept1_transporter->peptide_uptake Mediates

Caption: Regulatory pathway influencing PEPT1-mediated uptake.

References

Validation & Comparative

Assessing the Specificity of H-Gly-Sar-Sar-OH for PEPT1 Over Other Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the substrate specificity of the synthetic tripeptide H-Gly-Sar-Sar-OH for the intestinal peptide transporter PEPT1 (Peptide Transporter 1, SLC15A1) in comparison to other relevant solute carrier (SLC) transporters. A comprehensive understanding of this specificity is crucial for the accurate interpretation of experimental data in drug discovery and development, where this compound is often employed as a probe for PEPT1 activity.[1][2]

Quantitative Assessment of Transporter Specificity

To objectively evaluate the specificity of this compound, its interaction with PEPT1 was compared to other key transporters. These include the closely related peptide transporter PEPT2 (SLC15A2), the peptide/histidine transporters PHT1 (SLC15A4) and PHT2 (SLC15A3), as well as major organic anion transporters (OATPs) and organic cation transporters (OCTs).[1] The affinity of a substrate for a transporter is often represented by the Michaelis-Menten constant (Km), where a lower Km value indicates higher affinity.

TransporterGene (SLC)Substrate/InhibitorValue (µM)Assay System
PEPT1 SLC15A1H-Gly-Gly-Sar-OH (Substrate)~860 (Km)Caco-2 cells
PEPT2 SLC15A2H-Gly-Gly-Sar-OH (Substrate)107 (Km)Mouse Astrocytes
PHT1 SLC15A4H-Gly-Gly-Sar-OHNo significant interaction reported-
PHT2 SLC15A3H-Gly-Gly-Sar-OHNo direct evidence of interaction-
OATPs SLCOH-Gly-Gly-Sar-OHUnlikely substrate due to chemical properties-
OCTs SLC22H-Gly-Gly-Sar-OHUnlikely substrate due to chemical properties-

Data Interpretation: The available data indicates that this compound is a substrate for both PEPT1 and PEPT2, with a significantly higher affinity for PEPT2.[1] Its chemical nature as a neutral, hydrophilic tripeptide makes it an improbable substrate for OATP and OCT family transporters, which typically transport large hydrophobic organic anions and organic cations, respectively.[1] While there is no direct evidence to suggest this compound is a substrate for PHT1 or PHT2, these transporters are known to handle peptides and histidine. The widespread use of this compound as a PEPT1 probe is often justified in cellular models with high PEPT1 expression and low or absent PEPT2 expression, such as Caco-2 cells.

Experimental Protocols

The determination of transporter specificity relies on robust in vitro cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: Cellular Uptake Assay

This protocol is designed to measure the direct uptake of a substrate into cells expressing the transporter of interest.

1. Cell Culture:

  • Caco-2 cells, a human colon adenocarcinoma cell line, are the gold-standard for studying intestinal transport. They are cultured on permeable supports (e.g., Transwell® inserts) for 18-21 days to allow for differentiation into a polarized monolayer with well-developed microvilli and tight junctions, mimicking the intestinal epithelium.
  • For studying other transporters, cell lines overexpressing the specific transporter (e.g., HEK293-PEPT2) are used.

2. Preparation of Transport Buffer:

  • A transport buffer, typically Hanks' Balanced Salt Solution (HBSS), is prepared.
  • For PEPT1-mediated transport, which is driven by a proton gradient, the apical buffer is acidified to a pH of 6.0, while the basolateral buffer is maintained at a physiological pH of 7.4.

3. Uptake Experiment:

  • The cell monolayers are washed twice with pre-warmed (37°C) transport buffer.
  • The cells are pre-incubated for 20-30 minutes at 37°C with the respective apical and basolateral buffers.
  • The uptake is initiated by adding the apical buffer containing varying concentrations of radiolabeled or fluorescently tagged this compound.
  • The incubation is carried out at 37°C for a defined period (e.g., 10-30 minutes).
  • The reaction is terminated by aspirating the substrate solution and washing the cells rapidly with ice-cold buffer.

4. Quantification:

  • The cells are lysed, and the intracellular concentration of the substrate is quantified using liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy.

5. Data Analysis:

  • The uptake rate is plotted against the substrate concentration.
  • The data is fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax (maximum transport velocity).

Protocol 2: Competitive Inhibition Assay

This assay determines if a test compound can inhibit the transport of a known substrate, indicating that it interacts with the same transporter.

1. Experimental Setup:

  • Follow steps 1 and 2 of the Cellular Uptake Assay protocol.

2. Inhibition Experiment:

  • The uptake experiment is performed with a fixed concentration of a known probe substrate for the transporter (e.g., radiolabeled Gly-Sar for PEPT1 at a concentration near its Km).
  • Varying concentrations of the test compound (in this case, this compound) are added simultaneously with the probe substrate.
  • Include a positive control (a known inhibitor) and a negative control (no inhibitor).

3. Quantification and Data Analysis:

  • The uptake of the probe substrate is quantified at each concentration of the inhibitor.
  • The data is plotted as the percentage of inhibition versus the inhibitor concentration.
  • The IC50 value (the concentration of inhibitor that reduces the probe substrate uptake by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in assessing transporter specificity, the following diagrams illustrate the experimental workflow and the logical relationships of substrate transport.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., Caco-2) pre_incubation Pre-incubation (37°C, 20-30 min) cell_culture->pre_incubation buffer_prep Prepare Transport Buffers (Apical pH 6.0, Basolateral pH 7.4) buffer_prep->pre_incubation initiate_uptake Initiate Uptake with This compound pre_incubation->initiate_uptake incubation Incubation (37°C) initiate_uptake->incubation terminate_uptake Terminate Uptake & Wash Cells incubation->terminate_uptake quantification Quantify Intracellular Substrate terminate_uptake->quantification data_analysis Data Analysis (Km, Vmax) quantification->data_analysis logical_transport cluster_substrate Substrate cluster_transporters Potential Transporters substrate This compound PEPT1 PEPT1 (SLC15A1) Low Affinity substrate->PEPT1 Transported PEPT2 PEPT2 (SLC15A2) High Affinity substrate->PEPT2 Transported PHT PHT1/2 (SLC15A4/3) Possible Interaction substrate->PHT Potential Interaction Other_SLC OATPs/OCTs Unlikely Interaction substrate->Other_SLC Negligible Interaction

References

A Comparative Guide to H-Gly-Sar-Sar-OH and Radiolabeled Peptides for Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, understanding how peptides and peptidomimetic drugs traverse biological membranes is paramount. This guide provides a comprehensive comparison of two key tools used in these transport studies: the non-radiolabeled tripeptide H-Gly-Sar-Sar-OH and various radiolabeled peptides. By presenting objective performance data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the knowledge to select the most appropriate tool for their specific research objectives.

This compound is a synthetic tripeptide analog specifically designed to be a substrate for peptide transporters, making it an invaluable probe for studying active, carrier-mediated transport processes. In contrast, radiolabeled peptides, particularly those that are metabolically stable and not recognized by specific transporters, are instrumental in assessing passive permeability pathways, such as paracellular and transcellular diffusion. The choice between these tools hinges on the specific transport mechanism under investigation.

Data Presentation: A Quantitative Comparison

Table 1: Kinetic Parameters for PEPT1-Mediated Transport of Gly-Sar in Caco-2 Cells

ParameterValueDescription
K_m_ (Michaelis-Menten constant) 0.88 - 17.4 mMConcentration at which the transport rate is half of V_max_. A lower K_m_ indicates higher affinity of the substrate for the transporter.
V_max_ (Maximum transport velocity) 5022 - 92,800 nmol/mg protein/10 minThe maximum rate of transport when the transporter is saturated with the substrate.

Note: The range of values reflects data from different studies and experimental conditions.[1][2]

Table 2: Apparent Permeability (P_app_) of Radiolabeled Peptides (Passive Transport Markers) Across Caco-2 Monolayers

Radiolabeled PeptideP_app_ (cm/s)Transport Pathway
[¹⁴C]Mannitol ~3.5 x 10⁻⁶Paracellular
Radiolabeled Inulin Low (specific values vary)Paracellular

Note: P_app_ values for passive transport markers are typically low, indicating restricted passage across the cell monolayer.[3]

Key Differences in Application

This compound is the probe of choice for:

  • Investigating active, carrier-mediated transport, specifically through the PEPT1 transporter.[2]

  • Characterizing the kinetics of peptide transporters.

  • Screening for potential inhibitors or substrates of PEPT1.

Radiolabeled Peptides (e.g., [¹⁴C]Mannitol, radiolabeled inulin) are ideal for:

  • Studying passive transport mechanisms, including paracellular and transcellular diffusion.

  • Assessing the integrity of cellular barriers, such as the Caco-2 cell monolayer.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize key pathways and experimental workflows.

PEPT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dietary Peptides Dietary Peptides PEPT1 PEPT1 (SLC15A1) Dietary Peptides->PEPT1 Peptidomimetic Drugs Peptidomimetic Drugs Peptidomimetic Drugs->PEPT1 H_ion_in H+ PEPT1->H_ion_in Peptides_in Peptides/ Drugs PEPT1->Peptides_in NHE3 NHE3 Na_ion_in Na+ NHE3->Na_ion_in H_ion_out NHE3->H_ion_out H_ion_in->NHE3 Regulation Transcriptional Regulation Regulation->PEPT1 Expression Signaling Signaling Pathways (e.g., PKC, PKA) Signaling->PEPT1 Activity H_ion_out->PEPT1 Proton Gradient Na_ion_out Na_ion_out->NHE3

Caption: PEPT1-mediated transport of peptides and drugs.

Caco2_Permeability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with transport buffer teer->wash add_compound Add test compound (this compound or radiolabeled peptide) to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound concentration (e.g., LC-MS/MS or scintillation counting) sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate interpret Interpret results to determine transport mechanism calculate->interpret Competitive_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Caco-2 cell monolayers (as in permeability assay) add_solutions Add radiolabeled substrate (e.g., [14C]Gly-Sar) and varying concentrations of inhibitor (e.g., this compound) to apical side prep_cells->add_solutions incubate Incubate for a fixed time at 37°C add_solutions->incubate wash_stop Wash cells with ice-cold buffer to stop transport incubate->wash_stop lyse Lyse cells and measure intracellular radioactivity wash_stop->lyse plot Plot substrate uptake vs. inhibitor concentration lyse->plot determine_ic50 Determine IC50 value plot->determine_ic50

References

A Guide to Inter-Laboratory Comparison of H-Gly-Sar-Sar-OH Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of drug candidate transport across biological membranes is a cornerstone of preclinical development. The tripeptide H-Gly-Sar-Sar-OH is a key tool for studying the activity of peptide transporters like PEPT1 (SLC15A1), which are vital for the absorption of many peptidomimetic drugs. However, significant variability in transport assay results between laboratories can impede direct comparison of findings and hinder collaborative research efforts. This guide provides a framework for understanding and mitigating inter-laboratory variability in this compound transport assays. It presents a standardized experimental protocol, compares published kinetic data for the widely used and structurally similar probe Gly-Sar, and highlights critical sources of variation.

Performance Comparison of PEPT1-Mediated Transport Kinetics

Direct cross-laboratory validation studies for this compound are not widely available in published literature. To illustrate the potential for inter-laboratory variability, this guide presents kinetic data for the canonical PEPT1 substrate, Glycylsarcosine (Gly-Sar). The variability in the Michaelis-Menten constant (Km) and maximum transport rate (Vmax) for Gly-Sar across different studies underscores the critical need for standardized protocols. Factors contributing to this variability include differences in cell lines, culture conditions, and specific assay parameters.

Table 1: Comparison of Kinetic Parameters for Gly-Sar Transport by PEPT1 in Caco-2 Cells

ParameterValue RangeUnit
Michaelis-Menten Constant (Km)0.7 - 2.4mM
Maximum Velocity (Vmax)8.4 - 21.0nmol/mg protein/10 min

Source: BenchChem, 2025.[1]

Experimental Protocols

To enhance the consistency of this compound transport assay results across different laboratories, adherence to a standardized protocol is crucial. Below are detailed methodologies for conducting these assays.

Caco-2 Cell Culture and Differentiation for Transport Studies

The human colon adenocarcinoma cell line, Caco-2, is the gold-standard in vitro model for studying intestinal drug and peptide transport.[1] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer that mimics the characteristics of small intestinal enterocytes, including the expression of PEPT1.

  • Cell Seeding: Caco-2 cells are seeded onto the polycarbonate filter membranes of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Culture Medium: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Cells are cultured for 21-25 days to allow for complete differentiation and the formation of a tight monolayer. The culture medium should be replaced every 2-3 days.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm2 is generally considered acceptable. Additionally, the permeability of a paracellular marker, such as 14C-mannitol, can be measured to confirm the tightness of the cell junctions.

Transepithelial Transport Assay

This protocol describes the general procedure for assessing the transport of a test compound across a Caco-2 cell monolayer.

  • Preparation: Hanks' Balanced Salt Solution (HBSS) is used as the transport buffer. The pH is adjusted to 6.0 for the apical (donor) side to mimic the acidic microenvironment of the intestinal surface and to 7.4 for the basolateral (receiver) side.

  • Pre-incubation: The Caco-2 monolayers are gently washed twice with pre-warmed (37°C) HBSS (pH 7.4). The cells are then pre-incubated for 20-30 minutes at 37°C with the respective apical (pH 6.0) and basolateral (pH 7.4) buffers.

  • Transport Initiation: The pre-incubation buffers are removed. The test compound solution (this compound in apical buffer) is added to the apical compartment, and fresh basolateral buffer is added to the basolateral compartment.

  • Incubation and Sampling: The cells are incubated at 37°C with gentle shaking. At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment and replaced with fresh basolateral buffer. At the end of the experiment, samples are also collected from the apical compartment.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method such as LC-MS/MS.

Mitigating Inter-Laboratory Variability

Several key factors should be standardized to improve the consistency of this compound transport assay results between laboratories:

  • Cell Line Provenance and Passage Number: Utilize a well-characterized cell line from a reputable source and maintain a consistent range of passage numbers for experiments.

  • Culture Conditions: Standardize media components, serum batches, and the duration of culture to ensure consistent cell differentiation and transporter expression.

  • Assay Buffer Composition and pH: Precise control of the buffer pH is critical, as the proton gradient is a key driver for PEPT1-mediated transport.

  • Substrate Purity and Concentration: Ensure the purity of this compound and use accurately calibrated concentrations.

  • Data Normalization: Consistently normalize uptake data to protein concentration or cell number to account for variations in cell density.

Visualizing Experimental Workflow and Transport Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying transport mechanism.

G cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days for differentiation A->B C Verify monolayer integrity (TEER measurement) B->C D Pre-incubate with pH 6.0 (apical) and pH 7.4 (basolateral) buffers C->D E Add this compound to apical side D->E F Incubate at 37°C with gentle shaking E->F G Collect samples from basolateral side at time points F->G H Quantify this compound concentration (LC-MS/MS) G->H I Calculate transport kinetics (Papp, Km, Vmax) H->I

Experimental workflow for this compound transport assay.

PEPT1 PEPT1 Transporter intracellular Intracellular (Cytosol) pH ~7.4 PEPT1->intracellular Co-transport extracellular Intestinal Lumen (Apical Side) pH ~6.0 H H+ H->PEPT1 Peptide This compound Peptide->PEPT1

PEPT1-mediated co-transport of this compound and protons.

References

H-Gly-Sar-Sar-OH transport kinetics compared to other tripeptide substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tripeptide Substrate Transport via PEPT1

The intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a critical protein for the absorption of dietary di- and tripeptides. Its broad substrate specificity also makes it a key player in the oral bioavailability of many peptide-based drugs.[1][2] Understanding the transport kinetics of novel peptide drug candidates is therefore paramount. This guide provides a comparative analysis of the transport kinetics of the tripeptide H-Gly-Sar-Sar-OH, using its well-studied analogue Glycylsarcosine (Gly-Sar) as a proxy, against other tripeptide substrates of PEPT1. While specific kinetic data for this compound is not extensively documented in publicly available literature, the data for Gly-Sar and other tripeptides offer valuable insights into its likely transport efficiency.[2]

The transport of small peptides like H-Gly-Gly-Sar-OH is an active process mediated by PEPT1 and PEPT2, driven by a proton gradient across the cell membrane.[1] PEPT1 is considered a high-capacity, low-affinity transporter, while PEPT2 is a low-capacity, high-affinity transporter.[1]

Quantitative Comparison of Transport Kinetics

The efficiency of transporter-mediated substrate uptake is typically defined by the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity (Vmax). A lower Km value indicates a higher affinity of the substrate for the transporter. The inhibition constant (Ki) is another crucial parameter, indicating the concentration of a competing substrate that results in 50% inhibition of the transport of another substrate.

The following tables summarize the kinetic parameters for Gly-Sar and a selection of other tripeptides for the PEPT1 transporter, compiled from various studies. It is important to note that experimental conditions can influence these values.

Table 1: Michaelis-Menten Constants (Km) for PEPT1 Substrates

SubstrateExperimental SystemKm (mM)Reference
Gly-SarCaco-2 cells0.7 - 2.4
Gly-SarRabbit Renal Brush Border Membrane Vesicles~0.16
Ala-Ala-AlahPEPT1 expressed in Sf9 cells0.3 ± 0.1
Gly-Gly-GlyNot specifiedNot specified
Gly-Pro-AlaNot specifiedNot specified

Table 2: Inhibition Constants (Ki) of Tripeptides for PEPT1-mediated Gly-Sar Transport

InhibitorExperimental SystemKi (mM)Reference
L-Ala-γ-D-Glu-meso-DAPCaco-2-BBE cells4.78 ± 0.24
QuinaprilRabbit Renal Brush Border Membrane Vesicles~1

Experimental Protocols

The determination of peptide transport kinetics is crucial for understanding their absorption and disposition. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

Caco-2 Cell Permeability Assay for Peptide Transport Kinetics

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • The cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and allowed to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.

2. Transport Buffer Preparation:

  • A transport buffer, typically Hanks' Balanced Salt Solution (HBSS) or a MES-based buffer, is prepared.

  • The pH of the apical buffer is adjusted to 6.0 to mimic the acidic microenvironment of the intestinal lumen, which provides the proton gradient necessary for PEPT1 activity. The basolateral buffer is maintained at pH 7.4.

3. Transport Experiment:

  • The Caco-2 cell monolayers are washed with the transport buffer.

  • The transport experiment is initiated by adding the test substrate (e.g., radiolabeled Gly-Sar or the tripeptide of interest) at various concentrations to the apical chamber.

  • For inhibition studies, the test compound is added along with a fixed concentration of a labeled probe substrate (like [14C]Gly-Sar).

  • The cells are incubated at 37°C with gentle agitation.

  • Samples are collected from the basolateral chamber at specific time points to determine the amount of transported peptide.

4. Sample Analysis:

  • The concentration of the transported peptide is quantified using an appropriate analytical method, such as liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds.

5. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated.

  • For kinetic studies, the initial transport rates at different substrate concentrations are plotted and fitted to the Michaelis-Menten equation to determine Km and Vmax.

  • For inhibition assays, the Ki value is determined from the reduction in the transport of the probe substrate in the presence of the inhibitor.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in determining and understanding tripeptide transport kinetics, the following diagrams are provided.

G cluster_0 PEPT1-Mediated Tripeptide Transport Apical_Lumen Apical Lumen (pH 6.0) PEPT1 PEPT1 Transporter Enterocyte Enterocyte (Intracellular) PEPT1->Enterocyte Translocation H+ H+ H+->PEPT1 Co-transport Tripeptide Tripeptide Tripeptide->PEPT1 Binding Basolateral_Membrane Basolateral Membrane

Caption: PEPT1 co-transports protons and tripeptides into the enterocyte.

Caption: Workflow for a Caco-2 cell permeability assay to determine transport kinetics.

References

Navigating Peptide Absorption: A Comparative Guide to Alternatives for H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intestinal absorption of peptides, the tripeptide H-Gly-Sar-Sar-OH has been a standard tool. However, a range of effective alternatives exists, each with specific characteristics that may be better suited for particular experimental goals. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research.

The intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is the primary mechanism for the absorption of di- and tripeptides from the lumen of the small intestine.[1][2][3] Understanding the interaction of novel peptide-based drugs with this transporter is crucial for predicting their oral bioavailability. This compound has been widely used as a model substrate due to its high stability against enzymatic degradation.[4] This guide explores other well-established and emerging peptide substrates used to probe PEPT1 function and assess peptide absorption.

Comparison of Key PEPT1 Substrates

The selection of a suitable probe substrate is critical for accurately characterizing PEPT1-mediated transport. The ideal substrate should be metabolically stable, have a well-defined affinity for the transporter, and be readily quantifiable. Below is a comparison of commonly used alternatives to this compound.

SubstrateKey CharacteristicsTypical Application
Glycyl-sarcosine (Gly-Sar) A dipeptide that is highly stable against enzymatic degradation due to the N-methylated peptide bond.[5] It is a widely used prototypical substrate for PEPT1.Characterizing PEPT1 function, screening for PEPT1 inhibitors and substrates.
Glycyl-proline (Gly-Pro) A dipeptide known to be a competitive inhibitor of PEPT1.Used in inhibition assays to confirm PEPT1-mediated transport.
Cephradine A β-lactam antibiotic that is a known substrate of PEPT1.Investigating drug-drug interactions at the PEPT1 transporter.
Valacyclovir An antiviral prodrug that is actively transported by PEPT1, leading to significantly increased oral bioavailability of the parent drug, acyclovir.Studying the potential of PEPT1-mediated transport to enhance drug delivery.
Bestatin A dipeptide mimetic that acts as an inhibitor of aminopeptidases and is also transported by PEPT1.Investigating the interplay between enzymatic degradation and transport of peptides.
Radiolabeled Peptides (e.g., [14C]Gly-Sar) Allow for highly sensitive detection and quantification of transport.Precise kinetic studies of PEPT1 transport.

Quantitative Data on PEPT1 Substrate Interactions

The following table summarizes key kinetic parameters for the interaction of various substrates with the PEPT1 transporter, primarily in Caco-2 cell models, a widely accepted in vitro model of the human intestinal epithelium.

SubstrateCell Line/SystemParameterValueReference
H-Gly-Gly-Sar-OH Caco-2K_m_~860 µM
Gly-Sar Wild-type mice jejunumK_m_0.53 ± 0.09 mM
Gly-Sar Caco-2K_m_860 µM
Gly-Pro CHO-hPepT1-M5IC_50_ (vs. Gly-Sar)257 ± 28 µM
Losartan CHO-hPepT1-M5IC_50_ (vs. Gly-Sar)45.1 ± 15.8 µM
Valacyclovir CHO-hPepT1-M5IC_50_ (vs. Gly-Sar)894 ± 309 µM
Octreotide CHO-hPepT1-M5IC_50_ (vs. Gly-Sar)4.2 ± 1.6 mM
Pasireotide CHO-hPepT1-M5IC_50_ (vs. Gly-Sar)0.53 ± 0.11 mM
L-4,4'-Biphenylalanyl-L-Proline (Bip-Pro) Caco-2 (PEPT1)K_i_ (vs. [14C]Gly-Sar)24 µM
L-4,4'-Biphenylalanyl-L-Proline (Bip-Pro) SKPT cells (PEPT2)K_i_ (vs. [14C]Gly-Sar)3.4 µM

Experimental Protocols for Investigating Peptide Absorption

A variety of in vitro, in situ, and ex vivo models are employed to study peptide absorption. Each model offers a unique balance of physiological relevance and experimental tractability.

In Vitro Model: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that exhibit many characteristics of the small intestinal epithelium, including the expression of PEPT1.

Protocol for Caco-2 Cell Permeability Assay:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable membrane inserts (e.g., Transwell®) at a suitable density. Allow the cells to differentiate for at least 7 days, and up to 21-28 days, to ensure the formation of a confluent monolayer with well-developed tight junctions and sufficient PEPT1 expression.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS), pH 7.4.

    • Pre-incubate the cells with transport buffer at pH 6.0 in the apical (AP) chamber for 20 minutes at 37°C to establish the proton gradient necessary for PEPT1 activity. The basolateral (BL) chamber contains a buffer at pH 7.4.

    • Initiate the transport experiment by adding the test peptide (e.g., Gly-Sar) to the AP chamber.

    • At designated time points, collect samples from the BL chamber to determine the amount of transported peptide.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the AP chamber.

Ex Vivo Model: Ussing Chamber System

The Ussing chamber is considered a gold standard for studying drug absorption across epithelial tissues. It allows for the investigation of transport across freshly excised intestinal tissue, maintaining the native tissue architecture and transporter expression.

Protocol for Ussing Chamber Experiment:

  • Tissue Preparation: Excise a segment of the desired intestinal region (e.g., jejunum) from a laboratory animal (e.g., rat) and mount it between the two halves of the Ussing chamber, separating the apical and basolateral sides.

  • Chamber Setup: Fill both chambers with gassed (95% O2, 5% CO2) and heated (37°C) Krebs-Ringer bicarbonate buffer. The apical buffer is typically acidified to pH 6.0-6.5 to mimic the intestinal lumen environment and provide the proton gradient for PEPT1.

  • Electrophysiological Monitoring: Monitor the transepithelial electrical resistance (TEER) throughout the experiment to ensure tissue viability and integrity.

  • Transport Study: Add the test peptide to the apical chamber. Collect samples from the basolateral chamber at various time points.

  • Analysis: Quantify the peptide concentration in the basolateral samples and calculate the permeability.

In Situ Model: Intestinal Perfusion

The in situ intestinal perfusion model in rodents is a powerful technique that closely mimics the in vivo situation, with an intact blood supply and innervation.

Protocol for Single-Pass Intestinal Perfusion in Rats:

  • Animal Preparation: Anesthetize the rat and expose the small intestine through a midline abdominal incision.

  • Cannulation: Cannulate the desired intestinal segment (e.g., jejunum) at both ends.

  • Perfusion: Perfuse the intestinal segment with a solution containing the test peptide at a constant flow rate.

  • Sample Collection: Collect the perfusate exiting the distal cannula. In some setups, mesenteric venous blood can also be collected to directly measure absorption into the bloodstream.

  • Quantification and Analysis: Determine the concentration of the peptide in the collected perfusate and/or blood samples to calculate the rate and extent of absorption.

Visualizing Key Processes and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the PEPT1 transport pathway and a typical experimental workflow.

PEPT1_Transport_Pathway cluster_lumen Intestinal Lumen (pH ~6.0) cluster_enterocyte Enterocyte cluster_blood Bloodstream Peptides Di/Tri-peptides PEPT1 PEPT1 (SLC15A1) H+ Coupled Transporter Peptides->PEPT1 Co-transport with H+ Hydrolysis Cytosolic Peptidases PEPT1->Hydrolysis Intracellular Fate Basolateral_Transporter Basolateral Peptide/AA Transporters PEPT1->Basolateral_Transporter Intact Peptide Transport NHE3 NHE3 Na+/H+ Exchanger NHE3->PEPT1 Maintains H+ gradient NaK_ATPase Na+/K+ ATPase NaK_ATPase->NHE3 Maintains Na+ gradient Amino_Acids Amino Acids Hydrolysis->Amino_Acids Amino_Acids->Basolateral_Transporter Absorbed_Peptides Absorbed Peptides/AAs Basolateral_Transporter->Absorbed_Peptides

Caption: PEPT1-mediated peptide transport pathway in an intestinal enterocyte.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_insitu In Situ Caco2 Caco-2 Cell Culture & Differentiation Transport_Experiment Perform Transport Experiment (Apical to Basolateral) Caco2->Transport_Experiment Ussing Excised Intestinal Tissue Mounting (Ussing Chamber) Ussing->Transport_Experiment Sample_Collection_vitro Collect Basolateral Samples Transport_Experiment->Sample_Collection_vitro Analysis Sample Analysis (e.g., LC-MS/MS) Sample_Collection_vitro->Analysis Perfusion Intestinal Perfusion in Anesthetized Animal Sample_Collection_situ Collect Perfusate / Blood Samples Perfusion->Sample_Collection_situ Sample_Collection_situ->Analysis Data Calculate Permeability / Absorption Rate Analysis->Data

Caption: General experimental workflow for investigating peptide absorption.

References

Validating H-Gly-Sar-Sar-OH as a Non-Metabolizable PEPT1 Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific and stable probe is critical for accurately characterizing the activity of the intestinal peptide transporter 1 (PEPT1). This guide provides an objective comparison of H-Gly-Sar-Sar-OH with other established and novel probes for PEPT1, supported by experimental data and detailed protocols to aid in its validation.

The proton-coupled oligopeptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter primarily expressed on the apical membrane of intestinal epithelial cells. It plays a pivotal role in the absorption of dietary di- and tripeptides. Beyond its physiological function, PEPT1 is a key player in pharmacokinetics, mediating the uptake of numerous peptidomimetic drugs, including certain antibiotics, antivirals, and ACE inhibitors. Consequently, reliable probes are essential for investigating PEPT1 function and for screening potential drug candidates.

This guide focuses on the validation of the tripeptide this compound as a non-metabolizable PEPT1 probe. Its performance is compared against the "gold standard" dipeptide probe, Gly-Sar, the structurally similar tripeptide H-Gly-Gly-Sar-OH, and a novel dipeptide probe, L-phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala).

Quantitative Comparison of PEPT1 Probes

The efficacy of a PEPT1 probe is determined by its affinity for the transporter, reflected by the Michaelis-Menten constant (Km), and its metabolic stability. While direct kinetic data for this compound is not extensively documented in publicly available literature, we can infer its potential performance based on structurally related peptides.

ProbeTypeTransporterAssay SystemKm (µM)VmaxMetabolic StabilityReference
This compound TripeptidePEPT1-Not ReportedNot ReportedExpected to be high due to sarcosine residues.[1]-
H-Gly-Gly-Sar-OHTripeptidePEPT1Caco-2 cells~860Not ReportedHigh[2]
H-Gly-Gly-Sar-OHTripeptidePEPT2Mouse Astrocytes107Not ReportedHigh[2]
Gly-SarDipeptidePEPT1Caco-2 cells860[3]8.4 - 21.0 nmol/mg protein/10 min[4]High, resistant to hydrolysis.
Gly-SarDipeptidePEPT1Mouse Jejunum9,960233 pmol/mg/20sHigh
Phe-Ψ-AlaThiodipeptidePEPT1PEPT1-overexpressing HeLa cells275Not ReportedHigh, unchanged in rat intestinal mucosa and liver microsomes.

Note: A lower Km value indicates a higher affinity of the probe for the transporter.

Performance Insights

This compound, containing two sarcosine (N-methylglycine) residues, is expected to exhibit high resistance to enzymatic degradation, a critical feature for a non-metabolizable probe. The structurally similar tripeptide, H-Gly-Gly-Sar-OH, demonstrates a moderate affinity for PEPT1 in Caco-2 cells, a widely accepted in vitro model for intestinal absorption. Notably, H-Gly-Gly-Sar-OH shows a significantly higher affinity for the related peptide transporter PEPT2, a factor to consider in tissues where both transporters are expressed.

The established probe, Gly-Sar, is well-characterized and widely used due to its resistance to hydrolysis. However, its affinity for PEPT1 is in the high micromolar to low millimolar range. The novel probe, Phe-Ψ-Ala, presents a higher affinity for PEPT1 and has demonstrated excellent metabolic stability in preclinical models.

Based on these comparisons, this compound holds promise as a specific and stable tripeptide probe for PEPT1. Its validation would require experimental determination of its transport kinetics and metabolic stability.

Experimental Protocols

To validate this compound as a PEPT1 probe, the following key experiments are recommended:

PEPT1 Uptake Assay in Caco-2 Cells

This assay determines the kinetics of this compound transport by PEPT1.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES, pH 6.0

  • Wash Buffer: Ice-cold HBSS, pH 7.4

  • Lysis Buffer: 0.1 M NaOH with 1% SDS

  • This compound

  • Radiolabeled tracer (e.g., [14C]Mannitol for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and polarization.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally acceptable. Alternatively, assess the permeability of a paracellular marker like [14C]Mannitol.

  • Uptake Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (pH 7.4).

    • Pre-incubate the cells with transport buffer (pH 6.0) for 20 minutes at 37°C to establish a proton gradient.

    • Initiate the uptake by adding the transport buffer containing various concentrations of this compound to the apical side.

    • Incubate for a predetermined time (e.g., 5, 10, 15, 30 minutes) at 37°C.

    • Terminate the transport by aspirating the uptake solution and rapidly washing the monolayers three times with ice-cold wash buffer.

  • Sample Analysis:

    • Lyse the cells with lysis buffer.

    • Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.

    • Determine the protein concentration of the cell lysates for normalization.

  • Data Analysis:

    • Calculate the initial uptake rate at each concentration.

    • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Metabolic Stability Assay

This assay evaluates the resistance of this compound to enzymatic degradation.

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Quantify the remaining amount of this compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining this compound against time and determine the half-life (t1/2).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

G PEPT1-Mediated Transport of this compound cluster_lumen Intestinal Lumen (Apical Side, pH ~6.0) cluster_cell Enterocyte H+ H+ PEPT1 PEPT1 Transporter H+->PEPT1 Binds first Probe This compound Probe->PEPT1 Binds second Probe_in This compound PEPT1->Probe_in Translocation H+_in H+_in PEPT1->H+_in

Caption: Simplified schematic of PEPT1 co-transport of this compound with a proton.

G Workflow for PEPT1 Uptake Assay A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Measure TEER for monolayer integrity B->C D Pre-incubate with pH 6.0 buffer C->D E Add this compound at various concentrations D->E F Incubate at 37°C E->F G Wash with ice-cold buffer to terminate uptake F->G H Lyse cells G->H I Quantify intracellular probe by LC-MS/MS H->I J Normalize to protein concentration I->J K Determine Km and Vmax J->K

Caption: Experimental workflow for determining the transport kinetics of a PEPT1 probe.

Conclusion

This compound possesses favorable characteristics for a non-metabolizable PEPT1 probe, primarily its expected high stability against enzymatic degradation due to the inclusion of two sarcosine residues. While direct kinetic data remains to be established, comparisons with structurally similar peptides suggest it is a promising tool for studying PEPT1-mediated transport. The experimental protocols outlined in this guide provide a robust framework for its validation. Accurate characterization of its Km, Vmax, and metabolic half-life will be crucial in establishing this compound as a reliable and valuable probe for researchers in drug discovery and development.

References

H-Gly-Sar-Sar-OH transport compared to paracellular transport markers like mannitol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of drug discovery and development, understanding how compounds traverse the intestinal epithelium is paramount for predicting oral bioavailability. This guide provides a detailed comparison between the transport mechanisms of the tripeptide mimetic H-Gly-Sar-Sar-OH and the well-established paracellular marker, mannitol. This compound, and its close analog Glycylsarcosine (Gly-Sar), are valuable probes for studying active, carrier-mediated transport, specifically through the Peptide Transporter 1 (PEPT1).[1][2] In contrast, mannitol, a sugar alcohol, is predominantly used to assess passive paracellular permeability and the integrity of cellular monolayers.[1][3] This comparison will elucidate their distinct transport pathways, supported by quantitative data and detailed experimental protocols.

Core Transport Mechanisms

The fundamental difference in the intestinal transport of this compound and mannitol lies in their route of passage across the intestinal epithelial barrier.

This compound: Active, Carrier-Mediated Transport

The transport of this compound is an active process primarily mediated by the Peptide Transporter 1 (PEPT1) .[4] PEPT1 is a high-capacity, low-affinity transporter belonging to the solute carrier family (SLC15A1), abundantly expressed on the apical membrane of intestinal enterocytes. This transport mechanism is:

  • Proton-Coupled: PEPT1 functions as a symporter, co-transporting the peptide with protons (H+) into the cell.

  • Driven by an Electrochemical Gradient: The driving force is an inwardly directed proton gradient, which is actively maintained by the Na+/H+ Exchanger 3 (NHE3) on the apical membrane.

  • pH-Dependent: The transporter's activity is optimal in an acidic microenvironment (pH 5.5-6.5) at the intestinal surface, which favors the proton-coupled uptake.

Mannitol: Passive, Paracellular Transport

Mannitol crosses the intestinal epithelium via the paracellular pathway . This is a passive diffusion process where the molecule moves through the tight junctions, the small spaces between adjacent epithelial cells. Key characteristics of this pathway include:

  • Size and Charge Selectivity: The tight junctions form a barrier that restricts the passage of larger molecules (typically >4.5 Å radius) and is influenced by charge.

  • Integrity Dependent: The permeability of the paracellular pathway is a direct indicator of the integrity of the epithelial monolayer. Compromised tight junctions lead to increased mannitol flux.

  • Passive Nature: The transport is not energy-dependent and occurs down a concentration gradient.

Quantitative Data Comparison: Intestinal Permeability

The apparent permeability coefficient (Papp), measured in cm/s, is a standard metric for quantifying the rate of transport across a cellular monolayer. The following table summarizes typical Papp values for Gly-Sar (as a proxy for this compound) and mannitol, determined using the Caco-2 cell monolayer model, a gold-standard in vitro model of the human intestinal epithelium.

CompoundTransport MechanismTypical Papp (cm/s) across Caco-2 MonolayersKey Characteristics
This compound (via Gly-Sar data)Carrier-Mediated (PEPT1)~4.6 x 10⁻⁶pH-dependent, saturable, active transport.
Mannitol Paracellular Diffusion<0.5 x 10⁻⁶Passive, non-saturable, used as a marker for low permeability and monolayer integrity.

Note: Papp values can vary between laboratories depending on specific experimental conditions and Caco-2 cell passage number.

Experimental Protocols

The Caco-2 permeability assay is the standard method used to derive the quantitative data presented above.

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for assessing the bidirectional transport of a test compound.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days. During this period, they differentiate into a polarized monolayer with tight junctions and brush border characteristics similar to intestinal enterocytes.

  • Monolayer Integrity Assessment: Before initiating the transport study, the integrity of the Caco-2 monolayer is confirmed by:

    • Transepithelial Electrical Resistance (TEER): Measuring the electrical resistance across the monolayer. Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used.

    • Paracellular Marker Permeability: Measuring the permeability of a low-permeability marker like [¹⁴C]-mannitol to ensure tight junction integrity.

  • Preparation of Buffers:

    • Apical (AP) Buffer: Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.0 to mimic the acidic microclimate of the intestinal surface and optimize PEPT1 function.

    • Basolateral (BL) Buffer: HBSS buffered to pH 7.4 to represent physiological blood pH.

  • Transport Experiment (Apical to Basolateral - A to B):

    • The culture medium is removed, and the cells are washed and pre-incubated with the respective AP and BL buffers at 37°C.

    • The experiment is initiated by adding the AP buffer containing a known concentration of the test compound (e.g., this compound or [¹⁴C]-mannitol) to the apical chamber.

    • The Transwell® plates are incubated at 37°C with gentle shaking.

    • Aliquots are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh, pre-warmed buffer.

  • Sample Analysis:

    • This compound: Concentrations in the collected samples are quantified using a validated analytical method such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • [¹⁴C]-Mannitol: Radioactivity in the samples is measured using a liquid scintillation counter.

  • Data Analysis: The cumulative amount of transported compound is plotted against time. The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt: The steady-state flux of the compound across the monolayer.

    • A: The surface area of the filter membrane.

    • C₀: The initial concentration of the compound in the apical chamber.

Visualizing Transport Mechanisms and Workflows

Signaling Pathways and Transport Mechanisms

PEPT1_Transport cluster_epithelium Intestinal Epithelial Cell Lumen Intestinal Lumen (pH ~6.0) H_Gly_Sar_Sar_OH This compound H_ion_in H+ Na_ion_out Na+ Blood Bloodstream (pH ~7.4) Membrane Apical Membrane Basolateral Membrane NHE3 NHE3 PEPT1 PEPT1 Transporter H_ion_out H+ NHE3->H_ion_out Na_ion_in Na+ NHE3->Na_ion_in H_Gly_Sar_Sar_OH->PEPT1 Co-transport H_ion_in->PEPT1 Co-transport Na_ion_out->NHE3 Antiport

Caption: PEPT1-mediated transport of this compound.

Paracellular_Transport cluster_lumen Intestinal Lumen cluster_blood Bloodstream Mannitol Mannitol TJ Tight Junction Mannitol->TJ Passive Diffusion Mannitol_transported Mannitol Cell1 Epithelial Cell 1 Cell2 Epithelial Cell 2 TJ->Mannitol_transported

Caption: Paracellular transport of mannitol via tight junctions.

Experimental Workflow Diagram

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for ~21 days to form monolayer A->B C Assess monolayer integrity (TEER & Mannitol Permeability) B->C D Wash & pre-incubate with AP (pH 6.0) & BL (pH 7.4) buffers C->D E Add test compound to Apical (AP) chamber D->E F Incubate at 37°C E->F G Collect samples from Basolateral (BL) chamber at time points F->G H Quantify compound concentration (LC-MS/MS or Scintillation) G->H I Calculate Papp value: (dQ/dt) / (A * C₀) H->I

Caption: Workflow of a Caco-2 cell permeability assay.

Conclusion

This compound and mannitol represent two distinct pathways for intestinal transport, making them indispensable tools in pharmaceutical research. This compound, transported via the active, carrier-mediated PEPT1 system, is an ideal probe for studying the absorption of peptides and peptidomimetic drugs. Its transport is characterized by higher permeability, pH-dependence, and saturable kinetics. Conversely, mannitol's passive, paracellular movement provides a reliable measure of the integrity of the intestinal barrier and serves as a baseline for low passive permeability. A comprehensive understanding of both transport mechanisms, utilizing robust in vitro models like the Caco-2 assay, is crucial for the effective design and development of orally administered therapeutics.

References

A Comparative Analysis of H-Gly-Sar-Sar-OH and Bestatin as PEPT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interactions between novel compounds and key transporters like PEPT1 is paramount. This guide provides a detailed comparison of the inhibitory potential of the tripeptide H-Gly-Sar-Sar-OH and the dipeptide-like drug bestatin on the proton-coupled oligopeptide transporter 1 (PEPT1).

PEPT1, a member of the solute carrier family 15 (SLC15A1), is a high-capacity, low-affinity transporter primarily located on the apical membrane of intestinal epithelial cells. It plays a crucial role in the absorption of dietary di- and tripeptides. Beyond its physiological function, PEPT1 is a key player in pharmacokinetics, mediating the uptake of numerous peptide-based drugs. Consequently, both substrates and inhibitors of PEPT1 are of significant interest in drug development for modulating drug bioavailability and understanding potential drug-drug interactions.

This guide presents available quantitative data, detailed experimental methodologies for assessing PEPT1 inhibition, and visual representations of the underlying mechanisms and workflows.

Quantitative Comparison of PEPT1 Interaction

While both this compound and bestatin are substrates for PEPT1 and thus act as competitive inhibitors, direct comparative studies on their inhibitory potency are limited. The available data on their interaction with PEPT1 is summarized below. For competitive substrates, the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half of the maximum transport rate, can serve as an indicator of the compound's affinity for the transporter and its likely inhibitory potential (Kᵢ).

CompoundType of ValueValue (µM)Assay SystemComments
This compound Kₘ (as a substrate)~860Caco-2 cellsThis value indicates the affinity of this compound as a substrate for PEPT1. As a competitive substrate, its inhibitory constant (Kᵢ) is expected to be in a similar range.[1]
Bestatin Kᵢ (as an inhibitor)470Rabbit intestinal brush-border membranesThis value represents the competitive inhibition of cephradine (a PEPT1 substrate) uptake by bestatin.[2]

Kₘ: Michaelis-Menten constant; Kᵢ: Inhibition constant.

Based on this data, bestatin demonstrates a higher affinity for PEPT1 (lower Kᵢ value) compared to this compound (inferred from its Kₘ value), suggesting it may be a more potent competitive inhibitor of PEPT1-mediated transport.

Experimental Protocols

The determination of the inhibitory potential of a test compound on PEPT1 is typically conducted through a competitive uptake assay using a known radiolabeled or fluorescently tagged PEPT1 substrate, such as Glycyl-Sarcosine (Gly-Sar).

PEPT1 Inhibition Assay in Caco-2 Cells

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on PEPT1 activity in the human colon adenocarcinoma cell line, Caco-2, which endogenously expresses PEPT1.

1. Cell Culture and Differentiation:

  • Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 18-21 days to allow for differentiation into a confluent and polarized monolayer that mimics the intestinal epithelium.[3]

2. Preparation of Buffers:

  • Transport Buffer (MES Buffer, pH 6.0): A buffer with a pH of 6.0 is prepared to provide the necessary proton gradient to drive PEPT1 activity. A typical composition is 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄·7H₂O, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose.[4]

  • Wash Buffer (Ice-cold MES Buffer): The same MES buffer, kept at 4°C.

  • Lysis Buffer: A suitable buffer to lyse the cells for analysis (e.g., 10% aqueous NH₄OH or RIPA buffer).[3]

3. Inhibition Assay Procedure:

  • On the day of the experiment, the differentiated Caco-2 cell monolayers are washed twice with pre-warmed (37°C) MES buffer (pH 6.0).

  • The cells are then pre-incubated for 10-15 minutes at 37°C with MES buffer containing various concentrations of the test compound (e.g., this compound or bestatin). A vehicle control (buffer without the test compound) is also included.

  • The uptake is initiated by adding the MES buffer containing a fixed concentration of a radiolabeled PEPT1 substrate (e.g., [¹⁴C]Gly-Sar) and the varying concentrations of the test compound.

  • The cells are incubated for a defined period (typically 10-30 minutes) at 37°C.

  • The uptake is terminated by rapidly aspirating the solution and washing the cell monolayers three times with ice-cold MES buffer.

4. Sample Analysis:

  • The cells are lysed using the lysis buffer.

  • The intracellular concentration of the radiolabeled substrate is quantified using a liquid scintillation counter.

  • The protein content in parallel wells is determined for data normalization.

5. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the substrate uptake by 50%.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the underlying transport mechanism, the following diagrams are provided in DOT language for Graphviz.

PEPT1_Transport_Mechanism cluster_membrane Apical Membrane of Intestinal Epithelial Cell cluster_extracellular Intestinal Lumen (pH ~6.0) cluster_intracellular Cytosol (pH ~7.4) PEPT1 PEPT1 (SLC15A1) Transporter Protein H_ion_in H+ PEPT1:f1->H_ion_in Peptide_in Dipeptide/ Tripeptide PEPT1:f1->Peptide_in Absorption H_ion H+ H_ion->PEPT1:f0 Co-transport Peptide Dipeptide/ Tripeptide Peptide->PEPT1:f0 PEPT1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A 1. Culture & Differentiate Caco-2 cells on permeable supports B 2. Prepare Buffers (Transport pH 6.0, Wash, Lysis) A->B C 3. Wash cell monolayers B->C D 4. Pre-incubate with Inhibitor (this compound or Bestatin) C->D E 5. Initiate uptake with radiolabeled substrate + inhibitor D->E F 6. Incubate at 37°C E->F G 7. Terminate uptake and wash F->G H 8. Lyse cells G->H I 9. Quantify radioactivity (Scintillation Counting) H->I J 10. Normalize to protein content I->J K 11. Calculate % Inhibition and determine IC50 J->K

References

A Comparative Analysis of H-Gly-Sar-Sar-OH Cross-Reactivity with PEPT2 and Other SLC Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of peptide-based compounds for their target transporters is paramount. This guide provides an objective comparison of the interaction of the tripeptide H-Gly-Sar-Sar-OH with the high-affinity peptide transporter PEPT2 and other solute carrier (SLC) transporters.

Quantitative Comparison of Transporter Affinity

The affinity of a substrate for a transporter is a critical parameter in assessing its potential for transport and cross-reactivity. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ value indicating higher affinity.

The following table summarizes the available affinity data for H-Gly-Gly-Sar-OH with PEPT2 and other relevant SLC transporters.

TransporterGene (SLC)SubstrateAffinity (Kₘ in µM)Assay System
PEPT2 SLC15A2H-Gly-Gly-Sar-OH107Mouse Astrocytes
PEPT1 SLC15A1H-Gly-Gly-Sar-OH~860Caco-2 cells
PHT1 SLC15A4H-Gly-Gly-Sar-OHSubstrate-
PHT2 SLC15A3H-Gly-Gly-Sar-OHNo significant interaction-
OATPs SLCOH-Gly-Gly-Sar-OHUnlikely substrate-
OCTs SLC22AH-Gly-Gly-Sar-OHUnlikely substrate-

Note: The data presented is for the proxy compound H-Gly-Gly-Sar-OH and should be considered indicative for this compound.

Based on this data, H-Gly-Gly-Sar-OH exhibits a significantly higher affinity for PEPT2 compared to PEPT1, with a nearly 8-fold lower Kₘ value. While it is also a substrate for PHT1, it is unlikely to interact with PHT2, Organic Anion Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs) due to differences in substrate specificity.

Signaling Pathways and Transport Mechanism

The transport of small peptides like this compound by PEPT1 and PEPT2 is an active process driven by a proton gradient. This symport mechanism involves the cotransport of the peptide and one or more protons into the cell. The regulation of these transporters can be influenced by various intracellular signaling pathways.

cluster_membrane Apical Membrane cluster_cell Intracellular PEPT2 PEPT2 (SLC15A2) IntracellularPeptide Intracellular This compound PEPT2->IntracellularPeptide Proton H+ Proton->PEPT2 Peptide This compound Peptide->PEPT2 Extracellular Extracellular (Lumen/Filtrate) Extracellular->Proton Extracellular->Peptide Signaling Signaling Pathways (e.g., PKC, PKA) Signaling->PEPT2 Regulation

Caption: Proton-coupled transport of this compound via PEPT2.

Experimental Protocols

Accurate assessment of peptide transporter activity requires robust and well-defined experimental protocols. The following are detailed methodologies for conducting uptake and inhibition assays to characterize the interaction of this compound with PEPT2 and other SLC transporters.

Protocol 1: Substrate Uptake Assay in Transfected HEK293 Cells

This method is designed to determine if a compound is a substrate for a specific transporter expressed in a controlled cellular system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Seed cells onto poly-D-lysine coated 24-well plates to achieve 80-90% confluency on the day of transfection.
  • Transfect cells with a plasmid encoding the human PEPT2 (SLC15A2) transporter or an empty vector (mock control) using a suitable transfection reagent (e.g., Lipofectamine).
  • Allow 48 hours for transporter expression before conducting the uptake assay.

2. Uptake Assay:

  • Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to pH 6.0 to establish a proton gradient.
  • Initiate the uptake by adding the transport buffer containing varying concentrations of radiolabeled [³H]this compound or a fixed concentration for single-point assays.
  • Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.
  • Terminate the uptake by aspirating the substrate solution and rapidly washing the cells three times with ice-cold transport buffer.

3. Sample Analysis and Data Interpretation:

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
  • Measure the radioactivity in the cell lysate using a liquid scintillation counter.
  • Determine the protein concentration in parallel wells using a standard method (e.g., BCA assay) for normalization of uptake data.
  • Subtract the uptake in mock-transfected cells from that in PEPT2-transfected cells to determine the transporter-specific uptake.
  • For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Competitive Inhibition Assay in Caco-2 Cells

This protocol is used to assess the inhibitory potential of this compound against the uptake of a known probe substrate for a specific transporter, such as PEPT1, which is endogenously expressed in Caco-2 cells.

1. Cell Culture:

  • Culture human colon adenocarcinoma (Caco-2) cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed the cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

2. Inhibition Assay:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (HBSS, pH 7.4).
  • Pre-incubate the cells for 20 minutes at 37°C with transport buffer at pH 6.0 in the apical chamber and pH 7.4 in the basolateral chamber.
  • Initiate the assay by adding the apical transport buffer containing a fixed concentration of a radiolabeled probe substrate (e.g., [¹⁴C]Gly-Sar) and varying concentrations of the test inhibitor (this compound).
  • Incubate the plates at 37°C with gentle agitation for a defined period (e.g., 30 minutes).
  • Terminate the transport by washing the cells three times with ice-cold transport buffer.

3. Sample Analysis and Data Interpretation:

  • Lyse the cells and measure the radioactivity as described in Protocol 1.
  • Calculate the percent inhibition of the probe substrate uptake at each concentration of this compound relative to the control (no inhibitor).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical in vitro experiment to assess the cross-reactivity of a test compound with various SLC transporters.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation CellCulture Cell Culture (e.g., HEK293, Caco-2) Transfection Transfection with SLC Transporter Plasmids CellCulture->Transfection UptakeAssay Perform Uptake Assay with Radiolabeled Substrate Transfection->UptakeAssay CompoundPrep Prepare Test Compound (this compound) InhibitionAssay Perform Competitive Inhibition Assay CompoundPrep->InhibitionAssay Quantification Quantify Intracellular Substrate/Inhibitor UptakeAssay->Quantification InhibitionAssay->Quantification Normalization Normalize to Protein Concentration Quantification->Normalization Kinetics Calculate Kinetic Parameters (Km, Vmax, IC50) Normalization->Kinetics Comparison Compare Affinity Across Different Transporters Kinetics->Comparison Conclusion Determine Cross-Reactivity Profile Comparison->Conclusion

Caption: Experimental workflow for assessing transporter cross-reactivity.

Stability Showdown: H-Gly-Sar-Sar-OH Poised to Outlast Gly-Gly-Gly in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the challenges of peptide stability, the strategic incorporation of non-natural amino acids like sarcosine represents a promising avenue for enhancing therapeutic potential. A comparative analysis of H-Gly-Sar-Sar-OH and its glycine counterpart, Gly-Gly-Gly, underscores the significant stability advantages conferred by N-methylation, a key structural feature of sarcosine.

While direct comparative stability assays between this compound and Gly-Gly-Gly are not extensively documented in publicly available literature, foundational principles of peptide chemistry and existing data on sarcosine-containing peptides strongly indicate a superior stability profile for this compound. The N-methylated peptide bonds in this compound are known to provide steric hindrance, rendering the peptide less susceptible to enzymatic degradation by peptidases that readily cleave the conventional peptide bonds in Gly-Gly-Gly.[1] This inherent resistance to proteolysis is a critical attribute for improving a peptide's in vivo half-life and oral bioavailability.[1][2]

Quantitative Stability Comparison

To illustrate the expected performance differences in key stability assays, the following table summarizes hypothetical yet scientifically plausible data based on the known behavior of sarcosine-containing peptides versus standard glycine peptides.

Stability AssayParameterThis compound (Expected)Gly-Gly-Gly (Expected)
Serum Stability Half-life (t½) in human serum> 120 minutes< 10 minutes
% Remaining after 60 min> 85%< 5%
Enzymatic Degradation (Trypsin) Degradation Rate (nmol/min)Low to negligibleHigh
% Remaining after 30 min> 95%< 20%
pH Stability (pH 1.2, simulated gastric fluid) % Remaining after 2 hours> 90%> 90%
pH Stability (pH 7.4, physiological) % Remaining after 24 hours> 98%> 98%

Note: The data presented in this table is illustrative and based on established principles of peptide stability. Actual experimental results may vary.

Experimental Protocols

To empirically validate these expected stability differences, the following detailed methodologies for key stability assays are provided.

Serum Stability Assay

Objective: To determine the half-life of the peptides in the presence of serum proteases.

Methodology:

  • Peptide Preparation: Prepare stock solutions of this compound and Gly-Gly-Gly in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the peptides at a final concentration of 100 µM with 90% human serum at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile) to each aliquot.

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining intact peptide using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Enzymatic Degradation Assay (Trypsin)

Objective: To assess the susceptibility of the peptides to a specific protease.

Methodology:

  • Reaction Buffer: Prepare a suitable reaction buffer for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

  • Incubation: Incubate the peptides (100 µM) with trypsin (e.g., 1:100 enzyme-to-substrate ratio) in the reaction buffer at 37°C.

  • Time Points: Collect aliquots at different time intervals (e.g., 0, 10, 30, 60, and 180 minutes).

  • Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample (e.g., with 1% trifluoroacetic acid).

  • Analysis: Quantify the amount of undigested peptide at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Calculate the rate of degradation and the percentage of peptide remaining over time.

pH Stability Assay

Objective: To evaluate the chemical stability of the peptides at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions).[3]

  • Incubation: Dissolve the peptides in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: Collect samples at specified times (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the parent peptide remaining.

  • Data Analysis: Compare the degradation profiles of the peptides at each pH condition.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate a typical workflow for a peptide stability assay and the underlying principle of enzymatic degradation.

PeptideStabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide Peptide Stock Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (e.g., Serum) Matrix->Incubate TimePoints Collect Aliquots (t = 0, 5, 15...) Incubate->TimePoints Quench Add Quenching Agent TimePoints->Quench Analyze LC-MS or HPLC Analysis Quench->Analyze

General workflow for a peptide stability assay.

EnzymaticDegradation cluster_gly Gly-Gly-Gly cluster_sar This compound GGG Gly-Gly-Gly Enzyme Peptidase GGG->Enzyme Susceptible GGG_Fragments Gly + Gly-Gly GSS This compound GSS->Enzyme Resistant GSS_Stable This compound (Stable) Enzyme->GGG_Fragments Cleavage Enzyme->GSS_Stable No Cleavage

Principle of enzymatic stability.

References

A Comparative Guide: Justifying the Use of H-Gly-Sar-Sar-OH over Gly-Sar in Specific Research Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of intestinal and renal peptide transport, particularly via the PepT1 transporter, both H-Gly-Sar-Sar-OH and Gly-Sar serve as valuable probe substrates. While the dipeptide Gly-Sar has historically been the gold standard, the tripeptide this compound offers distinct advantages in specific research applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: this compound vs. Gly-Sar

The primary justification for using this compound over Gly-Sar lies in its utility as a stable model for tripeptide transport . The presence of two sarcosine (N-methylglycine) residues confers significant resistance to enzymatic degradation by peptidases. This stability is crucial for accurately characterizing the transport kinetics of tripeptides and for screening potential drug candidates that are tripeptide analogues.

Gly-Sar, a dipeptide, is an excellent and well-characterized probe for general PepT1 transport studies. However, research focused on the specific transport mechanisms, binding affinities, and competitive inhibition related to tripeptides necessitates a stable tripeptide model like this compound.

Data Presentation

The following tables summarize key quantitative data for this compound and Gly-Sar, focusing on their interaction with the PepT1 transporter.

Table 1: Kinetic Parameters for PepT1-Mediated Transport

ParameterThis compoundGly-SarAssay System
Km (Michaelis-Menten Constant) ~860 µM[1]0.3 - 3.8 mM[2]Caco-2 cells
Vmax (Maximum Transport Velocity) Data not available0.84 - 2.1 nmol/mg protein/min[2]Caco-2 cells

Table 2: Enzymatic Stability

PeptideKey Structural FeatureConferred Property
This compound Two N-methylated peptide bonds (Sarcosine)High resistance to enzymatic degradation
Gly-Sar One N-methylated peptide bond (Sarcosine)High resistance to enzymatic degradation[3]

The inclusion of sarcosine in both peptides significantly enhances their stability against hydrolysis by intracellular di-peptidases, making them reliable probes for transport studies.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Cell Permeability Assay

This protocol is used to determine the rate of transport of a peptide across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® permeable supports

  • Hank's Balanced Salt Solution (HBSS) or MES buffer

  • Test peptide (this compound or Gly-Sar)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Seed cells on Transwell® inserts and grow for 19-21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Pre-incubate the cells with transport buffer at 37°C for 20 minutes.

    • Add the test peptide solution (at a defined concentration in transport buffer, pH 6.0) to the apical chamber.

    • Add fresh transport buffer (pH 7.4) to the basolateral chamber.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Collect samples from the basolateral chamber at various time points.

  • Quantification: Analyze the concentration of the transported peptide in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the peptide in the basolateral chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the peptide in the apical chamber.

Competitive Inhibition Assay

This assay determines the ability of a test compound to inhibit the transport of a known substrate (e.g., Gly-Sar) via PepT1.

Materials:

  • Differentiated Caco-2 cell monolayers

  • Radiolabeled or non-labeled Gly-Sar (substrate)

  • This compound (test inhibitor)

  • Transport buffer (e.g., HBSS, pH 6.0)

  • Scintillation counter (for radiolabeled substrate) or LC-MS/MS system

Procedure:

  • Cell Preparation: Follow steps 1 and 2 of the Caco-2 Permeability Assay protocol.

  • Inhibition Experiment:

    • Prepare solutions containing a fixed concentration of the substrate (e.g., [14C]Gly-Sar) and varying concentrations of the test inhibitor (this compound) in the apical transport buffer (pH 6.0).

    • Add these solutions to the apical chamber of the Transwell® inserts.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the transport by washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells to release the intracellular content.

    • Quantify the amount of substrate transported into the cells using a scintillation counter or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PepT1_Transport_Mechanism cluster_membrane Apical Membrane PepT1 PepT1 (SLC15A1) Proton_in H+ PepT1->Proton_in Co-transport Peptide_in Peptide PepT1->Peptide_in Proton_out H+ Proton_out->PepT1 Binds Peptide_out This compound or Gly-Sar Peptide_out->PepT1 Binds NHE3 NHE3 NHE3->Proton_out Maintains Proton Gradient Na_in Na+ NHE3->Na_in Na_out Na+ Na_out->NHE3 H_in H+ H_in->NHE3

Caption: PepT1-mediated proton-coupled transport of oligopeptides.

Experimental_Workflow_Permeability Start Start: Caco-2 Cell Culture (21 days) TEER Measure TEER (Confirm Monolayer Integrity) Start->TEER Preincubation Pre-incubate with Transport Buffer (37°C) TEER->Preincubation AddPeptide Add Peptide to Apical Chamber (pH 6.0) Preincubation->AddPeptide Incubate Incubate (37°C) AddPeptide->Incubate Sample Collect Samples from Basolateral Chamber Incubate->Sample Analysis LC-MS/MS Quantification Sample->Analysis Calculate Calculate Papp Analysis->Calculate End End Calculate->End

Caption: Workflow of a Caco-2 cell permeability assay.

PI3K_AKT_Pathway Stimuli Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Stimuli->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates PepT1_regulation PepT1 Expression and Activity AKT->PepT1_regulation Regulates

Caption: PI3K/AKT signaling pathway regulating PepT1 expression.

Conclusion

The choice between this compound and Gly-Sar depends on the specific research question.

  • Gly-Sar is the well-established and recommended probe for general characterization of PepT1 transport, routine screening of potential drug interactions, and studies where a dipeptide model is sufficient. Its extensive historical data provides a robust baseline for comparison.

  • This compound is the preferred substrate for research focused specifically on tripeptide transport . Its high enzymatic stability makes it an ideal model to investigate the kinetics, binding, and competitive inhibition of tripeptide-like molecules at the PepT1 transporter. While comprehensive kinetic data is still emerging, its utility in these specific contexts is clear.

By understanding the distinct advantages of each peptide, researchers can make an informed decision to best suit their experimental needs and advance the understanding of peptide and peptidomimetic drug transport.

References

Safety Operating Guide

Proper Disposal of H-Gly-Sar-Sar-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of the tripeptide H-Gly-Sar-Sar-OH, ensuring compliance with safety protocols and minimizing environmental impact.

While this compound is not classified as a hazardous substance based on the analysis of its constituent amino acids, Glycine and Sarcosine, it is imperative to follow standard laboratory chemical waste procedures due to the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although its components are largely considered non-hazardous, Sarcosine may cause eye, skin, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Never dispose of this peptide or its solutions down the drain or in regular trash unless explicitly approved by your institution's Environmental Health and Safety (EHS) department and local authorities.[4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid materials contaminated with this compound, including unused peptide, contaminated vials, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with organic solvent waste unless permitted by your institution's EHS guidelines.

2. Inactivation/Neutralization (Recommended for Liquid Waste):

For an added layer of safety, especially for liquid waste, consider inactivating the peptide through hydrolysis before disposal.[4]

  • Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container within a fume hood.

  • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.

  • Neutralization: Following the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a base (e.g., sodium bicarbonate) to acidic solutions or an acid to basic solutions.

3. Labeling and Storage:

  • Clearly label the waste container with "Non-Hazardous Chemical Waste," the chemical name "this compound," and any other information required by your institution.

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, pending collection.

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste by a licensed and qualified chemical waste disposal company or through your institution's EHS office.

  • Maintain a record of the disposal, including the quantity of waste and the date of collection.

Experimental Protocols

Peptide Inactivation via Hydrolysis:

This protocol is a general guideline and should be adapted to comply with institutional and local regulations.

  • Preparation: In a designated chemical fume hood, place the aqueous solution of this compound into a suitable, sealable container.

  • Hydrolysis:

    • For acid hydrolysis, slowly add an equal volume of 1 M HCl to the peptide solution.

    • For base hydrolysis, slowly add an equal volume of 1 M NaOH to the peptide solution.

  • Reaction: Seal the container and allow it to stand at room temperature for at least 24 hours to ensure complete peptide bond cleavage.

  • Neutralization:

    • If using acid, slowly add a saturated solution of sodium bicarbonate or 1 M NaOH with stirring until the pH of the solution is between 6.0 and 8.0.

    • If using a base, slowly add 1 M HCl with stirring until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution should be collected in a labeled liquid chemical waste container for professional disposal.

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_path Disposal Procedure cluster_final Final Steps start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated vials, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid inactivation Inactivation (Optional but Recommended) (Acid/Base Hydrolysis for 24h) liquid_waste->inactivation storage Store in Designated Secondary Containment Area collect_solid->storage neutralize Neutralize to pH 6-8 inactivation->neutralize collect_liquid Collect in Labeled Liquid Waste Container neutralize->collect_liquid collect_liquid->storage disposal Arrange for Professional Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-Gly-Sar-Sar-OH

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for various laboratory activities involving H-Gly-Sar-Sar-OH.[1][2]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1][2]
General Laboratory Handling Lab coat, protective eyewear, long pants, and closed-toe shoes.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe and efficient laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Lyophilized peptides should be stored at -20°C for long-term stability.

  • Before use, allow the container to equilibrate to room temperature before opening to prevent condensation and moisture uptake, which can degrade the peptide.

2. Reconstitution:

  • Use a sterile, appropriate solvent as determined by the experimental protocol. For many peptides, sterile bacteriostatic water is a suitable choice.

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation.

  • For peptides that are difficult to dissolve, sonication can be used to aid solubilization.

3. Experimental Procedures:

  • Handle all solutions containing this compound in a well-ventilated area. For procedures with a risk of aerosol formation, a fume hood is recommended.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

  • Clearly label all solutions with the peptide name, concentration, date of preparation, and any potential hazards.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Peptide Dispose of as chemical waste in a clearly labeled, sealed container in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard or chemical waste container for autoclaving or incineration.
Liquid Waste (e.g., buffer solutions containing the peptide) Collect in a designated chemical waste container. Do not pour down the drain unless permitted by local regulations for non-hazardous materials.
Contaminated PPE (e.g., gloves, lab coats) Dispose of in a designated waste container for contaminated items.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound in a research laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal Receive Receive Peptide Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment CollectWaste Collect Waste Experiment->CollectWaste Segregate Segregate Waste Types CollectWaste->Segregate Dispose Dispose per Regulations Segregate->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.